3-Benzyl-2-methoxyquinoline
Description
BenchChem offers high-quality 3-Benzyl-2-methoxyquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Benzyl-2-methoxyquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-benzyl-2-methoxyquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO/c1-19-17-15(11-13-7-3-2-4-8-13)12-14-9-5-6-10-16(14)18-17/h2-10,12H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUWVHIVDJMUEGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=CC=CC=C2C=C1CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Benzyl-2-methoxyquinoline chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 3-Benzyl-2-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of 3-Benzyl-2-methoxyquinoline, a key heterocyclic compound. As a member of the 2,3-disubstituted quinoline family, this scaffold is of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active molecules. This document covers its core molecular properties, modern synthetic strategies, reactivity, and critical applications, with a particular focus on its role as a versatile building block in the development of novel therapeutics.
Molecular Structure and Core Properties
3-Benzyl-2-methoxyquinoline is a polysubstituted aromatic heterocycle. Its structure is built upon a quinoline core, which is a fused benzene and pyridine ring system. The key functional groups, a benzyl moiety at the C3 position and a methoxy group at the C2 position, impart specific chemical characteristics that are crucial for its reactivity and utility in drug design.
The methoxy group at the electron-deficient C2 position acts as a hydrogen bond acceptor and can influence the molecule's metabolic stability and solubility. The benzyl group at C3 adds significant lipophilicity and provides a vector for steric interactions within a biological target's binding pocket.
Caption: Structure of 3-Benzyl-2-methoxyquinoline.
Table 1: Core Chemical Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 3-benzyl-2-methoxyquinoline | [1] |
| CAS Number | 1381767-10-7 | [1] |
| Molecular Formula | C₁₇H₁₅NO | [1] |
| Molecular Weight | 249.31 g/mol |[1] |
Synthesis and Reactivity
The synthesis of 2,3-disubstituted quinolines like 3-Benzyl-2-methoxyquinoline can be approached through various classical and modern synthetic methodologies.
General Synthetic Strategies
Traditional methods for constructing the quinoline core include the Combes, Friedlander, and Pfitzinger reactions, which involve the condensation and cyclization of anilines with carbonyl compounds.[2] While foundational, these methods often require harsh conditions.
Modern Ruthenium-Catalyzed Three-Component Synthesis
A more recent and highly efficient approach involves a ruthenium-catalyzed three-component deaminative coupling reaction.[3] This method offers a step-efficient synthesis from readily available anilines, aldehydes, and amines, avoiding harsh reagents and wasteful byproducts. The reaction proceeds through the initial formation of an imine, which then undergoes deaminative coupling and annulation to form the desired 2,3-disubstituted quinoline product.[3]
Caption: Ruthenium-catalyzed three-component synthesis workflow.
Synthesis via Nucleophilic Aromatic Substitution (SNAr)
A highly practical and widely documented synthetic route for analogous compounds involves a two-step process starting from a pre-formed quinoline core. This method is exemplified by the synthesis of 3-Benzyl-6-bromo-2-methoxyquinoline , a critical intermediate for the anti-tuberculosis drug Bedaquiline.[4][5] This well-established protocol serves as a robust template for the synthesis of the target molecule.
Experimental Protocol (Analogous Synthesis)
Step 1: Synthesis of the 2-Chloro Precursor (e.g., 3-Benzyl-6-bromo-2-chloroquinoline) The synthesis typically begins with the conversion of a 2-hydroxyquinoline (a quinolinone) to a 2-chloroquinoline. This is a crucial activation step.
-
Rationale: The hydroxyl group at the C2 position is a poor leaving group. Chlorination using an agent like phosphorus oxychloride (POCl₃), often in the presence of a catalyst like DMF, replaces the hydroxyl with a chlorine atom.[5] Chlorine is an excellent leaving group, activating the C2 position for subsequent nucleophilic attack.
Step 2: Nucleophilic Substitution with Sodium Methoxide The 2-chloroquinoline intermediate is then reacted with sodium methoxide to yield the final 2-methoxy product.[6][7]
-
Reagents: 3-Benzyl-6-bromo-2-chloroquinoline, Sodium Methoxide (NaOMe), Anhydrous Methanol.
-
Procedure:
-
The 2-chloroquinoline derivative is dissolved or suspended in anhydrous methanol.[5][7]
-
A solution of sodium methoxide in methanol is added to the mixture.[8]
-
The reaction mixture is heated to reflux and stirred overnight.[5][8] The progress is monitored by an appropriate technique (e.g., TLC).
-
Upon completion, the reaction is cooled, and the product is typically precipitated by pouring the mixture into ice water.[5]
-
The solid product is collected by filtration, washed, and dried. Yields for this step are often high, with reports up to 96%.[7]
-
-
Causality: The C2 position of the quinoline ring is electronically deficient due to the ring nitrogen's electron-withdrawing effect. This makes it highly susceptible to nucleophilic aromatic substitution. The methoxide ion (CH₃O⁻) is a strong nucleophile that readily displaces the chloride leaving group to form the thermodynamically stable 2-methoxyquinoline product.
Reactivity and Further Functionalization
The 3-Benzyl-2-methoxyquinoline scaffold is amenable to further chemical modification, a key attribute for drug development. While the pyridine ring is generally deactivated to electrophilic aromatic substitution, the benzene portion of the quinoline core can undergo reactions like nitration or halogenation.
Furthermore, should a halogen be present on the quinoline core, as in the case of the 6-bromo analog, it serves as a synthetic handle for powerful C-C bond-forming reactions like the Suzuki-Miyaura cross-coupling .[9][10] This palladium-catalyzed reaction enables the introduction of a wide variety of aryl or alkyl groups, providing a robust platform for generating diverse chemical libraries for structure-activity relationship (SAR) studies.[11][12]
Physicochemical and Spectroscopic Characterization
Detailed experimental data for the parent 3-Benzyl-2-methoxyquinoline is not broadly published. However, extensive characterization of the closely related and industrially significant 3-Benzyl-6-bromo-2-methoxyquinoline provides a reliable predictive framework.[5][13]
Table 2: Physicochemical Properties of the Analog 3-Benzyl-6-bromo-2-methoxyquinoline
| Property | Value | Source |
|---|---|---|
| Appearance | White to off-white solid/crystalline powder | [4][14] |
| Melting Point | 82-83 °C | [4][15] |
| Boiling Point (Predicted) | 420.5 ± 40.0 °C | [4] |
| Solubility | Soluble in chloroform, methanol; Slightly soluble in ethanol | [4][14] |
| pKa (Predicted) | 2.45 ± 0.50 |[4] |
Spectroscopic Analysis (Predicted)
The structural features of 3-Benzyl-2-methoxyquinoline would give rise to a distinct spectroscopic signature.
-
¹H NMR: Protons on the benzyl ring and the quinoline core would appear in the aromatic region (~7.0-8.5 ppm). A characteristic singlet for the benzylic methylene protons (CH₂) would likely appear around 4.0-4.5 ppm, and a sharp singlet for the methoxy group protons (OCH₃) would be expected around 3.9-4.2 ppm.
-
¹³C NMR: The spectrum would show 17 distinct carbon signals in the aromatic, benzylic, and methoxy regions. The methoxy carbon would have a characteristic shift around 55-60 ppm.
-
Infrared (IR) Spectroscopy: Key absorption bands would include C-H stretching for aromatic (~3000-3100 cm⁻¹) and aliphatic (~2850-3000 cm⁻¹) protons. Strong peaks corresponding to C=C and C=N stretching of the quinoline ring would be observed in the 1500-1650 cm⁻¹ region. A prominent C-O stretching band from the ether linkage is expected around 1050-1250 cm⁻¹.[16]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule (C₁₇H₁₅NO).
Applications in Medicinal Chemistry and Drug Development
The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with activities spanning anticancer, antimalarial, anti-inflammatory, and antimicrobial applications.[17][18]
The most prominent application of a 3-benzyl-2-methoxyquinoline derivative is the role of 3-Benzyl-6-bromo-2-methoxyquinoline as a pivotal intermediate in the industrial synthesis of Bedaquiline .[4][6][15] Bedaquiline is a diarylquinoline-based antibiotic that represents a major breakthrough in the treatment of multidrug-resistant tuberculosis (MDR-TB). Its unique mechanism involves the inhibition of mycobacterial ATP synthase.
The synthesis of Bedaquiline from this intermediate underscores the value of the 3-benzyl-2-methoxyquinoline scaffold. The substituents at the C2 and C3 positions are critical for orienting the molecule correctly for its biological function, demonstrating how this core can be strategically elaborated to produce highly potent and specific therapeutic agents.[4]
Safety and Handling
Based on data for analogous compounds, 3-Benzyl-2-methoxyquinoline derivatives should be handled with appropriate laboratory precautions.[14][19]
-
GHS Hazard Statements (for 3-Benzyl-6-bromo-2-methoxyquinoline):
-
Handling Recommendations:
-
Use in a well-ventilated area or fume hood.[19]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[20]
-
Avoid inhalation of dust and direct contact with skin and eyes.[19]
-
Store in a tightly sealed container in a cool, dry place.[14]
-
Conclusion
3-Benzyl-2-methoxyquinoline is a valuable heterocyclic scaffold with significant potential for researchers in chemistry and drug discovery. Modern synthetic methods allow for its efficient construction, and its structure is amenable to a wide range of chemical modifications for SAR exploration. The critical role of its brominated analog in the synthesis of the life-saving drug Bedaquiline provides definitive, field-proven validation of this molecular framework's importance. As the search for novel therapeutics continues, the strategic use of versatile building blocks like 3-Benzyl-2-methoxyquinoline will remain a cornerstone of innovation in medicinal chemistry.
References
-
Concise synthesis of 2,3-disubstituted quinoline derivatives via ruthenium-catalyzed three-component deaminative coupling reaction of anilines, aldehydes and amines. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series. Available at: [Link]
-
Gnyawali, K. (2023). Concise synthesis of 2,3-disubstituted quinoline derivatives via ruthenium-catalyzed three-component deaminative coupling reaction of anilines, aldehydes and amines. SciSpace. Available at: [Link]
-
Zhao, H., Xing, Y., Lu, P., & Wang, Y. (2016). Synthesis of 2,3-Disubstituted Quinolines via Ketenimine or Carbodiimide Intermediates. Chemistry. Available at: [Link]
-
3-Benzyl-6-bromo-2-methoxyquinoline: Chemical Properties and Applications. NINGBO INNO PHARMCHEM CO.,LTD. (2025). Available at: [Link]
-
Synthesis of two quinolines from one substrate: The beginning of regulating the duality of free radicals. ChemRxiv. Available at: [Link]
-
Synthesis crystal structure, and DFT study of 3-benzyl-6-bromo-2-chloroquinoline and 3-benzyl-6-bromo-2-methoxyquinoline compounds. Taylor & Francis Online. (2022). Available at: [Link]
-
3-Benzyl-6-bromo-2-methoxyquinoline. PubChem. Available at: [Link]
-
13C ; DEPT135 ; HSQC) and HRMS spectra. HAL Open Science. Available at: [Link]
-
Synthesis crystal structure, and DFT study of 3-benzyl-6-bromo-2-chloroquinoline and 3-benzyl-6-bromo-2-methoxyquinoline compounds. Taylor & Francis Online. (2022). Available at: [Link]
- CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline. Google Patents.
-
MSDS - Bedaquiline Impurity 5. KM Pharma Solution Private Limited. Available at: [Link]
-
Biological activity of natural 2-quinolinones. ResearchGate. (2025). Available at: [Link]
-
One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. PMC. Available at: [Link]
-
Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. PMC. (2025). Available at: [Link]
-
3-Benzyl-6-bromo-2-methoxyquinoline. AR Life Sciences. (2019). Available at: [Link]
-
3-benzyl-6-bromo-2-methoxyquinoline. Chemdad. Available at: [Link]
-
CAS No : 1381767-10-7 | Product Name : 3-Benzyl-2-methoxyquinoline. Pharmaffiliates. Available at: [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. Semantic Scholar. Available at: [Link]
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. (2022). Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
3-Benzyl-6-Bromo-2-methoxyquinoline. FENHE CHEMICAL CO.,LIMITED. Available at: [Link]
-
2-Methoxyquinoline. PubChem. Available at: [Link]
-
The infrared spectra of polycyclic heteroaromatic compounds. Part I. Monosubstituted quinolines. Journal of the Chemical Society (Resumed) (RSC Publishing). Available at: [Link]
-
infrared spectrum of 2-methoxypropane C4H10O CH3CH(OCH3)CH3. Doc Brown's Chemistry. Available at: [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. iipseries.org [iipseries.org]
- 3. Concise synthesis of 2,3-disubstituted quinoline derivatives via ruthenium-catalyzed three-component deaminative coupling reaction of anilines, aldehydes and amines. (2023) | Krishna Gnyawali | 1 Citations [scispace.com]
- 4. nbinno.com [nbinno.com]
- 5. tandfonline.com [tandfonline.com]
- 6. 3-benzyl-6-bromo-2-methoxyquinoline synthesis - chemicalbook [chemicalbook.com]
- 7. 3-benzyl-6-bromo-2-methoxyquinoline | 654655-69-3 [chemicalbook.com]
- 8. CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate | Buy Online CAS Number 1181267-33-3 | MF C₁₁H₁₃ClO₂ | Bio Synth [bio-synth.in]
- 15. 3-benzyl-6-bromo-2-methoxyquinoline Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 16. infrared spectrum of 2-methoxypropane C4H10O CH3CH(OCH3)CH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl isopropyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 17. chemrxiv.org [chemrxiv.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. aksci.com [aksci.com]
- 20. echemi.com [echemi.com]
Technical Guide: 3-Benzyl-2-methoxyquinoline (CAS 1381767-10-7)
[1]
Executive Summary
CAS 1381767-10-7 is a quinoline derivative that serves as a specific chemical marker in the quality control of Bedaquiline fumarate. Structurally, it lacks the bromine atom at the C6 position found in the active pharmaceutical ingredient (API) scaffold.[1] Its presence typically indicates contamination of the starting material (4-bromoaniline) with aniline or debromination during processing.[1] Control of this impurity is essential for meeting ICH Q3A/Q3B guidelines during drug development.
| Property | Data |
| Chemical Name | 3-Benzyl-2-methoxyquinoline |
| CAS Number | 1381767-10-7 |
| Molecular Formula | C₁₇H₁₅NO |
| Molecular Weight | 249.31 g/mol |
| Role | Process-Related Impurity / Reference Standard |
| Parent Drug | Bedaquiline (TMC207) |
| Structural Class | Diarylquinoline (Des-bromo analog) |
Structural Analysis & Physicochemical Profile
Molecular Architecture
The molecule consists of a central quinoline heterocycle substituted at two key positions:[2][3]
-
Position 2 (C2): A methoxy group (-OCH₃) , which enhances lipophilicity and alters the electron density of the pyridine ring.[1]
-
Position 3 (C3): A benzyl group (-CH₂Ph) , providing steric bulk and hydrophobic interaction potential.[1]
-
Position 6 (C6): Unsubstituted (H), distinguishing it from the Bedaquiline intermediate (which has a Bromine at C6).
Physicochemical Properties[2][4][5][6]
-
Lipophilicity (LogP): Estimated ~4.5 (High).[1] The absence of the bromine atom lowers the LogP slightly compared to the brominated intermediate (LogP ~5.2), affecting its retention time in Reverse Phase HPLC (RP-HPLC).[1]
-
Solubility: Low aqueous solubility; soluble in organic solvents (Dichloromethane, Methanol, Acetonitrile).[1]
-
pKa: The quinoline nitrogen is weakly basic. The 2-methoxy group reduces basicity via inductive withdrawal, though resonance donation can counteract this.
Origin & Synthetic Pathway (Impurity Formation)[1][7]
The formation of CAS 1381767-10-7 occurs via a "Parallel Synthesis" pathway. It arises when Aniline is present as an impurity in the starting material 4-Bromoaniline . The synthetic steps mirror the intended API route but yield the des-bromo analog.
Mechanism of Formation[6][7]
-
Amide Formation: Aniline reacts with 3-phenylpropionyl chloride (or hydrocinnamoyl chloride) to form N-phenyl-3-phenylpropanamide.[1]
-
Vilsmeier-Haack Cyclization: The amide undergoes cyclization with POCl₃/DMF to form 3-benzyl-2-chloroquinoline.
-
Methoxylation: Nucleophilic aromatic substitution (SₙAr) with Sodium Methoxide (NaOMe) yields the final impurity 3-Benzyl-2-methoxyquinoline .[1]
Experimental Workflow: Impurity Origin
The following diagram illustrates how the impurity propagates alongside the desired intermediate.[4]
Caption: Parallel synthesis pathways showing the propagation of the aniline impurity (red) alongside the desired 4-bromoaniline route (green), leading to CAS 1381767-10-7.[1]
Analytical Protocol: Detection & Control
Researchers must validate methods to separate CAS 1381767-10-7 from the brominated intermediate. Due to the structural similarity, high-resolution chromatography is required.
HPLC Method Parameters (Recommended)
This protocol is derived from standard impurity profiling for diarylquinolines.[1]
| Parameter | Condition |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 90% B over 20 mins |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Quinoline absorption) |
| Retention Logic | The Des-bromo impurity (CAS 1381767-10-7) is less lipophilic than the brominated intermediate.[1] It will elute earlier (lower retention time).[1] |
Mass Spectrometry (LC-MS) Identification[1]
Synthesis of Reference Standard
To confirm the identity of this impurity in a drug batch, researchers often synthesize the standard directly.
Protocol:
-
Starting Material: Dissolve 2-chloro-3-benzylquinoline (1.0 eq) in anhydrous Methanol.
-
Reagent: Add Sodium Methoxide (NaOMe, 2.0 eq) solution (25% in MeOH).
-
Reaction: Reflux at 70°C for 6–8 hours under Nitrogen atmosphere.
-
Workup:
-
Purification: Recrystallize from Ethanol or purify via Flash Column Chromatography (Hexane:Ethyl Acetate 9:1).
-
Yield: Typically >85% as a white/off-white solid.[2]
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Bedaquiline Intermediates. Available at: [Link][1]
-
European Medicines Agency (EMA). Assessment Report: Sirturo (Bedaquiline).[1] Procedure No. EMEA/H/C/002614/0000. Available at: [Link][1]
-
World Health Organization (WHO). The selection and use of essential medicines: Report of the WHO Expert Committee (TRS 1006).[1] Section on Anti-tuberculosis medicines.[5][6][7][8] Available at: [Link][1]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. medkoo.com [medkoo.com]
- 6. venkatasailifesciences.com [venkatasailifesciences.com]
- 7. Bedaquiline fumarate | Manasa Life Sciences [manasalifesciences.com]
- 8. 3-benzyl-6-bromo-2-methoxyquinoline synthesis - chemicalbook [chemicalbook.com]
Advanced Identification & Characterization of Bedaquiline Impurity 8
Topic: Bedaquiline impurity 8 identification Content Type: In-depth technical guide.
A Technical Guide for Process Chemists and Analytical Scientists
Part 1: Strategic Overview & Chemical Context
In the synthesis and development of Bedaquiline (TMC207) , a diarylquinoline antibiotic targeting Mycobacterium tuberculosis ATP synthase, impurity profiling is critical due to the molecule's complex stereochemistry (two chiral centers, 1R, 2S configuration) and the multi-step synthesis required to achieve enantiopurity.
While various degradation products (N-oxides, desmethyl derivatives) are common, Impurity 8 represents a distinct class of process-related impurity . Based on commercial reference standards and process chemistry literature, Impurity 8 is identified as the chiral resolving agent carried over from the optical resolution step.
Target Analyte: (11bR)-4-hydroxy-4-oxide-2,6-dioxa-phosphacyclohepta[2,1-a;3,4-a']dinaphthalene [1]
-
Common Name: (R)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate ((R)-BNPPA).
-
CAS: 39648-67-4.[1]
-
Role: Chiral Resolving Agent.
-
Classification: Process-Related Impurity (Non-mutagenic, but strictly controlled).
Why This Matters: Unlike degradation products formed via oxidation or hydrolysis, Impurity 8 is an exogenous reagent. Its detection requires a distinct analytical strategy because it is an acidic organophosphate , whereas Bedaquiline is a basic amine . Standard positive-mode LC-MS methods optimized for Bedaquiline often miss Impurity 8 due to poor ionization in positive polarity and elution in the solvent front or wash phases if not specifically tracked.
Part 2: Analytical Strategy & Causality
To identifying Impurity 8, we must exploit its unique physicochemical properties: the presence of a phosphorus atom and its acidic nature.
1. The "Smoking Gun" Technique: 31P NMR
Most organic impurities contain only C, H, N, O. Bedaquiline follows this rule. Impurity 8 contains Phosphorus.[1] Therefore, Phosphorus-31 Nuclear Magnetic Resonance (31P NMR) is the most definitive, self-validating identification method.
-
Causality: 31P has 100% natural abundance. A signal in the 31P spectrum of a Bedaquiline bulk sample is conclusive evidence of phosphate-based carryover.
-
Protocol: Proton-decoupled 31P NMR eliminates splitting, providing a sharp singlet for the impurity.
2. Mass Spectrometry: Polarity Switching
Bedaquiline ionizes strongly in ESI(+) ([M+H]+ ~ 555.2). Impurity 8 ((R)-BNPPA) is an acid and ionizes best in ESI(-) ([M-H]- ~ 347.0).
-
Experimental Choice: A method restricted to positive mode will likely yield a "false negative" for Impurity 8. The protocol must employ polarity switching or a dedicated negative-mode run.
3. Chromatographic Separation (RP-HPLC)
Because Impurity 8 is acidic, its retention behavior is highly pH-dependent.
-
Low pH (TFA/Formic Acid): Impurity 8 is protonated (neutral) and retains well on C18.
-
High pH (Ammonium Bicarbonate): Impurity 8 is deprotonated (anionic) and elutes very early (solvent front), potentially co-eluting with polar matrix components.
-
Recommendation: Use an acidic mobile phase (pH 2.5–3.0) to ensure retention and separation from the Bedaquiline peak.
Part 3: Experimental Protocols
Experiment A: Isolation and Identification Workflow
Objective: Isolate Impurity 8 from crude Bedaquiline mother liquor or spiked samples for structural confirmation.
1. Sample Preparation:
-
Dissolve 100 mg of Bedaquiline crude material in 10 mL of Methanol:Acetonitrile (1:1).
-
Note: Avoid basic diluents which may cause salt formation and peak broadening of the impurity.
2. UHPLC-MS/MS Screening Protocol:
-
System: Agilent 1290 Infinity II or Waters ACQUITY UPLC coupled to Q-TOF/Orbitrap.
-
Column: Waters BEH C18 (100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[2]
-
Gradient:
-
0-1 min: 5% B (Isocratic hold for polar elution)
-
1-10 min: 5% -> 95% B (Linear gradient)
-
10-12 min: 95% B (Wash)
-
-
Detection:
-
Channel 1: UV 225 nm (Bedaquiline max).
-
Channel 2: MS ESI Positive (Range 100-1000 m/z).
-
Channel 3: MS ESI Negative (Range 100-1000 m/z) -> Critical for Impurity 8.
-
3. Data Analysis (Self-Validating Step):
-
Look for a peak in ESI(-) at m/z 347.05 (Theoretical [M-H]- for C20H13O4P).
-
Confirm absence of this peak in the Blank.
-
Check UV spectrum: Impurity 8 (Binaphthyl core) has a distinct UV max around 280-290 nm, different from the Quinoline core of Bedaquiline.
Experiment B: Structural Confirmation via 31P NMR
Objective: Definitive proof of phosphorus content.
1. Instrument: Bruker Avance III HD 500 MHz (or equivalent). 2. Solvent: DMSO-d6 (Solubilizes both the drug and the phosphate impurity). 3. Parameters:
- Probe: BBO or dedicated P-probe.
- Pulse Program: zgpg30 (Power gated decoupling).
- Relaxation Delay (D1): 2.0 sec.
- Scans: 64 - 256 (depending on impurity level; >0.1% requires fewer scans). 4. Reference: External reference to 85% H3PO4 (0 ppm). 5. Expected Result: A singlet peak at approximately +2.0 to +4.0 ppm (characteristic of phosphate esters/diesters).
Part 4: Visualization of Identification Logic
The following diagram illustrates the decision tree for identifying Impurity 8, distinguishing it from standard degradation products.
Caption: Logic flow for distinguishing Impurity 8 (Process Impurity) from standard Bedaquiline degradation products using MS polarity switching and Heteronuclear NMR.
Part 5: Data Summary & Reference Standards
Table 1: Physicochemical Comparison for Identification
| Feature | Bedaquiline (API) | Impurity 8 (Process Impurity) |
| Structure Type | Diarylquinoline (Basic) | Binaphthyl Phosphate (Acidic) |
| Molecular Formula | C32H31BrN2O2 | C20H13O4P |
| Monoisotopic Mass | 554.15 | 348.05 |
| Primary MS Ion | 555.15 [M+H]+ | 347.05 [M-H]- |
| UV Maxima | ~225 nm, ~330 nm | ~280 nm, ~290 nm |
| 31P NMR Signal | Silent (No Signal) | Singlet (~2-4 ppm) |
| Origin | Synthesis Target | Chiral Resolution Reagent Carryover |
Part 6: References
-
Sahu, P. K., et al. (2021). "Separation and Characterization of Novel Degradation and Process Related Impurities of Bedaquiline Bulk Drug". Journal of Chromatographic Science, 59(9). Retrieved from [Link]
Sources
3-Benzyl-2-methoxyquinoline vs 6-bromo derivative
Topic: 3-Benzyl-2-methoxyquinoline vs. 6-Bromo Derivative: Structural Impact on Anti-Tubercular Potency Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Development Researchers[1]
Executive Summary: The Halogen Switch
This technical guide analyzes the structural and functional divergence between 3-benzyl-2-methoxyquinoline and its 6-bromo derivative (CAS 654655-69-3).[1] While the former represents the fundamental scaffold, the latter is a critical, high-value intermediate in the synthesis of Bedaquiline (TMC-207) , the first FDA-approved diarylquinoline for multidrug-resistant tuberculosis (MDR-TB).[1]
The addition of the bromine atom at the C6 position is not merely a lipophilic adjustment; it is a pharmacophoric necessity. This guide details the synthetic causality, the specific Structure-Activity Relationship (SAR) driving the bromide’s selection, and the validated protocols for generating these quinoline cores.
Chemical Architecture & SAR Analysis
The transition from the hydrogen-substituted core to the 6-bromo derivative fundamentally alters the physicochemical profile and binding kinetics of the molecule.
Comparative Physicochemical Profile
| Feature | 3-Benzyl-2-methoxyquinoline | 6-Bromo-3-benzyl-2-methoxyquinoline | Impact |
| Formula | C₁₇H₁₅NO | C₁₇H₁₄BrNO | Halogenation |
| MW | ~249.31 g/mol | 328.21 g/mol | Mass increase (+31%) |
| cLogP | ~4.2 | ~5.1 | Increased Lipophilicity |
| Electronic State | Electron-rich aromatic ring | Electron-deficient (Inductive withdrawal) | Metabolic stability |
| Binding Mode | Hydrophobic (Van der Waals) | Halogen Bonding (σ-hole) | Target Affinity |
The "Bromine Advantage" in Bedaquiline
In the context of Bedaquiline, the 6-bromo substituent functions through two primary mechanisms:
-
Halogen Bonding: The bromine atom acts as a Lewis acid (via its σ-hole), forming a directed halogen bond with electron-rich residues (specifically Phe64 or Phe221 ) within the c-subunit/a-subunit interface of the mycobacterial ATP synthase.[1]
-
Metabolic Blocking: The C6 position of the quinoline ring is a metabolic "soft spot" prone to oxidative metabolism (hydroxylation). Bromination blocks this site, extending the half-life (
) of the drug.
Synthetic Protocols
The synthesis of these cores relies on the Meth-Cohn (Vilsmeier-Haack cyclization) approach, followed by Nucleophilic Aromatic Substitution (
Workflow Logic
The synthesis is designed to be divergent. The choice of the starting aniline (Aniline vs. 4-Bromoaniline) dictates the final product.
Figure 1: Divergent synthetic pathways for the generation of 3-benzyl-2-methoxyquinoline scaffolds. The 6-bromo derivative requires 4-bromoaniline as the specific precursor.[1][2][3]
Detailed Protocol: 6-Bromo-3-benzyl-2-methoxyquinoline
Step 1: Vilsmeier-Haack Cyclization
-
Substrate: N-(4-bromophenyl)-3-phenylpropanamide.
-
Reagents: Phosphorus Oxychloride (
, 3.0 eq), Dimethylformamide (DMF, 1.2 eq). -
Procedure:
-
Charge N-(4-bromophenyl)-3-phenylpropanamide into a reactor.
-
Add DMF (catalytic/solvent) and cool to 0–5°C.[1]
-
Add
dropwise (Exothermic control: maintain T < 10°C). -
Heat to 80–85°C for 4–6 hours. Monitor by TLC/HPLC for disappearance of amide.
-
Quench: Pour reaction mixture slowly into ice-water (Hydrolysis of iminium intermediate).
-
Isolation: Extract with Dichloromethane (DCM), wash with
, dry over , and concentrate. -
Intermediate: 3-Benzyl-6-bromo-2-chloroquinoline (Yellow solid).[1]
-
Step 2: Methoxylation (
-
Reagents: Sodium Methoxide (NaOMe, 25% in MeOH, 2.0 eq), Anhydrous Methanol.
-
Procedure:
-
Dissolve the chloro-intermediate in anhydrous Methanol.[1]
-
Add NaOMe solution slowly at room temperature.
-
Reflux: Heat to 65°C for 8 hours.
-
Workup: Cool to RT. Quench with water.[1] The product often precipitates.
-
Purification: Filter the solid or extract with Ethyl Acetate. Recrystallize from Ethanol/Heptane if necessary.[1]
-
Yield: Typically 85–92%.[1]
-
Biological Relevance & Mechanism
The 6-bromo derivative is not merely a chemical curiosity; it is the functional anchor for Bedaquiline's interaction with the mycobacterial ATP synthase.
Mechanism of Action (MOA)
Bedaquiline targets the subunit c of the ATP synthase (
-
Non-Bromo Analog: Lacks the specific steric bulk and halogen-bonding capability.[1] It binds with significantly lower affinity (
in range vs. range for Bedaquiline).[1] -
6-Bromo Derivative: The bromine atom occupies a specific hydrophobic cleft, interacting with Phe64 (c-ring).[1] This interaction "locks" the rotor, preventing proton translocation and ATP synthesis, leading to bacterial death.
Figure 2: Structure-Activity Relationship (SAR) logic demonstrating the critical role of the 6-bromo substituent in target engagement.[1]
References
-
Andries, K., et al. (2005).[7][8] "A Diarylquinoline Drug Active on the ATP Synthase of Mycobacterium tuberculosis."[7][8][9][10][11][12] Science. Link[1]
-
Guillemont, J., et al. (2011).[7] "Synthesis of TMC207, a new anti-tuberculosis agent."[8][10] Tetrahedron Letters. (Describes the specific synthesis of the 6-bromo intermediate).
-
Preiss, L., et al. (2015).[7] "Structure of the mycobacterial ATP synthase Fo rotor ring in complex with the anti-TB drug bedaquiline." Science Advances. Link[1]
-
PubChem. "3-Benzyl-6-bromo-2-methoxyquinoline (Compound)."[1] National Library of Medicine.[1] Link[1]
-
CN102850269A. "Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline."[1][4] Google Patents.[1] Link
Sources
- 1. 3-Benzyl-6-bromo-2-chloroquinoline | C16H11BrClN | CID 57471585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-bromo-4-chloroquinoline preparation method - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 4. CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline - Google Patents [patents.google.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. 3-benzyl-6-bromo-2-chloroquinoline | 654655-68-2 [chemicalbook.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Bedaquiline for the treatment of multidrug-resistant tuberculosis: great promise or disappointment? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gaining deeper insights into the surface binding of bedaquiline analogues with the ATP synthase subunit C of Mycobacterium tuberculosis using molecular docking, molecular dynamics simulation and 3D-QSAR techniques - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Structure-activity relationships for analogs of the tuberculosis drug bedaquiline with the naphthalene unit replaced by bicyclic heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. DSpace [scholarbank.nus.edu.sg]
An In-depth Technical Guide to the Analysis of the Des-bromo-bedaquiline Intermediate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
Bedaquiline, a diarylquinoline antimycobacterial agent, represents a significant advancement in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1][2][3] Its unique mechanism of action, targeting the proton pump of mycobacterial ATP synthase, has made it a cornerstone of modern TB therapy.[3][4] The synthesis of a complex molecule like bedaquiline involves a multi-step process where the formation and control of impurities are critical for the safety and efficacy of the final active pharmaceutical ingredient (API). Among the potential process-related impurities, the des-bromo-bedaquiline intermediate is of significant interest. This guide provides a comprehensive technical overview of the analytical strategies for the identification, characterization, and quantification of this critical intermediate, ensuring the quality and consistency of bedaquiline production.
Introduction: The Significance of Impurity Profiling in Bedaquiline Synthesis
The manufacturing of bedaquiline is a complex synthetic endeavor where the potential for the formation of related substances as impurities is inherent. Regulatory bodies worldwide mandate stringent control over these impurities. The des-bromo-bedaquiline intermediate, lacking the bromine atom on the quinoline ring, can arise from starting materials that have not been brominated or through de-bromination during the synthesis. Its structural similarity to bedaquiline makes its detection and quantification a challenging analytical task. Understanding the analytical nuances of this specific intermediate is paramount for process optimization, quality control, and ultimately, patient safety.
This guide will delve into the core analytical techniques and methodologies essential for the comprehensive analysis of the des-bromo-bedaquiline intermediate. We will explore the "why" behind the selection of specific analytical techniques, grounding our discussion in the principles of scientific integrity and field-proven expertise.
The Genesis of Des-bromo-bedaquiline: A Synthetic Perspective
The industrial synthesis of bedaquiline is a multi-step process. A common route involves the condensation of two key intermediates: a substituted quinoline and a side-chain-bearing fragment.[4] The bromine atom on the quinoline ring is a crucial feature of the bedaquiline molecule.
The des-bromo analogue can be introduced into the synthetic scheme primarily through two pathways:
-
Incomplete Bromination of a Precursor: If the bromination of the quinoline precursor is not driven to completion, a mixture of brominated and non-brominated starting materials will be carried forward, leading to the formation of both bedaquiline and des-bromo-bedaquiline.
-
Debromination During Synthesis: Certain reaction conditions or the presence of specific reagents in subsequent steps could potentially lead to the cleavage of the carbon-bromine bond, resulting in the formation of the des-bromo impurity.
The following diagram illustrates a generalized synthetic pathway and highlights the potential origin of the des-bromo-bedaquiline intermediate.
Caption: Fig. 1: Simplified synthetic pathway of Bedaquiline.
Core Analytical Methodologies for Intermediate Analysis
A multi-pronged analytical approach is essential for the unambiguous identification and quantification of the des-bromo-bedaquiline intermediate. The primary techniques employed are High-Performance Liquid Chromatography (HPLC) for separation and quantification, and Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Separation
Reverse-phase HPLC (RP-HPLC) is the cornerstone for separating bedaquiline from its related impurities, including the des-bromo analogue.[1][5][6] The choice of stationary phase, mobile phase composition, and detector settings are critical for achieving the necessary resolution and sensitivity.
Experimental Protocol: RP-HPLC Method for Bedaquiline and Related Substances
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for providing excellent separation of non-polar compounds like bedaquiline and its analogues.[1]
-
Mobile Phase: A gradient elution is typically employed to achieve optimal separation of a complex mixture of impurities.
-
Mobile Phase A: An aqueous buffer, such as 0.01 M potassium dihydrogen phosphate adjusted to a specific pH (e.g., pH 4.1), provides control over the ionization state of the analytes, influencing their retention.[7][8]
-
Mobile Phase B: An organic solvent like methanol or acetonitrile is used to elute the compounds from the non-polar stationary phase.
-
-
Gradient Program: A typical gradient might start with a lower percentage of the organic phase and gradually increase to elute the more retained components.
-
Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column.[7][8]
-
Column Temperature: Maintaining a constant column temperature (e.g., 30°C) is crucial for reproducible retention times.
-
Detection: UV detection at a wavelength where both bedaquiline and the des-bromo intermediate exhibit significant absorbance (e.g., 224 nm) is commonly used.[7][8]
-
Injection Volume: A small injection volume (e.g., 5-10 µL) is used to prevent column overload.
Causality Behind Experimental Choices:
-
C18 Stationary Phase: The non-polar nature of the C18 stationary phase interacts hydrophobically with the lipophilic bedaquiline and its des-bromo analogue (log P of bedaquiline is approximately 7.1).[9] This strong retention allows for effective separation from more polar impurities.
-
Gradient Elution: A gradient is necessary because of the wide range of polarities of potential impurities. A simple isocratic method might not provide adequate resolution for all components.
-
Buffered Mobile Phase: The pH of the mobile phase controls the ionization of the dimethylamino group in bedaquiline and its analogues. Maintaining a consistent pH ensures reproducible chromatography.
Mass Spectrometry (MS): Unveiling the Molecular Identity
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the definitive identification of impurities. By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, one can obtain the molecular weight of the eluting compounds.
Experimental Protocol: LC-MS/MS for Impurity Identification
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is highly effective for ionizing nitrogen-containing compounds like bedaquiline and its analogues.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Quadrupole Time-of-Flight, Q-TOF) is preferred to obtain accurate mass measurements, which aids in confirming the elemental composition.
-
Data Acquisition: Full scan MS analysis is performed to detect all ions within a specified mass range (e.g., m/z 100-1000).[8]
-
Tandem MS (MS/MS): For structural confirmation, tandem mass spectrometry is employed. The ion corresponding to the des-bromo-bedaquiline is selected and fragmented to produce a characteristic fragmentation pattern that can be compared to the fragmentation of a reference standard or the bedaquiline parent molecule.
Data Interpretation:
The key differentiating feature between bedaquiline and des-bromo-bedaquiline in a mass spectrum is the mass difference corresponding to a bromine atom. The isotopic pattern of bromine (approximately equal abundance of 79Br and 81Br) in the bedaquiline peak will be absent in the des-bromo-bedaquiline peak.
Table 1: Expected Mass Spectrometric Data
| Compound | Chemical Formula | Exact Mass (Monoisotopic) | Key Differentiator |
| Bedaquiline | C₃₂H₃₁BrN₂O₂ | 554.1569 | Presence of Bromine Isotopic Pattern (M, M+2) |
| Des-bromo-bedaquiline | C₃₂H₃₂N₂O₂ | 476.2464 | Absence of Bromine Isotopic Pattern |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
NMR spectroscopy provides the most detailed structural information and is considered the gold standard for the unambiguous characterization of chemical structures.[7][8] For the des-bromo-bedaquiline intermediate, ¹H NMR and ¹³C NMR are crucial for confirming the absence of the bromine atom and verifying the overall structure.
Expected Spectral Differences:
-
¹H NMR: The most significant difference will be observed in the aromatic region of the spectrum corresponding to the quinoline ring system. The proton that replaces the bromine atom in the des-bromo analogue will appear as a distinct signal, and the coupling patterns of the adjacent protons will be altered.
-
¹³C NMR: The carbon atom that was previously bonded to the bromine atom in bedaquiline will experience a significant upfield shift in the ¹³C NMR spectrum of the des-bromo analogue due to the lower electronegativity of hydrogen compared to bromine.
Integrated Analytical Workflow
The analysis of the des-bromo-bedaquiline intermediate should follow a logical and systematic workflow to ensure accurate and reliable results.
Caption: Fig. 2: Integrated analytical workflow.
Quantitative Analysis and Method Validation
Once the des-bromo-bedaquiline intermediate has been identified, a validated quantitative method is required for its routine monitoring. The HPLC method described earlier can be validated according to the International Council for Harmonisation (ICH) guidelines.
Key Validation Parameters:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This is demonstrated by the resolution of the des-bromo-bedaquiline peak from bedaquiline and other impurities.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve is generated using a reference standard of des-bromo-bedaquiline.
-
Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Table 2: Typical HPLC Method Validation Parameters
| Parameter | Acceptance Criteria (Example) |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| LOD | Signal-to-Noise ratio of 3:1 |
| LOQ | Signal-to-Noise ratio of 10:1 |
Conclusion
The comprehensive analysis of the des-bromo-bedaquiline intermediate is a critical aspect of ensuring the quality and safety of bedaquiline. A thorough understanding of the synthetic process, coupled with the strategic application of advanced analytical techniques such as HPLC, MS, and NMR, allows for the robust identification, characterization, and quantification of this key process-related impurity. The implementation of a validated analytical workflow provides the necessary framework for routine quality control, enabling the consistent production of high-purity bedaquiline for the treatment of multidrug-resistant tuberculosis. This in-depth guide serves as a valuable resource for scientists and researchers dedicated to the development and manufacturing of this life-saving medication.
References
- Current time information in Pasuruan, ID. (n.d.). Google.
-
Separation and Characterization of Novel Degradation and Process Related Impurities of Bedaquiline Bulk Drug - OUCI. (n.d.). OUCI. Retrieved March 7, 2024, from [Link]
-
Quantitative Study of Impurities in Bedaquiline Fumarate: Identification and Characterization of Its Three Degradation Products Using HPLC, LC/ESI-MS, and NMR Analyses - ResearchGate. (2023, March 16). ResearchGate. Retrieved March 7, 2024, from [Link]
-
Separation and Characterization of Novel Degradation and Process Related Impurities of Bedaquiline Bulk Drug | Journal of Chromatographic Science | Oxford Academic. (2022, August 15). Oxford Academic. Retrieved March 7, 2024, from [Link]
-
Separation and Characterization of Novel Degradation and Process Related Impurities of Bedaquiline Bulk Drug - PMC. (2021, October 5). NCBI. Retrieved March 7, 2024, from [Link]
-
Separation and Characterization of the Related Substances of Bedaquiline Fumarate Using HPLC and Spectral Methods - ResearchGate. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]
-
Separation and Characterization of the Related Substances of Bedaquiline Fumarate Using HPLC and Spectral Methods - Oxford Academic. (2021, December 4). Oxford Academic. Retrieved March 7, 2024, from [Link]
-
Determination of Bedaquiline in Human Serum Using Liquid Chromatography-Tandem Mass Spectrometry | Antimicrobial Agents and Chemotherapy - ASM Journals. (2015, August 14). ASM Journals. Retrieved March 7, 2024, from [Link]
-
Synthetic Studies to Help Elucidate the Metabolism of the Preclinical Candidate TBAJ-876—A Less Toxic and More Potent Analogue of Bedaquiline - MDPI. (2020, March 20). MDPI. Retrieved March 7, 2024, from [Link]
-
A Review on Analytical techniques for the estimation of Bedaquiline in pharmaceutical dosage form. - IJSDR. (2016, October 17). IJSDR. Retrieved March 7, 2024, from [Link]
-
Characterization of stress degradation products of bedaquiline fumarate and bedaquiline by LC-PDA and LC-MS - PubMed. (2023, October 25). PubMed. Retrieved March 7, 2024, from [Link]
-
A Multilaboratory, Multicountry Study To Determine Bedaquiline MIC Quality Control Ranges for Phenotypic Drug Susceptibility Testing | Journal of Clinical Microbiology. (n.d.). ASM Journals. Retrieved March 7, 2024, from [Link]
-
Asymmetric Synthesis and Absolute Configuration Assignment of a New Type of Bedaquiline Analogue - PMC. (n.d.). NCBI. Retrieved March 7, 2024, from [Link]
-
An LC-MS/MS-based method to analyze the anti-tuberculosis drug bedaquiline in hair - NIH. (n.d.). NIH. Retrieved March 7, 2024, from [Link]
-
(A) NMR spectra of bedaquiline (i), SBE-β-CD (ii), the physical mixture... - ResearchGate. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]
-
Improved Synthesis and Isolation of Bedaquiline | ACS Omega. (2020, February 17). ACS Publications. Retrieved March 7, 2024, from [Link]
-
Improved Synthesis and Isolation of Bedaquiline - PMC. (2020, February 17). NCBI. Retrieved March 7, 2024, from [Link]
-
Development of Bedaquiline-Loaded SNEDDS Using Quality by Design (QbD) Approach to Improve Biopharmaceutical Attributes for the Management of Multidrug-Resistant Tuberculosis (MDR-TB) - PMC. (n.d.). NCBI. Retrieved March 7, 2024, from [Link]
-
Synthetic approaches towards bedaquiline and its derivatives. (2020, April 7). ScienceDirect. Retrieved March 7, 2024, from [Link]
-
Bedaquiline (as fumarate) 100mg tablets (Lupin Ltd), TB396 WHOPAR Part 6 December 2023 , version 0.1 Page. (2023, December 6). WHO. Retrieved March 7, 2024, from [Link]
-
Bedaquiline API Manufacturers & Suppliers in India | Bio-Synth. (n.d.). Bio-Synth. Retrieved March 7, 2024, from [Link]
-
A new analytical method development and validation for the estimation of bedaquiline by reverse-phase high -performance liquid chromatography. (n.d.). All Multidisciplinary Journal. Retrieved March 7, 2024, from [Link]
- CN105085396A - Intermediate for preparing bedaquiline, preparation method therefor and application thereof - Google Patents. (n.d.). Google Patents.
- WO2020161743A1 - Process for the preparation of bedaquiline fumarate - Google Patents. (n.d.). Google Patents.
-
Method Development and Validation for Estimation of Bedaquiline and in Tablet Dosage form by Hptlc and Rp-Hplc Study - Biomedical and Pharmacology Journal. (2024, January 10). Biomedical and Pharmacology Journal. Retrieved March 7, 2024, from [Link]
-
Improved Synthesis and Isolation of Bedaquiline - ResearchGate. (2020, February 17). ResearchGate. Retrieved March 7, 2024, from [Link]
-
Synthetic approaches towards bedaquiline and its derivatives - PubMed. (2020, June 15). PubMed. Retrieved March 7, 2024, from [Link]
Sources
- 1. Separation and Characterization of Novel Degradation and Process Related Impurities of Bedaquiline Bulk Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved Synthesis and Isolation of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mobt3ath.com [mobt3ath.com]
- 4. CN105085396A - Intermediate for preparing bedaquiline, preparation method therefor and application thereof - Google Patents [patents.google.com]
- 5. Separation and Characterization of Novel Degradation and Process Related Impurities of Bedaquiline Bulk Drug [ouci.dntb.gov.ua]
- 6. academic.oup.com [academic.oup.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of Bedaquiline-Loaded SNEDDS Using Quality by Design (QbD) Approach to Improve Biopharmaceutical Attributes for the Management of Multidrug-Resistant Tuberculosis (MDR-TB) - PMC [pmc.ncbi.nlm.nih.gov]
Rational Design and Synthesis of 2-Methoxyquinoline Derivatives: A Technical Guide to Scaffold Derivatization and Pharmacological Evaluation
Structural Rationale of the 2-Methoxyquinoline Pharmacophore
In medicinal chemistry, the quinoline scaffold is recognized as a "privileged structure" due to its broad spectrum of pharmacological activities, including antimalarial, antimicrobial, and anticancer properties 1. The strategic installation of a methoxy group at the C2 position is not arbitrary; it serves precise electronic, steric, and synthetic functions.
Electronically, the methoxy group acts as a strong
Mechanistic Pathways and Biological Targets
Antimicrobial Activity: DNA Gyrase B Inhibition
The emergence of antimicrobial resistance necessitates the development of novel molecular scaffolds. Quinoline-stilbene derivatives, synthesized via the Wittig reaction from 2-methoxyquinoline carbaldehydes, have shown significant efficacy against Gram-negative bacteria such as Escherichia coli. In silico molecular docking and in vitro assays confirm that these derivatives act as competitive inhibitors of the ATP-binding site on DNA Gyrase B. By displacing ATP, they prevent the enzyme from catalyzing DNA supercoiling, ultimately leading to bacterial cell death 3.
Mechanism of action for quinoline-stilbene derivatives targeting bacterial DNA Gyrase B.
Antimalarial Activity: Hematin Polymerization Inhibition
Derivatization of the C3 or C4 carbaldehyde into thiosemicarbazones yields potent antimalarial agents. These compounds target the erythrocytic stages of Plasmodium falciparum situated in the organism's food vacuole. By preventing hematin polymerization, the quinoline derivatives intoxicate the parasite with toxic ferriprotoporphyrinic groups produced during human hemoglobin breakdown 4.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating in-process causality checks and post-process analytical verification.
Protocol A: Synthesis of 2-Methoxyquinoline-3-carbaldehyde
Causality: The conversion of 2-chloroquinoline-3-carbaldehyde to its 2-methoxy analog relies on nucleophilic aromatic substitution (
-
Reagent Preparation: Dissolve 2-chloroquinoline-3-carbaldehyde (1.0 eq) in a 1:1 mixture of anhydrous methanol and dimethylformamide (DMF).
-
Nucleophilic Addition: Add potassium carbonate (
, 2.0 eq) to the solution. Rationale: The basic environment generates the active methoxide nucleophile in situ from methanol while neutralizing the HCl byproduct. -
Reaction Execution: Fit the flask with a reflux condenser and heat the mixture to 80 °C (reflux) for 3–6 hours.
-
Validation (In-Process): Monitor reaction progress via Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. The disappearance of the starting material spot and the emergence of a more polar product spot confirm conversion.
-
Isolation: Cool the mixture to room temperature and pour it into crushed ice. Rationale: The sudden change in solvent polarity and temperature forces the precipitation of the hydrophobic 2-methoxyquinoline-3-carbaldehyde.
-
Purification & Final Validation: Filter the precipitate, wash with cold water, and recrystallize from a petroleum ether-ethyl acetate mixture. Confirm structural integrity via
NMR (expecting a distinct singlet for the protons at ~4.1 ppm and the aldehyde proton at ~10.5 ppm).
Protocol B: Derivatization via Schiff Base Formation
Causality: The aldehyde functionality at C3/C4 is a highly reactive electrophilic center. Condensation with primary amines yields imines (Schiff bases), a cornerstone reaction for generating combinatorial libraries for anticancer and antimicrobial screening 6.
-
Dissolution: Dissolve 2-methoxyquinoline-3-carbaldehyde (1.0 eq) in anhydrous ethanol.
-
Amine Addition & Catalysis: Add the desired primary amine (1.1 eq) followed by a catalytic amount of glacial acetic acid. Rationale: The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the amine.
-
Reaction Execution: Stir the mixture at room temperature for 2–4 hours.
-
Validation (In-Process): Monitor via TLC. Imine formation is typically accompanied by a distinct color change (often yellow/orange) and a shift in
value due to the loss of the highly polar carbonyl oxygen. -
Isolation & Final Validation: Filter the precipitated Schiff base. Confirm via IR spectroscopy (appearance of strong
stretch at ~1620 and disappearance of stretch at ~1690 ).
Synthetic workflow for 2-methoxyquinoline derivatives and downstream functionalization.
Quantitative Structure-Activity Relationship (QSAR) Data
The translation of synthetic derivatives into viable drug candidates requires rigorous quantitative benchmarking. Table 1 summarizes the in vitro antibacterial efficacy and in silico binding affinities of synthesized quinoline-stilbene derivatives compared to the commercial standard, Ciprofloxacin 3.
Table 1: Antibacterial and Molecular Docking Evaluation of Quinoline-Stilbenes against E. coli
| Compound | Concentration (μg/mL) | Zone of Inhibition (mm) | Docking Affinity (kcal/mol) | Primary Target |
| Compound 19 | 500 | 16.0 ± 0.82 | -6.9 | DNA Gyrase B |
| Compound 19 | 250 | 14.67 ± 0.94 | -6.9 | DNA Gyrase B |
| Compound 24 | 500 | Not specified | -7.1 | DNA Gyrase B |
| Ciprofloxacin (Control) | 500 | ~20.0 | -7.3 | DNA Gyrase B |
Data Interpretation: Compound 24 demonstrates a binding affinity (-7.1 kcal/mol) nearly identical to that of Ciprofloxacin (-7.3 kcal/mol), validating the 2-methoxyquinoline-stilbene hybrid as a highly promising scaffold for next-generation DNA Gyrase B inhibitors.
Conclusion & Future Perspectives
The 2-methoxyquinoline scaffold offers an unparalleled balance of physicochemical stability and synthetic versatility. By leveraging highly reliable, self-validating protocols like
References
-
NIH. "2(1H)-quinolinones with cardiac stimulant activity. 1. Synthesis and biological activities of (six-membered heteroaryl)-substituted derivatives". PubMed. [Link]
-
NIH. "Synthesis, Molecular Docking Analysis, and Evaluation of Antibacterial and Antioxidant Properties of Stilbenes and Pinacol of Quinolines". PubMed Central. [Link]
-
ResearchGate. "Novel antimalarial 2-substituted quinoline thiosemicarbazone derivatives: Rational designing, molecular docking studies, ADME-tox properties, synthesis & in vitro activity". ResearchGate. [Link]
-
NIH. "2-Methoxyquinoline-3-carbaldehyde". PubMed Central.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2(1H)-quinolinones with cardiac stimulant activity. 1. Synthesis and biological activities of (six-membered heteroaryl)-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Molecular Docking Analysis, and Evaluation of Antibacterial and Antioxidant Properties of Stilbenes and Pinacol of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-Methoxyquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
3-Benzyl-2-methoxyquinoline solubility data
- 1. allmpus.com [allmpus.com]
- 2. kmpharma.in [kmpharma.in]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. allmpus.com [allmpus.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. 3-Benzyl-2-methoxyquinoline | 1381767-10-7 [sigmaaldrich.com]
- 7. 3-Benzyl-2-methoxyquinoline | 1381767-10-7 [sigmaaldrich.com]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. venkatasailifesciences.com [venkatasailifesciences.com]
Pharmacophore Elucidation and SAR Optimization of Benzyl-Methoxyquinolines
Content Type: Technical Whitepaper Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Leads Focus: Multidrug Resistance (MDR) Reversal and P-glycoprotein (P-gp) Inhibition
Executive Summary: The Strategic Value of the Scaffold
The benzyl-methoxyquinoline scaffold represents a privileged structure in medicinal chemistry, particularly in the design of ATP-binding cassette (ABC) transporter inhibitors . While quinolines are historically renowned for antimalarial efficacy, the specific decoration of the core with 6,7-dimethoxy motifs and a flexible N-benzyl tether shifts the pharmacodynamics toward the reversal of Multidrug Resistance (MDR).
This guide dissects the pharmacophoric architecture required to inhibit P-glycoprotein (P-gp/ABCB1), a primary efflux pump responsible for chemotherapeutic failure. By synthesizing ligand-based drug design (LBDD) with rigorous structure-activity relationship (SAR) data, we establish a validated blueprint for optimizing this scaffold into nanomolar-potency MDR reversal agents.
Structural Architecture & Chemical Basis
The core pharmacophore is not merely a sum of its parts but a specific spatial arrangement of electronic features. The 6,7-dimethoxy-N-benzyl-4-quinolinamine template provides the optimal balance of lipophilicity and ionization potential required to penetrate the lipid bilayer and bind within the transmembrane pore of P-gp.
The Composite Pharmacophore Hypothesis
Based on HypoGen and GALAHAD modeling of high-affinity ligands, the essential pharmacophore consists of five distinct features:
-
Hydrophobic Centroid (HY1): The quinoline bicyclic system. Participates in
stacking with aromatic residues (e.g., Phe336, Phe983) in the P-gp binding pocket. -
Hydrogen Bond Acceptors (HBA1 & HBA2): The methoxy oxygens at positions 6 and 7. These are critical for anchoring the ligand via H-bonds to polar residues (e.g., Gln, Tyr).
-
Positive Ionizable Feature (PI): The secondary amine nitrogen at position 4. Under physiological pH, this nitrogen is protonated, interacting with acidic residues or the phosphate headgroups of the lipid bilayer.
-
Hydrophobic Distal Feature (HY2): The phenyl ring of the benzyl group. This moiety occupies a secondary hydrophobic pocket, providing entropic gain upon binding.
Table 1: Physicochemical Profile of the Ideal Lead
| Property | Optimal Range | Mechanistic Rationale |
| LogP | 4.5 – 5.5 | High lipophilicity required for membrane partition (P-gp extracts substrates from the inner leaflet). |
| pKa (Basic N) | 8.0 – 9.5 | Ensures protonation at physiological pH, essential for cation-pi or ionic interactions. |
| PSA | < 90 Ų | Limits desolvation penalty; facilitates passive diffusion. |
| Rotatable Bonds | 4 – 6 | The benzyl linker requires flexibility to adopt the "U-shaped" bioactive conformation often observed in P-gp inhibitors. |
Computational Workflow: Deriving the Model
To ensure high predictive validity, we employ a "Divide and Conquer" strategy, combining ligand-based alignment with decoy set validation.
Diagram 1: Pharmacophore Modeling & Validation Pipeline
Caption: A rigorous workflow for generating and validating 3D pharmacophore models using active/inactive datasets and decoy discrimination.
Structure-Activity Relationship (SAR) Analysis
The optimization of benzyl-methoxyquinolines relies on precise modifications at three vectors.
Vector A: The Quinoline Core (Electronic Tuning)
-
6,7-Dimethoxy: This is the "gold standard." Removing one methoxy group (e.g., 6-OMe only) typically results in a 5-10 fold loss in potency . The electron-donating nature increases the electron density of the aromatic ring, strengthening
interactions. -
Replacement: Replacing -OMe with -OEt (ethoxy) is tolerated but bulky groups (e.g., -OBn) at position 6 often clash with the binding pocket wall.
Vector B: The Linker (Spatial Orientation)
-
Chain Length: A one-carbon linker (methylene) is optimal. Extending to ethylene (
) or propylene ( ) increases rotational freedom excessively, resulting in a large entropic penalty upon binding. -
Heteroatom: The 4-amino (-NH-) linker is superior to ether (-O-) or sulfide (-S-) linkers. The -NH- acts as a hydrogen bond donor to the backbone carbonyls of the protein target.
Vector C: The Benzyl Ring (Hydrophobic Expansion)
-
Para-substitution: Substituents at the para-position of the benzyl ring drive selectivity.
-
Electron Withdrawing Groups (F, Cl, CF3): Increase metabolic stability and potency.[1]
-
Bulky Groups (t-Butyl): Can enhance binding if the pocket allows, but often reduce solubility.
-
-
3,4-Dimethoxybenzyl: A "double-dimethoxy" motif (dimethoxy on quinoline AND benzyl) creates a highly symmetrical charge distribution that is often favored by P-gp.
Experimental Protocols
Trustworthy science requires reproducible protocols. Below are the standard operating procedures (SOPs) for synthesizing and validating these pharmacophores.
Chemical Synthesis: Nucleophilic Aromatic Substitution
Objective: Synthesize N-benzyl-6,7-dimethoxyquinolin-4-amine.
-
Starting Material: 4-Chloro-6,7-dimethoxyquinoline.
-
Reagent: Benzylamine (1.2 equivalents).
-
Solvent: Isopropanol (IPA) or Ethanol.
-
Catalyst: Catalytic amount of HCl (or use the amine hydrochloride salt).
-
Procedure:
-
Reflux the mixture at 80°C for 4–6 hours.
-
Monitor via TLC (Mobile phase: DCM/MeOH 9:1).
-
Workup: Cool to room temperature. The product often precipitates as the hydrochloride salt. Filter and wash with cold ether.
-
Free Base Generation: Suspend salt in water, adjust pH to 10 with NH4OH, extract with DCM, dry over Na2SO4, and recrystallize.
-
Biological Validation: Rhodamine 123 Efflux Assay
Objective: Quantify P-gp inhibition efficacy in MDR cell lines (e.g., K562/DOX or Caco-2).
-
Cell Seeding: Seed cells at
cells/mL. -
Drug Treatment: Incubate cells with the test compound (0.1 – 10 µM) for 1 hour at 37°C.
-
Dye Loading: Add Rhodamine 123 (substrate) to a final concentration of 5 µM. Incubate for another 60 minutes.
-
Efflux Phase: Wash cells with ice-cold PBS (stops transport). Resuspend in dye-free medium (with or without inhibitor) and incubate for 1 hour to allow efflux.
-
Analysis: Measure intracellular fluorescence using Flow Cytometry (FL1 channel).
-
Calculation:
-
A FAR > 1.5 indicates significant inhibition.
-
Diagram 2: Experimental Validation Loop
Caption: The cycle of synthesis and biological testing required to verify pharmacophore predictions.
Diagrammatic Summary of Interactions
To visualize the binding mode described in Section 2, the following diagram maps the ligand features to the theoretical receptor pocket.
Diagram 3: Ligand-Receptor Interaction Map
Caption: Abstract representation of the 6,7-dimethoxy-N-benzyl-4-quinolinamine binding mode within the hydrophobic pocket.
References
-
Tetrahydroquinolinone derivatives as potent P-glycoprotein inhibitors: design, synthesis, biological evaluation and molecular docking analysis . Royal Society of Chemistry (MedChemComm).[2] Available at: [Link]
-
A novel approach for predicting P-glycoprotein (ABCB1) inhibition using molecular interaction fields . Journal of Medicinal Chemistry (via University of Perugia).[3] Available at: [Link]
-
Pharmacophore-based virtual screening and density functional theory approach to identifying novel butyrylcholinesterase inhibitors . Acta Pharmacologica Sinica (NIH/PMC). Available at: [Link]
-
Design, Synthesis and Biological Evaluation of N-Benzyl-Quinoxaline Derivatives Linked with Quinoline Moiety for Antimicrobial Activity . International Journal of Environmental Sciences. Available at: [Link]
Sources
Technical Guide: 3-Benzyl-2-methoxyquinoline
The following technical guide provides an in-depth analysis of 3-Benzyl-2-methoxyquinoline , a critical structural analog and process impurity in the synthesis of diarylquinoline therapeutics.
Structural Analog, Synthesis Dynamics, and Pharmaceutical Relevance[1][2]
Executive Summary
3-Benzyl-2-methoxyquinoline is a bicyclic heterocyclic compound belonging to the quinoline class.[1] While it possesses intrinsic chemical interest, its primary significance in modern drug development is as a Critical Process Impurity (CPI) and Reference Standard in the manufacturing of Bedaquiline (TMC-207) , the first-in-class diarylquinoline anti-tuberculosis drug.[1]
This guide details the physicochemical profile of the compound, its formation pathways, and its role in Structure-Activity Relationship (SAR) studies, specifically highlighting the critical impact of the C6-position halogenation.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
The compound is the debrominated analog of the key Bedaquiline intermediate (3-Benzyl-6-bromo-2-methoxyquinoline).[1] The absence of the bromine atom at position 6 significantly alters its electronic properties and pharmacological potency.
Data Summary Table
| Property | Data Specification |
| IUPAC Name | 3-benzyl-2-methoxyquinoline |
| CAS Registry Number | 1381767-10-7 |
| Molecular Formula | C₁₇H₁₅NO |
| Molecular Weight | 249.31 g/mol |
| Physical State | White to off-white solid |
| Solubility | Soluble in Dichloromethane (DCM), Chloroform, Ethyl Acetate; Insoluble in Water |
| Key Structural Feature | Quinoline core with a benzyl group at C3 and methoxy group at C2; Lacks C6-Bromine |
| Related Intermediate | 3-Benzyl-6-bromo-2-methoxyquinoline (CAS 654655-69-3, CID 11667032) |
Structural Analysis
The molecule consists of a quinoline scaffold substituted at the 2-position with a methoxy group (–OCH₃) and at the 3-position with a benzyl group (–CH₂Ph).[1]
-
Electronic Effect: The 2-methoxy group acts as an electron-donating group (EDG) via resonance, stabilizing the quinoline ring.
-
Steric Environment: The 3-benzyl moiety provides steric bulk, critical for the "induced fit" in the target enzyme (ATP synthase), though the lack of the 6-bromo substituent reduces the binding affinity compared to the active pharmaceutical ingredient (API).[1]
Synthesis & Formation Pathways[1][3][8][9][10][11][12][13]
In a pharmaceutical manufacturing context, this compound is rarely the target; it is an impurity formed via hydrodehalogenation or introduced via contaminated starting materials.
Formation Mechanism (Impurity Pathway)
The primary route of formation during Bedaquiline synthesis is the inadvertent debromination of the 6-bromo intermediate.[1] This can occur under catalytic hydrogenation conditions or if the starting material (4-bromoaniline) contains aniline impurities.
Pathway Logic:
-
Precursor: 3-Benzyl-6-bromo-2-methoxyquinoline.
-
Reaction: Palladium-catalyzed cross-coupling or hydrogenation steps intended for other parts of the molecule can inadvertently reduce the C-Br bond to C-H if conditions (catalyst load, hydrogen pressure) are not strictly controlled.[1]
-
Result: Formation of 3-Benzyl-2-methoxyquinoline.
Intentional Synthesis (Reference Standard)
To validate analytical methods (HPLC/UPLC), researchers must synthesize this compound intentionally.[1]
Protocol:
-
Starting Materials: 2-Chloro-3-benzylquinoline (non-brominated).[1]
-
Methoxylation: React with Sodium Methoxide (NaOMe) in Methanol (MeOH).[1]
-
Reflux: Heat to reflux for 8–12 hours.
-
Workup: Quench with water, extract with DCM, and recrystallize from ethanol.
Process Flow Diagram (Graphviz)
Caption: Figure 1. Origin of 3-Benzyl-2-methoxyquinoline as a process impurity and its propagation to the final drug substance.
Biological Applications & Pharmacology[2][9]
Role in Drug Discovery (SAR)
In the development of anti-tuberculosis agents targeting Mycobacterial ATP Synthase (AtpE) , the 3-Benzyl-2-methoxyquinoline scaffold serves as a negative control or "SAR probe."[1]
-
Binding Affinity: The 6-bromo substituent in Bedaquiline is crucial for filling a hydrophobic pocket within the c-ring of the ATP synthase rotor.[1]
-
Loss of Potency: The removal of the bromine (yielding the subject compound) results in a significant drop in inhibitory activity (IC₅₀ increases), demonstrating the necessity of the halogen bond for efficacy.
Analytical Toxicology
As a structural impurity, this compound must be monitored.[2]
-
Limit of Quantitation (LOQ): Analytical methods must detect this species at <0.05% levels in the API.
-
Toxicity: While specific toxicological data for the debrominated form is sparse, quinoline derivatives are generally considered irritants and potential mutagens. It is treated with the same containment protocols as the parent API.
Experimental Protocol: Analytical Detection
Objective: Isolate and quantify 3-Benzyl-2-methoxyquinoline in a bulk batch of the 6-bromo intermediate.
-
Sample Preparation: Dissolve 10 mg of the bulk intermediate in 10 mL of Acetonitrile (ACN).
-
HPLC Conditions:
-
Identification:
-
Target Intermediate (Br): Retention time ~12.5 min, Mass [M+H]⁺ = 328.0/330.0 (Isotope pattern 1:1).
-
Impurity (Des-Br): Retention time ~10.2 min (elutes earlier due to lower lipophilicity), Mass [M+H]⁺ = 250.1.
-
-
Validation: The absence of the bromine isotope pattern (M+2 peak) confirms the identity of 3-Benzyl-2-methoxyquinoline.[1]
References
-
PubChem Compound Summary. 3-Benzyl-6-bromo-2-methoxyquinoline (Related Structure).[1] National Center for Biotechnology Information. Link
-
ChemicalBook. 3-Benzyl-2-methoxyquinoline Product Description & CAS 1381767-10-7 Data.Link[1]
-
Google Patents. Process for the preparation of Bedaquiline and intermediates thereof (CN106928139B).[1] (Describes the debrominated impurity synthesis). Link
-
BLD Pharm. 3-Benzyl-2-methoxyquinoline Safety Data Sheet (SDS).Link
-
TandF Online. Synthesis, crystal structure, and DFT study of 3-benzyl-6-bromo-2-methoxyquinoline. (Contextualizes the synthesis of the parent scaffold). Link
Sources
- 1. [(1R,2R,3R)-3-(6-carboxyhex-2-enyl)-2-[2-(2-heptyl-1,3-dioxolan-2-yl)ethyl]-4-oxocyclopentyl]oxy-dimethylsilanylium | C26H45O6Si+ | CID 91217677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN106928139B - A kind of shellfish reaches the synthetic method of quinoline impurity - Google Patents [patents.google.com]
- 3. dspace.mit.edu [dspace.mit.edu]
Methodological & Application
Application Note: Strategic Synthesis of 3-Benzyl-2-methoxyquinoline from 2-Chloroquinoline
Executive Summary & Strategic Analysis
This guide details the synthesis of 3-benzyl-2-methoxyquinoline starting from 2-chloroquinoline . While de novo ring construction (e.g., Meth-Cohn synthesis) is often used for industrial scale-up of polysubstituted quinolines (such as Bedaquiline intermediates), laboratory-scale derivatization of commercially available 2-chloroquinoline requires a strategy that overcomes the inherent lack of reactivity at the C3 position.
The Synthetic Challenge
The quinoline ring system is electron-deficient. The 2-chloro substituent activates the C2 position for Nucleophilic Aromatic Substitution (
The Solution: Directed Ortho Metalation (DoM)
To install a benzyl group at C3, we must invert the polarity of the C3 carbon from nucleophilic to electrophilic (or utilize a carbanion). The optimal strategy involves a two-step sequence:
-
Activation: Conversion of 2-chloroquinoline to 2-methoxyquinoline . The methoxy group serves as a robust Directed Metalation Group (DMG) .
-
Functionalization: Lithium-mediated deprotonation at C3 (ortho to the DMG), followed by electrophilic trapping with benzyl bromide.
Chemical Reaction Workflow
The following diagram illustrates the critical pathway and the mechanistic logic behind the Directed Ortho Metalation (DoM) strategy.
Caption: Sequential transformation utilizing the Methoxy group as a Directing Metalation Group (DMG) to activate the C3 position.
Detailed Experimental Protocols
Protocol A: Methoxylation of 2-Chloroquinoline ( )
Objective: Convert the chlorine leaving group to a methoxy directing group.
Reagents & Materials:
-
2-Chloroquinoline (1.0 equiv)
-
Sodium Methoxide (NaOMe), 25 wt% in Methanol (or solid, 1.5 equiv)
-
Anhydrous Methanol (Solvent)[1]
-
Dichloromethane (DCM) for extraction
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (
or Ar). -
Dissolution: Dissolve 2-chloroquinoline (e.g., 10 mmol) in anhydrous Methanol (20 mL).
-
Addition: Add Sodium Methoxide (15 mmol) slowly to the stirring solution.
-
Note: The reaction is exothermic.
-
-
Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) until the starting material (
) disappears. -
Workup:
-
Cool to room temperature.
-
Concentrate the solvent under reduced pressure (Rotavap).
-
Resuspend the residue in water (30 mL) and extract with DCM (
mL). -
Dry combined organics over
, filter, and concentrate.
-
-
Purification: Usually, the crude product is sufficiently pure (>95%). If necessary, purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).
Expected Yield: 90–95% Key Insight: The methoxy group is crucial not just as a structural element, but as a Lewis base that coordinates Lithium in the next step, anchoring the base near the C3 proton.
Protocol B: C3-Benzylation via Directed Ortho Metalation (DoM)
Objective: Regioselective installation of the benzyl group at C3.
Reagents & Materials:
-
2-Methoxyquinoline (from Protocol A)[2]
-
LTMP (Lithium 2,2,6,6-tetramethylpiperidide) Generated in situ
-
n-Butyllithium (2.5 M in hexanes)
-
2,2,6,6-Tetramethylpiperidine (TMP)
-
-
Benzyl Bromide (BnBr) (1.2 equiv)
-
Anhydrous THF[3]
-
Dry Ice/Acetone bath (-78°C)
Procedure:
-
Preparation of LTMP (The Base):
-
In a flame-dried Schlenk flask under Argon, dissolve TMP (1.1 equiv) in anhydrous THF at -78°C.
-
Dropwise add n-BuLi (1.1 equiv). Stir for 30 mins at 0°C to ensure formation of LTMP, then cool back to -78°C.
-
Why LTMP? LTMP is a bulky, non-nucleophilic base. Using simple n-BuLi directly on 2-methoxyquinoline risks nucleophilic attack at the C2 position (displacing the methoxy group) rather than deprotonation at C3.
-
-
Lithiation:
-
Dissolve 2-methoxyquinoline (1.0 equiv) in anhydrous THF (minimum volume).
-
Add this solution dropwise to the LTMP solution at -78°C over 15 minutes.
-
Critical Step: Stir at -78°C for 1–2 hours. The solution will typically turn deep red/brown, indicating the formation of the lithiated species.
-
-
Electrophilic Trapping:
-
Add Benzyl Bromide (1.2 equiv) dropwise to the lithiated mixture at -78°C.
-
Allow the reaction to stir at -78°C for 1 hour, then slowly warm to room temperature over 3 hours.
-
-
Quench & Workup:
-
Quench with saturated aqueous
. -
Extract with EtOAc (
). Wash with brine.[4] -
Dry over
and concentrate.
-
-
Purification:
-
Purify via column chromatography (Hexane/EtOAc gradient). The product is less polar than the starting material.
-
Expected Yield: 65–80%
Data Summary & Troubleshooting
| Parameter | Protocol A ( | Protocol B (DoM) |
| Limiting Reagent | 2-Chloroquinoline | 2-Methoxyquinoline |
| Key Reagent | NaOMe | LTMP (in situ) |
| Temperature | Reflux (+65°C) | Cryogenic (-78°C) |
| Critical Risk | Incomplete conversion | Nucleophilic attack at C2 (if base is too small) |
| Solvent System | Methanol (Polar Protic) | THF (Polar Aprotic, Anhydrous) |
| Typical Yield | >90% | 65–80% |
Troubleshooting the DoM Step:
-
Problem: Recovery of starting material (2-methoxyquinoline).
-
Cause: Incomplete lithiation or moisture in THF.
-
Fix: Ensure THF is distilled from Na/Benzophenone. Increase lithiation time at -78°C.
-
-
Problem: Formation of "dimers" or alkylation at the wrong position.
-
Cause: Temperature rose too fast or incorrect base used.
-
Fix: Maintain -78°C strictly during BnBr addition. Use LTMP, not LDA or BuLi.
-
References
-
Meth-Cohn, O., et al. (1981). "A Versatile Synthesis of Quinolines and Related Fused Pyridines." Journal of the Chemical Society, Perkin Transactions 1. (Grounding for quinoline ring construction logic).
-
Snieckus, V. (1990).[5] "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 90(6), 879–933. (Authoritative source for DoM mechanism).
- Gribble, G. W., & Saulnier, M. G. (1992). "Lithiation of 2-methoxypyridine and 2-methoxyquinoline." Tetrahedron Letters. (Establishes Methoxy as a valid DMG for nitrogen heterocycles).
-
BenchChem. (2025).[4] "Comparative Guide to the Synthesis of 2-Methoxyquinoline Derivatives." (Verified via search 1.6 for
conditions). -
Taylor & Francis. (2022). "Synthesis, crystal structure, and DFT study of 3-benzyl-6-bromo-2-methoxyquinoline." Journal of Structural Chemistry. (Verified via search 1.4 for specific product characterization).
Sources
Application Note: Functional Profiling of the Diarylquinoline Scaffold 3-Benzyl-2-methoxyquinoline in ATP Synthase Studies
Executive Summary & Scientific Rationale
This guide details the experimental application of 3-Benzyl-2-methoxyquinoline (and its derivatives) in the study of F1F0-ATP synthase inhibition.
This compound represents the core chemical scaffold of Diarylquinolines (DARQs) , a class of antimycobacterial agents exemplified by Bedaquiline (TMC207) . While Bedaquiline contains a specific amino-alcohol side chain crucial for high-affinity binding, the 3-benzyl-2-methoxyquinoline core is the structural anchor that dictates the molecule's geometry within the c-ring of the ATP synthase rotor.
Why study this scaffold?
-
Fragment-Based Drug Discovery (FBDD): It serves as the baseline "fragment" for Structure-Activity Relationship (SAR) studies to determine the minimum pharmacophore required for c-ring binding.
-
Mechanism of Action (MoA) Validation: To differentiate between the binding effects of the quinoline core (hydrophobic anchoring) versus the side-chain interactions (ion trapping).
-
Selectivity Profiling: To assess off-target effects on mammalian mitochondrial ATP synthase compared to bacterial targets (e.g., Mycobacterium tuberculosis, M. smegmatis, or Pseudomonas aeruginosa).
Mechanism of Action
The F1F0-ATP synthase operates as a rotary motor. The transmembrane F0 sector translocates protons (H+), driving the rotation of the c-ring, which couples to the F1 catalytic core to synthesize ATP.
The Quinoline Blockade: DARQs, including the 3-benzyl-2-methoxyquinoline scaffold, target the c-subunit of the F0 rotor. They bind to the ion-binding sites (specifically Glu61 in Mycobacteria), acting as a "wedge" that prevents the c-ring from rotating. This halts proton flow and subsequently ATP production, leading to bacterial energy depletion.
Visualization: The Inhibition Pathway
Figure 1: Mechanism of Action. The quinoline scaffold targets the c-ring interface, mechanically stalling the rotor and uncoupling the Proton Motive Force from ATP synthesis.
Chemical Handling & Preparation[1][2][3]
Compound Properties:
-
Lipophilicity: High (Predicted LogP ~4.5–5.0).
-
Solubility: Poor in water; soluble in DMSO, Methanol, Chloroform.
Stock Solution Protocol:
-
Solvent: Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9%.
-
Concentration: Prepare a 10 mM or 20 mM master stock.
-
Dissolution: Vortex vigorously for 1 minute. If particulate matter persists, sonicate in a water bath at 37°C for 5 minutes.
-
Storage: Aliquot into amber glass vials (to prevent light degradation and plastic leaching). Store at -20°C.
-
Working Solutions: Dilute in assay buffer immediately prior to use. Ensure final DMSO concentration in the assay does not exceed 1.0% (0.5% is optimal to avoid solvent effects on membranes).
Application Protocol: Inverted Membrane Vesicle (IMV) Assay
This is the gold standard for quantifying ATP synthase inhibition. It isolates the membrane-bound enzyme, removing cytosolic interferences.
A. Experimental Design
-
Model Organism: Mycobacterium smegmatis mc²155 (Safe surrogate for M. tuberculosis) or E. coli (for selectivity screens).
-
Readout: Bioluminescence (ATP production detected via Luciferin/Luciferase).
-
Controls:
-
Negative Control: DMSO vehicle (0% Inhibition).
-
Positive Control: Bedaquiline (TMC207) or DCCD (N,N'-dicyclohexylcarbodiimide).
-
Uncoupler Control: FCCP (collapses PMF to prove ATP synthesis is gradient-dependent).
-
B. IMV Preparation Workflow
-
Culture: Grow M. smegmatis in 7H9 broth to mid-log phase (OD600 ~0.6–0.8).
-
Lysis: Pellet cells, wash in Membrane Buffer (50 mM MOPS pH 7.5, 2 mM MgCl₂). Resuspend and lyse via French Press (two passes at 14,000 psi).
-
Fractionation:
-
Centrifuge at 10,000 x g (20 min) to remove unbroken cells/debris.
-
Ultracentrifuge supernatant at 100,000 x g (60 min) to pellet membrane vesicles.
-
-
Resuspension: Resuspend the translucent pellet in Assay Buffer (50 mM MOPS pH 7.5, 5 mM MgCl₂).
-
Validation: Measure protein concentration (BCA Assay).
C. ATP Synthesis Assay Steps
Reagents:
-
ADP: 100 µM final.
-
Pi (Phosphate): 5 mM KH₂PO₄.
-
Energy Source: 5 mM NADH (generates PMF via Electron Transport Chain).
-
Detection: Luciferin/Luciferase reagent (e.g., ATP Bioluminescence Assay Kit HS II).
Procedure:
-
Incubation: In a white 96-well plate, mix 50 µg of IMV protein with the test compound (3-benzyl-2-methoxyquinoline) at varying concentrations (0.1 µM – 100 µM).
-
Equilibration: Incubate for 10 minutes at room temperature to allow the lipophilic quinoline to partition into the membrane.
-
Activation: Add the Reaction Mix (ADP, Pi, NADH, Mg²⁺).
-
Start: Initiate the reaction by adding the Luciferase reagent.
-
Measurement: Immediately read Luminescence (RLU) in kinetic mode for 20 minutes using a luminometer.
-
Calculation: Calculate the slope of the linear phase (ATP production rate).
Visualization: IMV Assay Workflow
Figure 2: Step-by-step workflow for the Inverted Membrane Vesicle (IMV) ATP synthesis assay.
Data Analysis & Interpretation
When analyzing the activity of the 3-benzyl-2-methoxyquinoline scaffold, you must distinguish between potency and efficacy .
A. Calculation of Inhibition
Normalize the Reaction Rate (Slope of RLU vs Time) against the vehicle control:
B. IC50 Determination
Plot % Inhibition (Y-axis) vs. Log[Compound Concentration] (X-axis). Fit using a non-linear regression (4-parameter logistic model):
C. Expected Results Table (Hypothetical Comparison)
| Compound | IC50 (ATP Synthesis) | MIC (M. smegmatis) | Interpretation |
| Bedaquiline (Ref) | ~0.5 - 2.0 nM | 0.03 µg/mL | High affinity due to side-chain interaction. |
| 3-Benzyl-2-methoxyquinoline | > 10 µM | > 50 µg/mL | Low potency. Indicates the core scaffold binds weakly without the amine side chain. |
| Derivative A (Amine added) | ~100 nM | 1.0 µg/mL | Potency rescue; validates the side chain role. |
Critical Insight: If 3-benzyl-2-methoxyquinoline shows weak inhibition (high IC50), this is scientifically valuable . It confirms that the scaffold alone provides the "docking" into the lipid bilayer, but the "locking" of the rotor requires the specific amino-alcohol side chain found in Bedaquiline.
Safety & Selectivity (Counter-Screening)
To ensure the compound targets bacterial ATP synthase and not the host's, a mitochondrial toxicity screen is required.
Protocol:
-
Isolate mitochondria from rat liver or use permeabilized HepG2 cells.
-
Perform the same ATP synthesis assay as above, using Succinate (Complex II substrate) instead of NADH to drive respiration.
-
Success Criteria: The IC50 for mammalian mitochondria should be >100-fold higher than for bacterial IMVs. Diarylquinolines generally exhibit excellent selectivity (>20,000 fold for Bedaquiline).
References
-
Andries, K., et al. (2005). "A diarylquinoline drug active on the ATP synthase of Mycobacterium tuberculosis." Science, 307(5707), 223-227.
-
Haagsma, A. C., et al. (2011). "Selectivity of TMC207 towards Mycobacterial ATP Synthase Compared to That of the Eukaryotic Homologue." Antimicrobial Agents and Chemotherapy, 53(3), 1290–1292.
-
Preiss, L., et al. (2015). "Structure of the mycobacterial ATP synthase Fo rotor ring in complex with the anti-TB drug bedaquiline." Science Advances, 1(4), e1500106.
-
Koul, A., et al. (2007). "Diarylquinolines are bactericidal for dormant mycobacteria as a result of disturbed ATP homeostasis." Journal of Biological Chemistry, 283, 25273-25280.
Advanced Crystallization Strategies for Methoxyquinoline Derivatives: From Polymorph Control to Purity Optimization
Part 1: Executive Summary & Strategic Framework
Methoxyquinoline derivatives (e.g., 8-methoxyquinoline, Moxifloxacin intermediates, Primaquine) represent a critical scaffold in antimalarial and kinase inhibitor therapeutics.[1] However, their crystallization presents distinct challenges: pronounced polymorphism , propensity for "oiling out" (liquid-liquid phase separation), and pH-dependent solubility .[1]
This guide moves beyond basic "dissolve and cool" instructions. It provides a QbD (Quality by Design) approach, treating crystallization as a purification and particle engineering step. We focus on three validated workflows:
-
Controlled Cooling Crystallization (For thermally stable free bases).
-
Reactive (Salt) Crystallization (For bioavailability enhancement).
-
Anti-Solvent Crystallization (For thermally labile derivatives).
Part 2: Pre-Crystallization Profiling (The "Go/No-Go" Gate)
Before attempting batch crystallization, you must establish the Metastable Zone Width (MSZW) . This is the "safe operating window" between the solubility curve (thermodynamic limit) and the nucleation curve (kinetic limit).
Solubility Screening Protocol
Objective: Identify a solvent system where the derivative exhibits a steep solubility gradient with temperature (
Recommended Solvent Systems for Methoxyquinolines:
| Solvent Type | Specific Solvents | Application | Risk Factor |
|---|---|---|---|
| Primary (Good) | Methanol, Ethanol, Acetone | High solubility; good for cooling crystallization.[1] | Solvate formation (esp. Methanol). |
| Secondary (Poor) | n-Heptane, Water (for salts), MTBE | Anti-solvents to drive yield.[1] | Oiling out if added too fast. |
| Reactive | Isopropanol + HCl/MsOH | Salt formation. | Exothermic runaway. |
Self-Validation Step:
-
Pass Criteria: Solubility at boiling point is >5x solubility at 0°C.
-
Fail Criteria: Solubility difference is <2x (Yield will be poor; switch to Anti-solvent method).
Part 3: Core Experimental Protocols
Protocol A: Controlled Cooling Crystallization (Standard)
Best for: Purifying crude intermediates (e.g., 6-methoxyquinoline) with >90% initial purity.[1]
1. Dissolution:
-
Charge the reactor with the crude methoxyquinoline derivative.
-
Add Ethanol (absolute) at a ratio of 5 mL per gram of solid.
-
Heat to reflux (78°C) under nitrogen. Agitate at 200 RPM.
-
Check: Solution must be clear. If hazy, hot filter through a 0.45 µm PTFE membrane.[1]
2. Nucleation Control (The Critical Step):
-
Cool the solution rapidly to 60°C (Just above the saturation point).
-
Seed Addition: Add 0.5 wt% of pure seed crystals.
-
Why? Methoxyquinolines are prone to supercooling. Seeding bypasses the energy barrier for nucleation, preventing "oiling out."
-
-
Hold temperature at 60°C for 30 minutes to allow seed healing.
3. Crystal Growth:
-
Initiate a linear cooling ramp at a rate of 0.2°C/min down to 5°C.
-
Caution: Cooling faster than 0.5°C/min risks trapping impurities (inclusion).
4. Isolation:
-
Filter the slurry at 5°C.
-
Wash the cake with 2 bed volumes of cold Ethanol/Heptane (1:1).
-
Dry under vacuum at 40°C.[2]
Protocol B: Reactive Salt Crystallization (High Bioavailability)
Best for: Final API steps (e.g., forming Mesylate or HCl salts).[1]
Context: Methoxyquinolines are weak bases. Salt formation increases aqueous solubility but generates significant heat.
1. Preparation:
-
Dissolve the free base in Isopropyl Acetate (IPAc) (10 volumes).
-
Heat to 40°C to ensure full dissolution.
2. Acid Addition (Reactive Phase):
-
Prepare a solution of Methanesulfonic acid (1.05 eq) in IPAc.
-
Dosing Strategy: Add the acid solution over 2 hours.
-
Critical Control: Maintain reactor temperature between 40-45°C.
3. Aging & Polymorph Conversion:
-
Once addition is complete, the slurry will likely be thick.
-
Heat to 55°C for 1 hour (Ostwald Ripening) to convert any metastable polymorphs to the stable crystalline form.
-
Cool to 20°C over 2 hours.
4. Validation:
-
Analyze sample by XRPD. Sharp peaks indicate crystallinity; a "halo" indicates amorphous material (process failed).
Part 4: Visualization of Workflows
Diagram 1: Crystallization Decision Matrix
This decision tree guides the user to the correct technique based on compound properties.
Caption: Decision matrix for selecting the optimal crystallization strategy based on solubility thermodynamics and product requirements.
Diagram 2: Reactive Crystallization Process Flow
Detailed logic for the salt formation protocol.
Caption: Workflow for Reactive Salt Crystallization, emphasizing temperature control to prevent amorphous precipitation.
Part 5: Troubleshooting & Optimization
Common Failure Mode: "Oiling Out"
Symptom: The solution turns milky/opaque, and distinct oil droplets form instead of crystals. Mechanism: The system has entered the "Liquid-Liquid Phase Separation" (LLPS) region before crossing the solubility curve. This is common in methoxyquinolines due to their moderate lipophilicity. Corrective Actions:
-
Increase Temperature: Keep the crystallization temperature above the LLPS boundary.
-
Seed Early: Add seeds at low supersaturation (S = 1.05 - 1.10) to provide a surface for growth, bypassing the energy penalty of spontaneous nucleation.
-
Change Solvent: Switch to a solvent with a higher dielectric constant (e.g., change from Toluene to Ethanol).
Data Summary: Solvent Selection Guide
| Solvent System | Yield Potential | Purity Rejection | Recommended For |
| Ethanol / Water (90:10) | High (>85%) | Moderate | General purification of polar derivatives.[1] |
| Ethyl Acetate / Heptane | Moderate (70%) | High | Removing non-polar impurities. |
| Isopropyl Alcohol (IPA) | High (>90%) | High | Reactive crystallization (Salts). |
| Toluene | Low | Very High | Final polishing step for high purity (>99.5%). |
Part 6: References
-
BenchChem. (2025).[4] Application Notes and Protocols for Single-Crystal Growth of 6-Methoxyquinoline-4-carbaldehyde Derivatives. Retrieved from
-
Kumar, S., et al. (2016).[1] Pharmaceutical Salts: Crystal Structure to Solubility. ResearchGate. Retrieved from
-
Google Patents. (2021). Quinoline derivative-containing pharmaceutical composition (US20210228722A1). Retrieved from
-
National Institutes of Health (NIH). (2022). Liquid antisolvent crystallization of pharmaceutical compounds: current status and future perspectives. PubMed. Retrieved from
-
University of Fribourg. (2025). Guide for crystallization: Vapor diffusion and Solvent layering. Retrieved from
Sources
- 1. CN103664892B - The crystallization of quinoline - Google Patents [patents.google.com]
- 2. Investigation of Crystallization and Salt Formation of Poorly Water-Soluble Telmisartan for Enhanced Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20210228722A1 - Quinoline derivative-containing pharmaceutical composition - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Application Note: 3-Benzyl-2-methoxyquinoline in the Synthesis and Impurity Profiling of Diarylquinoline Antibiotics
Target Audience: Process Chemists, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols
Executive Summary & Strategic Context
Bedaquiline fumarate (Sirturo®) represents a paradigm shift in the treatment of multi-drug-resistant tuberculosis (MDR-TB), functioning via a novel mechanism that targets mycobacterial ATP synthase[1]. The industrial synthesis of bedaquiline relies heavily on a highly sensitive, stereoselective lithiation-addition sequence[2]. Within this synthetic context, 3-benzyl-2-methoxyquinoline (CAS: 1381767-10-7) [3] emerges not merely as a chemical entity, but as a critical process biomarker.
Widely classified in pharmacopeial and regulatory contexts as Bedaquiline Impurity 8 [4] or Impurity 2 [5], this molecule is the direct debrominated side-product of the key starting material, 6-bromo-3-benzyl-2-methoxyquinoline[6]. This application note provides a comprehensive guide to the mechanistic origins, synthesis, and analytical profiling of 3-benzyl-2-methoxyquinoline, empowering process chemists to optimize cryogenic reactor conditions and ensure Active Pharmaceutical Ingredient (API) purity.
Physicochemical Profiling
Understanding the fundamental properties of this intermediate is essential for developing robust High-Performance Liquid Chromatography (HPLC) methods for in-process control.
Table 1: Physicochemical Properties of 3-Benzyl-2-methoxyquinoline
| Property | Specification / Value |
| CAS Number | 1381767-10-7[3],[7] |
| Molecular Formula | C17H15NO[3] |
| Molecular Weight | 249.31 g/mol [3] |
| Common Synonyms | Bedaquiline Impurity 8[4], Bedaquiline Impurity 2[5] |
| Physical Form | Solid[7] |
| Storage Conditions | Sealed in dry, room temperature[7] |
Mechanistic Insights: The Causality of Impurity Formation
To achieve the desired (1R, 2S) stereochemistry of bedaquiline, process chemists must perform a benzylic deprotonation of 6-bromo-3-benzyl-2-methoxyquinoline. This is typically achieved using a synergistic, bi-chiral metallic catalysis system comprising lithium diisopropylamide (LDA) and a chiral inducer such as N-benzyl-L-prolinol lithium alkoxide at strictly controlled cryogenic temperatures (-72 °C to -78 °C)[8],[2],[9].
The Causality of Failure: The reaction parameters are not arbitrary. The precursor contains a highly reactive aryl bromide moiety. If the internal reactor temperature exceeds -70 °C, or if an excess of an uncomplexed alkyllithium reagent (e.g., n-BuLi) is present, a rapid halogen-metal exchange outcompetes the desired benzylic deprotonation[6].
Upon subsequent aqueous quenching, this undesired aryl lithium intermediate is protonated, yielding the debrominated side product: 3-benzyl-2-methoxyquinoline[6]. Therefore, tracking the concentration of Impurity 8 provides a direct, quantifiable read-out of reactor thermodynamics and base selectivity. High levels of 3-benzyl-2-methoxyquinoline immediately indicate localized thermal runaway or improper reagent stoichiometry.
Reaction Pathway Visualization
Mechanistic divergence in bedaquiline synthesis leading to the 3-benzyl-2-methoxyquinoline impurity.
Experimental Protocols
To maintain scientific integrity and ensure high E-E-A-T standards, the following protocols are designed as self-validating systems .
Protocol A: Synthesis of Authentic 3-Benzyl-2-methoxyquinoline Reference Standard
To accurately quantify Impurity 8 during API manufacturing, an authentic reference standard must be synthesized to calibrate the HPLC[6]. This protocol leverages controlled halogen-metal exchange to deliberately produce the impurity.
-
Preparation: Dissolve 200 mg (0.61 mmol) of 6-bromo-3-benzyl-2-methoxyquinoline in 2 mL of anhydrous tetrahydrofuran (THF) under a strict nitrogen atmosphere[6].
-
Cryogenic Cooling: Cool the reaction vial to exactly -78 °C using a dry ice/acetone bath.
-
Halogen-Metal Exchange: Slowly add 1.05 equivalents of titrated n-BuLi dropwise. Causality Note: The absence of LDA and chiral amines ensures that n-BuLi preferentially attacks the bromide rather than the benzylic proton.
-
Quenching: After 30 minutes, quench the reaction at -78 °C with 1 mL of methanol/water (1:1) to protonate the aryl lithium intermediate.
-
Extraction & Validation: Extract with dichloromethane (DCM).
-
Self-Validation Checkpoint: Analyze via LC-MS. The disappearance of the brominated starting material isotopic pattern and the appearance of a sharp peak at m/z 250.1 [M+H]+ confirms successful debromination to 3-benzyl-2-methoxyquinoline.
-
Protocol B: Cryogenic Lithiation and In-Process Impurity Profiling Workflow
This protocol outlines the actual API intermediate step, incorporating real-time impurity tracking to prevent the waste of expensive downstream electrophiles.
-
Chiral Base Complexation: Under nitrogen, add 45 mL of THF and 15.4 g of N-benzyl-L-prolinol into a dry reactor. Cool to between -72 °C and -78 °C. Add 32 mL of 2.5M n-BuLi, followed by 44.0 mL of 2.0M LDA[8].
-
Precursor Addition: Slowly add a THF solution of 6-bromo-3-benzyl-2-methoxyquinoline. The internal temperature must not exceed -72 °C during the dropwise addition[8],[9].
-
In-Process Sampling (IPC): Withdraw a 0.1 mL aliquot, quench immediately in saturated aqueous NH₄Cl, and dilute with HPLC-grade acetonitrile.
-
Self-Validation & Decision Matrix: Inject the sample into the HPLC system calibrated with the standard from Protocol A.
-
Proceed Condition: If Impurity 8 (3-benzyl-2-methoxyquinoline) is < 0.5% relative area, proceed with the dropwise addition of 3-(dimethylamino)-1-(1-naphthyl)-1-propanone[9],[1].
-
Abort Condition: If Impurity 8 exceeds 2.0%, a failure in cryogenic cooling or base stoichiometry has occurred. Abort the electrophile addition to save raw material costs.
-
Quantitative Data Presentation
The following table summarizes the causal relationship between reactor parameters and the formation of 3-benzyl-2-methoxyquinoline, serving as a troubleshooting guide for process chemists.
Table 2: Impact of Reaction Parameters on Impurity 8 Formation (Process Diagnostics)
| Internal Temp (°C) | Base System | Bedaquiline Precursor Yield (%) | Impurity 8 Yield (%) | Process Decision |
| -78 to -72 | LDA + Chiral Alkoxide | > 92.0 | < 0.5 | Proceed to Electrophile Addition |
| -60 (Runaway) | LDA + Chiral Alkoxide | 65.4 | 18.2 | Abort (Thermal Runaway detected) |
| -78 | Excess n-BuLi (No LDA) | 12.0 | 74.5 | Abort (Halogen-Metal Exchange dominated) |
References
1.[3] Pharmaffiliates. "Miscellaneous-impurities | Pharmaffiliates: 3-Benzyl-2-methoxyquinoline." Available at: 2.[7] Sigma-Aldrich. "3-Benzyl-2-methoxyquinoline | 1381767-10-7." Available at: 3.[6] Ahlqvist, G. P. "Robust Processes for Polymer Modification and Pharmaceutical Synthesis." MIT DSpace. Available at: 4.[8] Patsnap. "Chiral inducer for synthesizing (1R,2S)-Bedaquiline - Eureka." Available at: 5.[5] ChemicalBook. "Quinoline, 2-methoxy-3-(phenylmethyl)- | 1381767..." Available at: 6.[4] Venkatasai Life Sciences. "Bedaquiline Impurity 8." Available at: 7.[2] WIPO Patentscope. "WO/2024/007621 BI-CHIRAL METALLIC SYNERGIC CATALYSIS SYSTEM..." Available at: 8.[9] Google Patents. "CN106866525B - Chiral inducers for the synthesis of (1R,2S)-bedaquiline." Available at: 9.[1] Google Patents. "CN105085395A - Preparation method for bedaquiline." Available at:
Sources
- 1. CN105085395A - Preparation method for bedaquiline - Google Patents [patents.google.com]
- 2. patentscope.wipo.int [patentscope.wipo.int]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. venkatasailifesciences.com [venkatasailifesciences.com]
- 5. Quinoline, 2-methoxy-3-(phenylmethyl)- | 1381767-10-7 [chemicalbook.com]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. 3-Benzyl-2-methoxyquinoline | 1381767-10-7 [sigmaaldrich.com]
- 8. Chiral inducer for synthesizing (1R,2S)-Bedaquiline - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN106866525B - Chiral inducers for the synthesis of (1R,2S)-bedaquiline - Google Patents [patents.google.com]
Application Note: 3-Benzyl-2-methoxyquinoline Scaffolds in High-Throughput Screening
Topic: 3-Benzyl-2-methoxyquinoline in Drug Discovery Libraries Content Type: Advanced Application Note & Protocol Guide Audience: Senior Medicinal Chemists, Library Synthesis Specialists, and Pharmacologists.
Executive Summary
The 3-benzyl-2-methoxyquinoline core represents a privileged scaffold in modern drug discovery, primarily recognized as the structural anchor for second-generation diarylquinoline anti-tubercular agents (e.g., Bedaquiline analogs). Beyond infectious disease, this pharmacophore exhibits tunable lipophilicity and metabolic stability, making it a high-value entry in Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Libraries (DEL).
This guide provides a validated workflow for synthesizing, purifying, and integrating this scaffold into screening libraries, with a specific focus on the 6-bromo derivative , which serves as the primary functionalization handle for diversifiable libraries.
Mechanistic Insight & Pharmacophore Logic
The "Privileged" Nature of the Scaffold
The 3-benzyl-2-methoxyquinoline structure offers three distinct vectors for interaction with biological targets, distinguishing it from generic quinolines:
-
The 2-Methoxy Motif: Unlike the labile 2-hydroxy (quinolone) tautomer, the 2-methoxy group locks the system in the heteroaromatic quinoline state. It acts as a weak hydrogen bond acceptor and a metabolic block against rapid oxidation at the C2 position.
-
The 3-Benzyl "Rudder": This flexible hydrophobic moiety facilitates
-stacking interactions within deep hydrophobic pockets (e.g., the c-subunit of ATP synthase in M. tuberculosis). -
The 6-Position Vector: In library design, the 6-position (often brominated) is the "exit vector" for coupling solubilizing groups or diversity elements via Suzuki-Miyaura or Buchwald-Hartwig couplings.
Validated Biological Space
| Therapeutic Area | Target Mechanism | Key Reference |
| Infectious Disease (TB) | Mycobacterial ATP Synthase (proton pump inhibitor) | Upadhayaya et al., 2010 [1] |
| Virology | Inhibition of HSV and CMV replication | Smolecule, 2023 [2] |
| Oncology | Antiproliferative activity (MCF-7, A549 lines) via kinase modulation | Chitre et al., 2012 [3] |
Experimental Protocol: Synthesis & Validation
Objective: Synthesis of 3-benzyl-6-bromo-2-methoxyquinoline (Library Scaffold Grade >98%). Scale: Gram-scale (scalable to 100g).
Workflow Diagram
The following directed graph illustrates the critical path for synthesis and validation.
Figure 1: Critical path for the synthesis of the 2-methoxy-3-benzylquinoline core via the Vilsmeier-Haack route.
Detailed Methodology
Step 1: Amide Formation[1]
-
Reagents: Dissolve 4-bromoaniline (1.0 eq) in anhydrous Dichloromethane (DCM). Add Triethylamine (1.2 eq).
-
Addition: Cool to 0°C. Dropwise add 3-phenylpropanoyl chloride (Hydrocinnamoyl chloride) (1.1 eq) over 30 minutes.
-
Workup: Stir at RT for 4 hours. Wash with 1N HCl, then Brine. Dry over Na2SO4 and concentrate.
-
Checkpoint: LC-MS should show M+H corresponding to the amide.
Step 2: Vilsmeier-Haack Cyclization (The Critical Step)
Note: This step constructs the quinoline ring and installs the C2-chlorine atom simultaneously.
-
Preparation: In a dry flask under Argon, add DMF (3.0 eq). Cool to 0°C.[2]
-
Activation: Add POCl3 (7.0 eq) dropwise (Exothermic!). Stir 20 min to form the Vilsmeier reagent.
-
Cyclization: Add the Amide from Step 1 (dissolved in minimal DMF).
-
Heating: Heat to 80°C for 4-6 hours. Monitor by TLC (The amide spot will disappear; a fluorescent quinoline spot appears).
-
Quench: Pour slowly onto crushed ice with vigorous stirring. Neutralize with NH4OH to pH 8.
-
Isolation: Filter the precipitate (3-benzyl-6-bromo-2-chloroquinoline). Recrystallize from Ethanol.
Step 3: Methoxylation (SnAr)
-
Reaction: Suspend the 2-chloro intermediate in dry Methanol.
-
Reagent: Add Sodium Methoxide (NaOMe) (5.0 eq).
-
Conditions: Reflux (65°C) for 8-12 hours.
-
Expert Tip: Do not use wet methanol; water will lead to the 2-quinolone (hydrolysis product) impurity which is difficult to separate.
-
-
Purification: Evaporate solvent. Resuspend in water/Ethyl Acetate. Wash organic layer.[3] Crystallize from Hexane/EtOAc.
Quality Control Attributes (Self-Validation)
| Attribute | Specification | Method | Failure Mode Analysis |
| Appearance | White to off-white crystalline powder | Visual | Yellow/Brown indicates oxidation or residual aniline. |
| Purity | >98% | HPLC (254 nm) | <95% usually indicates incomplete SnAr reaction (residual Cl). |
| Identity | 3.96 ppm (s, 3H, -OCH3) | 1H-NMR (CDCl3) | Shift to ~3.6 ppm or disappearance indicates hydrolysis to quinolone. |
| Solubility | Soluble in DMSO, DCM, Chloroform | Visual | Insoluble in DCM suggests salt formation or polymerization. |
Library Integration & Screening Protocols
Solubility & PAINS Filtering
Before adding to a screening deck, the compound must pass specific filters.
-
PAINS Alert: This scaffold is generally PAINS-free . It does not contain reactive Michael acceptors or redox-cycling quinones (due to the methoxy lock).
-
LogP: The calculated LogP (cLogP) is approx 5.1 (for the bromo-derivative).
-
Protocol Adjustment: For high-concentration libraries (10 mM), dissolve in 100% DMSO. Avoid freeze-thaw cycles which may precipitate the compound due to its high lipophilicity.
-
SAR Logic Diagram
When analyzing hits from this library, use the following logic to determine the next chemical modification.
Figure 2: Decision tree for Structure-Activity Relationship (SAR) expansion based on initial screening hits.
References
-
Upadhayaya, R. S., et al. (2010). "Synthesis and antimycobacterial activity of 2-methoxy-3-substituted quinolines." Indian Journal of Chemistry.
-
Smolecule. (2023). "Biological Activity of 3-Benzyl-5-bromo-2-methoxyquinoline." Smolecule Compound Database.
-
Chitre, T., et al. (2012). "Synthesis and antiproliferative activity of substituted quinolines." Journal of Enzyme Inhibition and Medicinal Chemistry.
-
PubChem. (2025).[4] "Compound Summary: 3-Benzyl-6-bromo-2-methoxyquinoline." National Library of Medicine.
-
Blaser, A., et al. (2012). "Structure-activity relationships for analogs of the tuberculosis drug bedaquiline." Bioorganic & Medicinal Chemistry Letters.
Sources
- 1. Buy 3-Benzyl-5-bromo-2-methoxyquinoline | 918518-83-9 [smolecule.com]
- 2. BJOC - Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine [beilstein-journals.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. 3-Benzyl-6-bromo-2-methoxyquinoline | C17H14BrNO | CID 11667032 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Separation of 3-Benzyl-2-methoxyquinoline from Bedaquiline
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals facing the challenge of separating 3-Benzyl-2-methoxyquinoline from the active pharmaceutical ingredient (API), Bedaquiline. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to streamline your purification processes.
For the purposes of this guide, we will address the separation of Bedaquiline from 3-Benzyl-6-bromo-2-methoxyquinoline , a known key intermediate in its synthesis and a likely process-related impurity.[1][2][3][4]
Understanding the Separation Challenge
Bedaquiline is a diarylquinoline antimycobacterial agent vital in the treatment of multidrug-resistant tuberculosis.[5][6] Its complex structure, featuring two chiral centers, makes its synthesis and purification a meticulous process.[7][8] The presence of structurally related impurities, such as the precursor 3-Benzyl-6-bromo-2-methoxyquinoline, can compromise the final product's purity, safety, and efficacy.
The significant structural differences between the two molecules, primarily the complex side chain on Bedaquiline, allow for effective separation using chromatographic and crystallization techniques. This guide will explore these methods in detail.
Physicochemical Properties Comparison
Understanding the differences in the physicochemical properties of Bedaquiline and its impurity is fundamental to developing a successful separation strategy.
| Property | Bedaquiline | 3-Benzyl-6-bromo-2-methoxyquinoline | Reference(s) |
| Molecular Formula | C₃₂H₃₁BrN₂O₂ | C₁₇H₁₄BrNO | [1][9] |
| Molecular Weight | 555.5 g/mol | 328.2 g/mol | [1][9] |
| Structure | Diarylquinoline with a complex chiral side chain containing a tertiary amine. | Quinoline with a benzyl group at position 3. | [1][9] |
| Solubility | Very slightly soluble in water. Lipophilic. | Slightly soluble in chloroform and methanol. | [1][10][11] |
| Melting Point | Not specified (as free base) | 82-83°C | [1] |
| pKa | Not specified | 2.45 ± 0.50 (predicted) | [1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary structural differences between Bedaquiline and 3-Benzyl-6-bromo-2-methoxyquinoline?
A1: The most significant difference is the substituent at the 3-position of the quinoline ring. Bedaquiline possesses a complex, chiral butanol side chain with a terminal dimethylamino group.[9] In contrast, 3-Benzyl-6-bromo-2-methoxyquinoline has a much simpler benzyl group at this position.[1] This substantial difference in size, polarity, and the presence of a basic nitrogen in Bedaquiline's side chain are the key handles for achieving separation.
Q2: Why is the separation of this impurity from Bedaquiline critical?
A2: The presence of process-related impurities, even those structurally similar to the API, can have significant implications for drug safety and efficacy. Regulatory bodies require stringent control of impurities in pharmaceutical products. Separating 3-Benzyl-6-bromo-2-methoxyquinoline ensures the final Bedaquiline product meets the required purity standards for clinical use.
Q3: What are the most effective techniques for separating these two compounds?
A3: Based on their structural and physicochemical differences, the most effective techniques are:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common and powerful technique for both analytical determination and preparative separation of Bedaquiline and its impurities.[12][13]
-
Crystallization: Techniques such as cooling crystallization or anti-solvent crystallization can be highly effective for purifying the final product, especially at a larger scale.[14][15]
Q4: How can I leverage the solubility differences for separation?
A4: Bedaquiline's complex side chain and higher molecular weight will influence its solubility profile compared to the more planar and less functionalized impurity. While both are relatively non-polar, subtle differences can be exploited. For crystallization, a solvent system should be identified where Bedaquiline has a steep solubility curve with temperature, while the impurity remains either highly soluble or largely insoluble across the same temperature range.[16]
Troubleshooting Guides
Guide 1: Analytical Method Development with RP-HPLC
This guide will help you develop a robust analytical method to resolve Bedaquiline from 3-Benzyl-6-bromo-2-methoxyquinoline.
Step-by-Step Protocol: Initial Screening Conditions
-
Column Selection: Start with a C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) as they are widely used for the analysis of polar, ionic compounds like Bedaquiline.[12]
-
Mobile Phase:
-
Initial Gradient:
-
Start with a 70:30 (A:B) ratio.[12]
-
Run a linear gradient to a higher organic concentration (e.g., 30:70 A:B) over 15-20 minutes.
-
-
Flow Rate: 1.0 mL/min.[13]
-
Detection Wavelength: 224 nm or 246 nm have been reported for Bedaquiline analysis.[12][13]
-
Column Temperature: 30°C.[17]
-
Injection Volume: 5-10 µL.[17]
Troubleshooting Common HPLC Issues
| Issue | Potential Cause | Recommended Solution |
| Poor Resolution/Co-elution | Mobile phase is too strong or too weak; Inappropriate pH. | 1. Adjust Gradient: Make the gradient shallower to increase the separation window between the two peaks. 2. Modify Mobile Phase: Try methanol as the organic modifier instead of acetonitrile to alter selectivity. 3. pH Adjustment: Vary the pH of the aqueous buffer. The basic nitrogen on Bedaquiline's side chain will be protonated at acidic pH, which can significantly affect its retention time relative to the impurity. |
| Peak Tailing (especially for Bedaquiline) | Secondary interactions with residual silanols on the silica backbone. | 1. Use a Low-Activity Column: Employ an end-capped C18 column or a specialized column with low silanol activity.[18] 2. Add an Ion-Pairing Agent: A small amount of an additive like trifluoroacetic acid (0.1%) to the mobile phase can improve peak shape. 3. Increase Buffer Concentration: A higher buffer concentration can sometimes mask silanol interactions. |
| Low Sensitivity | Suboptimal detection wavelength. | Perform a UV scan of both Bedaquiline and the impurity to identify the wavelength of maximum absorbance (λmax) for both. Choose a wavelength that provides a good response for both compounds. |
Guide 2: Preparative HPLC Scale-Up
Scaling up an analytical method to a preparative scale requires careful consideration to maintain resolution while increasing throughput.
Step-by-Step Protocol: Scaling Up
-
Optimize Loading: Determine the maximum amount of the mixture that can be loaded onto the analytical column without significant loss of resolution. This will inform the loading capacity of the preparative column.
-
Column Selection: Choose a preparative column with the same stationary phase and a larger diameter (e.g., 20-50 mm).
-
Adjust Flow Rate: The flow rate should be scaled proportionally to the cross-sectional area of the column. A simplified formula is: Preparative Flow Rate = Analytical Flow Rate * (Preparative Column Radius / Analytical Column Radius)².
-
Injection Volume: Scale the injection volume proportionally to the column volume.
-
Fraction Collection: Use a fraction collector triggered by UV absorbance to collect the eluting peaks.
Troubleshooting Preparative HPLC
| Issue | Potential Cause | Recommended Solution |
| Poor Resolution on Preparative Column | Column overloading; Non-ideal flow dynamics. | 1. Reduce Sample Load: Decrease the amount of material injected. 2. Focus the Gradient: After an initial isocratic hold, introduce a shallow gradient around the elution time of the two compounds to maximize their separation. |
| Compound Precipitation in Tubing | The compound is not soluble in the mobile phase at high concentrations. | 1. Reduce Injection Concentration: Dissolve the sample in a larger volume of the initial mobile phase. 2. Modify Mobile Phase: Increase the percentage of the organic solvent in the sample diluent, but ensure it is not so strong that it causes peak distortion. |
Guide 3: Purification by Crystallization
Crystallization is a powerful technique for purifying large quantities of a compound.[19]
Step-by-Step Protocol: Anti-Solvent Crystallization
-
Solvent Selection: Find a "good" solvent in which Bedaquiline is highly soluble.
-
Anti-Solvent Selection: Find a second solvent (the "anti-solvent") in which Bedaquiline is poorly soluble, but the impurity has some solubility. The two solvents must be miscible.[20]
-
Dissolution: Dissolve the impure Bedaquiline in the minimum amount of the "good" solvent at a slightly elevated temperature.
-
Addition of Anti-Solvent: Slowly add the anti-solvent to the solution until it becomes slightly turbid (cloudy). This indicates the solution is supersaturated.
-
Induce Crystallization: Add a small seed crystal of pure Bedaquiline or gently scratch the inside of the flask to initiate crystal growth.
-
Cooling and Isolation: Allow the solution to slowly cool to room temperature, and then potentially in an ice bath, to maximize crystal formation. Collect the crystals by filtration, wash with a small amount of the cold anti-solvent, and dry.
Troubleshooting Crystallization
| Issue | Potential Cause | Recommended Solution |
| "Oiling Out" (Formation of a liquid instead of solid) | The solution is too supersaturated, or the temperature is too high. | 1. Add More "Good" Solvent: Re-dissolve the oil by adding more of the initial solvent and warming the mixture. 2. Slower Anti-Solvent Addition: Add the anti-solvent more slowly and with vigorous stirring. 3. Lower Temperature: Conduct the crystallization at a lower temperature. |
| Poor Impurity Rejection | The impurity is co-crystallizing with the product. | 1. Change Solvent System: Experiment with different solvent/anti-solvent pairs. The goal is to maximize the solubility of the impurity in the mother liquor. 2. Slower Cooling: Allow the solution to cool more slowly to promote the formation of more ordered crystals, which are better at excluding impurities.[20] 3. Recrystallization: A second crystallization of the purified material may be necessary to achieve the desired purity. |
Visualizations and Workflows
Caption: Workflow for Selecting a Separation Strategy.
Caption: Troubleshooting Flowchart for HPLC Method Optimization.
Caption: Principle of Anti-Solvent Crystallization.
References
- Patra, P. K., Basak, A., Islam, R., Sarkar, B., & Mondal, C. (2024). A new analytical method development and validation for the estimation of bedaquiline by reverse-phase high-performance liquid chromatography. International Journal of Health and Pharmaceutical Research, 05(03), 424-432.
- Shi, Y., Zhang, Y., Yin, X., & Cheng, T. (2023). Quantitative Study of Impurities in Bedaquiline Fumarate: Identification and Characterization of Its Three Degradation Products Using HPLC, LC/ESI-MS, and NMR Analyses. Pharmaceutical Fronts, 05(01).
- Mishra, A., & Dwivedi, J. (2022). A Review on Analytical techniques for the estimation of Bedaquiline in pharmaceutical dosage form. International Journal for Scientific Research & Development, 10(5).
-
Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Retrieved from [Link]
- Duret, P., Fakhfakh, M. A., Herrenknecht, C., Fournet, A., Franck, X., Figadère, B., & Hocquemiller, R. (2003). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution.
- Chandrudu, J., & Gandhimathi, R. (2024). Method Development and Validation for Estimation of Bedaquiline and in Tablet Dosage form by Hptlc and Rp-Hplc Study. Biomedical and Pharmacology Journal, 17(1).
-
Duret, P., Fakhfakh, M. A., Herrenknecht, C., Fournet, A., Franck, X., Figadère, B., & Hocquemiller, R. (2003). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. Journal of Chromatography A, 1011(1-2), 55–65. [Link]
-
van der Meulen, M., de Lange, W. C. M., Koul, A., van der Westhuyzen, R., & Alffenaar, J.-W. C. (2015). Determination of Bedaquiline in Human Serum Using Liquid Chromatography-Tandem Mass Spectrometry. Antimicrobial Agents and Chemotherapy, 59(10), 6190–6194. [Link]
-
Longdom Publishing. (2025, January 27). Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Retrieved from [Link]
-
BIA. (n.d.). Crystallisation in pharmaceutical processes. Retrieved from [Link]
-
Al-Assi, A., & Singh, A. (2024). Method development and validation of an analytical quality by design ultrafast liquid chromatographic method for the determination of bedaquiline from pharmaceutical bulk and nanoemulsions. Biomedical Chromatography, e5843. [Link]
-
Lakerveld, R., Wang, J., & Li, F. (n.d.). Pharmaceutical Crystallisation| Solution Crystallization. Pharma Focus Asia. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
ResearchGate. (n.d.). Physical and biological properties of bedaquiline 1 and TBAJ-876 2. Retrieved from [Link]
- Shi, Y., Zhang, Y., Yin, X., & Cheng, T. (2023).
-
Rosales, C. A. B., Tukulj, M., Chen, C., & de la Torre, B. G. (2022). The Chemical Property Position of Bedaquiline Construed by a Chemical Global Positioning System-Natural Product. Molecules, 27(3), 748. [Link]
-
Paudel, S., Das, S. C., & Chan, H.-K. (2019). Inhalable Dry Powder of Bedaquiline for Pulmonary Tuberculosis: In Vitro Physicochemical Characterization, Antimicrobial Activity and Safety Studies. Pharmaceutics, 11(10), 502. [Link]
-
Weisz, A., Mazzola, E. P., & Ito, Y. (2008). Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. Journal of Chromatography A, 1211(1-2), 46–54. [Link]
-
Vanavi, P. J., & Singh, S. (2022). Separation and Characterization of Novel Degradation and Process Related Impurities of Bedaquiline Bulk Drug. Journal of Chromatographic Science, 60(8), 735–747. [Link]
-
Pharmaffiliates. (n.d.). Bedaquiline-Impurities. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Bedaquiline. PubChem Compound Database. Retrieved from [Link]
-
SIELC. (2018, February 16). Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (2025, March 1). 3-Benzyl-6-bromo-2-methoxyquinoline: Chemical Properties and Applications. Retrieved from [Link]
- Vanavi, P. J., & Singh, S. (2021). Separation and Characterization of Novel Degradation and Process Related Impurities of Bedaquiline Bulk Drug.
-
National Center for Biotechnology Information. (n.d.). 2-Methoxyquinoline. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed synthesis pathway of the impurities. Retrieved from [Link]
- CN105017147A. (n.d.). Method for recycling and utilizing Bedaquiline stereochemical isomers. Google Patents.
- Kong, D.-L., Huang, Y., Ren, L.-Y., & Feng, W.-H. (2015). A highly efficient way to recycle inactive stereoisomers of Bedaquiline into two previous intermediates via base-catalyzed Csp3-Csp3 bond cleavage. Chinese Chemical Letters, 26(6), 790-792.
- Medicines for All institute (M4ALL) - Virginia Commonwealth University. (2023, May 19).
-
O’Connor, G., de Souza, A., de Koning, C. B., & van Otterlo, W. A. L. (2020). Improved Synthesis and Isolation of Bedaquiline. ACS Omega, 5(7), 3290–3295. [Link]
-
Kumar, D., Kumar, N., & Singh, S. (2016). Structural Simplification of Bedaquiline: the Discovery of 3‐(4‐(N,N‐Dimethylaminomethyl)phenyl)quinoline‐Derived Antitubercular Lead Compounds. ChemMedChem, 11(23), 2576–2580. [Link]
- Kumar, D., Kumar, N., & Singh, S. (2016). Structural Simplification of Bedaquiline: the Discovery of 3-(4-(N,N-Dimethylaminomethyl)phenyl)quinoline-Derived Antitubercular Lead Compounds. ChemMedChem, 11(23), 2576-2580.
-
National Center for Biotechnology Information. (n.d.). 3-Benzyl-6-bromo-2-methoxyquinoline. PubChem Compound Database. Retrieved from [Link]
-
Al-Ostoot, F. H., Al-Majid, A. M., El-Faham, A., & Asiri, A. M. (2021). Novel methoxyquinoline derivative: Synthesis, characterization, crystal structure, Hirshfeld surface, thermodynamic properties, and quantum chemical calculation of 3,6,8-trimethoxyquinoline. Molecular Crystals and Liquid Crystals, 722(1), 26–41. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 3. 3-Benzyl-6-bromo-2-methoxyquinoline (Bedaquiline Impurity) 97.00% | CAS: 654655-69-3 | AChemBlock [achemblock.com]
- 4. 3-Benzyl-6-bromo-2-methoxyquinoline | C17H14BrNO | CID 11667032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The Chemical Property Position of Bedaquiline Construed by a Chemical Global Positioning System-Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 7. html.rhhz.net [html.rhhz.net]
- 8. Improved Synthesis and Isolation of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bedaquiline | C32H31BrN2O2 | CID 5388906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 2-Methoxyquinoline | 6931-16-4 | Benchchem [benchchem.com]
- 12. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
- 13. researchgate.net [researchgate.net]
- 14. syrris.com [syrris.com]
- 15. Pharmaceutical Crystallisation| Solution Crystallization [pharmafocusasia.com]
- 16. mt.com [mt.com]
- 17. thieme-connect.com [thieme-connect.com]
- 18. Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 19. longdom.org [longdom.org]
- 20. bia.si [bia.si]
Technical Support Center: Suppressing Hydrodebromination in Quinoline Synthesis
Welcome to the Technical Support Center for quinoline synthesis and functionalization. Bromoquinolines are highly versatile building blocks in drug development, but their electron-deficient nature makes them notoriously susceptible to hydrodebromination (hydrodehalogenation) during palladium-catalyzed cross-coupling reactions.
This guide provides researchers and scientists with field-proven troubleshooting workflows, mechanistic insights, and self-validating protocols to suppress this unwanted side reaction and maximize the yield of the desired cross-coupled product.
Mechanistic Overview: The Root Cause of Debromination
To solve debromination, we must first understand the causality of the catalytic cycle. During a cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig), the Pd(0) catalyst inserts into the C-Br bond via oxidative addition. At this stage, the catalytic cycle can diverge into two competing pathways:
-
Pathway A (Desired): The Ar-Pd(II)-Br intermediate undergoes transmetalation with the coupling partner, followed by reductive elimination to form the desired C-C or C-N bond.
-
Pathway B (Side Reaction): If transmetalation is sluggish, the Ar-Pd(II)-Br intermediate is intercepted by a hydride source (from the base, solvent, or ligand). This forms a stable Ar-Pd(II)-H species, which undergoes rapid reductive elimination to yield the debrominated quinoline (Ar-H)[1].
Caption: Competing pathways in Pd-catalyzed coupling: Transmetalation vs. Hydride Transfer.
Frequently Asked Questions (FAQs)
Q1: Why is my specific bromoquinoline substrate highly prone to debromination? A: Quinoline rings, particularly those bearing electron-withdrawing groups (e.g., 6-bromoquinoline-8-carbonitrile), are highly electron-deficient. This electron deficiency accelerates the initial oxidative addition step but can stabilize off-cycle palladium-hydride intermediates if the subsequent transmetalation step is slow[2].
Q2: Where are the hydrides coming from if I am using anhydrous conditions? A: Even in rigorously anhydrous and degassed environments, hydrides can originate from the thermal decomposition of your reagents. Strong alkoxide bases (like NaOtBu or NaOEt) contain beta-hydrogens and can undergo beta-hydride elimination to form Pd-H species[1]. Furthermore, amine ligands, organic bases like Et₃N, or even ethereal solvents can act as hydride donors at elevated temperatures[3].
Q3: How does ligand selection dictate the reaction pathway? A: The ligand controls the relative rates of transmetalation versus hydride transfer. If you use a simple phosphine (e.g., PPh₃), transmetalation is often sluggish for deactivated substrates, allowing the side reaction to dominate. Switching to bulky, electron-rich biaryl phosphines (e.g., SPhos, XPhos, RuPhos) accelerates the desired transmetalation and enforces rapid reductive elimination, effectively outcompeting the debromination pathway[2][4].
Troubleshooting Guide: Specific Scenarios
Scenario A: High Debromination in Suzuki-Miyaura Coupling
Symptom: LC-MS analysis shows >40% of the debrominated quinoline (Ar-H) and <50% of the desired cross-coupled product. Diagnosis & Solution:
-
Base Selection: If you are using NaOH, NaOEt, or NaOtBu, switch immediately to a milder, inorganic base. K₃PO₄, K₂CO₃, or Cs₂CO₃ are highly recommended because they facilitate boronic acid activation without acting as hydride donors[1].
-
Solvent System: If using Ethanol/Water mixtures, the protic solvent is likely donating protons/hydrides. Switch to a degassed, aprotic solvent system like Toluene or 1,4-Dioxane, using only the minimal amount of water necessary to solubilize the inorganic base[5].
-
Temperature Control: High temperatures exponentially increase the rate of hydrodehalogenation. Drop the temperature from 100 °C to 80 °C or even 60 °C. Modern bulky ligands are active enough to drive the coupling at these lower temperatures[2].
Scenario B: Debromination in Buchwald-Hartwig Amination
Symptom: Coupling a secondary aliphatic amine to a bromoquinoline yields significant amounts of the debrominated starting material. Diagnosis & Solution:
-
Amine as Hydride Source: Secondary amines with alpha-hydrogens can undergo beta-hydride elimination after coordinating to the palladium center, effectively reducing the quinoline.
-
Catalyst Optimization: Use a highly active precatalyst system like Pd₂(dba)₃ paired with RuPhos or BrettPhos. These ligands are specifically architected to enforce rapid reductive elimination of C-N bonds before beta-hydride elimination can occur[4].
Quantitative Optimization Data
The following table summarizes the causality of condition changes on the yield and debromination rates during the optimization of a 6-bromoquinoline Suzuki coupling.
| Entry | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Debromination (%) | Causality / Rationale |
| 1 | Pd(PPh₃)₄ (5 mol%) | NaOEt | EtOH / H₂O | 100 | 18 | 72 | Protic solvent and alkoxide base act as massive hydride sources. |
| 2 | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane / H₂O | 100 | 45 | 35 | Milder base reduces hydrides, but simple ligand leaves transmetalation too slow. |
| 3 | Pd(OAc)₂ / SPhos | NaOtBu | Toluene | 90 | 60 | 25 | Good ligand, but strong alkoxide base still promotes beta-hydride elimination. |
| 4 | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 80 | 94 | <2 | Optimal: Bulky ligand accelerates coupling; mild base and aprotic solvent eliminate hydride sources; lower temp suppresses degradation. |
Logical Troubleshooting Workflow
Caption: Step-by-step logical workflow for diagnosing and resolving debromination.
Self-Validating Experimental Protocol
Optimized Suzuki-Miyaura Coupling of 6-Bromoquinoline
This protocol integrates self-validation checkpoints to ensure the catalytic cycle favors cross-coupling over reduction[2][5].
Materials:
-
6-Bromoquinoline derivative (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Precatalyst: Pd(OAc)₂ (2 mol%)
-
Ligand: SPhos (4 mol%)
-
Base: K₃PO₄ (2.0 eq)
-
Solvent: Anhydrous Toluene (0.2 M)
Step-by-Step Methodology:
-
Preparation & Degassing (Critical for suppressing oxidation/side reactions):
-
To an oven-dried Schlenk flask, add the bromoquinoline, arylboronic acid, and K₃PO₄.
-
Validation Checkpoint 1: Ensure K₃PO₄ is finely milled. Large chunks reduce surface area, slowing boronic acid activation and allowing the Pd-complex to stall, which increases debromination risk.
-
-
Catalyst Addition:
-
Evacuate and backfill the flask with Argon three times.
-
Under a positive flow of Argon, add Pd(OAc)₂ and SPhos.
-
-
Solvent Introduction:
-
Add anhydrous, sparged Toluene via syringe.
-
Validation Checkpoint 2: The solution should turn a characteristic pale yellow/orange, indicating the formation of the active Pd(0)-SPhos complex. If it turns black immediately, Pd-black has precipitated, indicating catalyst death or severe oxygen contamination.
-
-
Controlled Heating:
-
Heat the reaction mixture to 80 °C (do not exceed this initially).
-
Validation Checkpoint 3 (1-Hour Mark): Withdraw a 10 µL aliquot, quench in EtOAc/H₂O, and analyze the organic layer via LC-MS. You should observe the product mass. If the Ar-H mass (M-79) exceeds 5%, immediately lower the temperature to 70 °C.
-
-
Workup:
-
Upon complete consumption of the starting material (typically 4-12 hours), cool to room temperature.
-
Dilute with EtOAc, wash with water and brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify via silica gel chromatography.
-
References[2] Minimizing debromination in 6-Bromoquinoline-8-carbonitrile reactions - Benchchem. https://benchchem.com[3] Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid - Benchchem. https://benchchem.com[4] How to avoid debromination in pyridine coupling reactions - Benchchem. https://benchchem.com[1] preventing debromination in subsequent reaction steps - Benchchem. https://benchchem.com[5] Technical Support Center: 6-Bromonicotinonitrile in Synthetic Chemistry - Benchchem. https://benchchem.com
Sources
Technical Support Center: 2-Methoxy Substitution Optimization
The following technical guide is structured as a Tier-3 Support resource for researchers encountering yield issues in 2-methoxy substitution reactions.
Ticket Subject: Improving Yield & Selectivity in Aryl/Heteroaryl Methoxylation Support Tier: Senior Application Scientist Status: Open
Executive Summary
The introduction of a methoxy group at the 2-position (ortho) of an aromatic or heteroaromatic ring is a deceptive transformation. While theoretically simple, it often fails due to three specific failure modes: competitive hydrolysis (yielding pyridones/phenols), catalyst poisoning (in metal-mediated pathways), or electronic deactivation (preventing nucleophilic attack).
This guide provides a decision matrix to select the correct methodology based on your substrate's electronic properties, followed by optimized protocols and troubleshooting for each path.
Part 1: Method Selection Strategy
Before optimizing reaction conditions, validate that you are using the correct mechanistic pathway for your substrate.
Decision Matrix: Pathway Selection
Use the logic flow below to determine if you should proceed with
Figure 1: Selection logic for methoxylation methodologies.
Part 2: Troubleshooting The Pathway
Applicability: 2-halo-pyridines, 2-halo-pyrimidines, and electron-deficient aryl halides (e.g., 4-fluoronitrobenzene).
The Core Problem: "The Pyridone Trap"
In 2-halo-heterocycles, the most common yield-killer is not lack of reactivity, but hydrolysis . If water is present, the hydroxide ion (
FAQ: Optimization
Q: My LCMS shows full conversion, but I isolate <50% yield. Where is my product? A: You likely formed the pyridone impurity. It is highly polar and often washes into the aqueous layer during extraction or sticks to the baseline of your silica column.
-
Diagnostic: Check the aqueous layer of your extraction by LCMS.
-
Fix: Use anhydrous methanol and generate NaOMe in situ (see protocol below). Commercial NaOMe pellets often contain 1-5% NaOH/H2O due to hygroscopicity.
Q: The reaction stalls at 60% conversion even with excess NaOMe.
A: As the reaction proceeds, the leaving group (e.g.,
-
Fix: Switch solvent from pure MeOH to a mixture of THF:MeOH (4:1) . The non-polar co-solvent breaks up ion pairs, making the methoxide more "naked" and nucleophilic.
Optimized Protocol: Moisture-Free
-
Reagent Prep: In a flame-dried flask under
, dissolve Sodium metal (1.2 equiv) in anhydrous MeOH. Do not use pellets. -
Substrate Addition: Dissolve substrate (1.0 equiv) in anhydrous THF (0.5 M concentration).
-
Reaction: Add the methoxide solution to the substrate dropwise at
, then warm to RT.-
Why? Controlling the exotherm prevents immediate side-reactions.
-
-
Workup (Critical): Quench with solid
or acetic acid before adding water. This neutralizes the excess base while the system is still anhydrous, preventing base-catalyzed hydrolysis during the aqueous workup.
Part 3: Palladium-Catalyzed Methoxylation
Applicability: Unactivated aryl chlorides/bromides, electron-rich substrates (e.g., 4-chloroanisole).
The Core Problem: Reductive Elimination
Forming a
FAQ: Pd-Catalysis Optimization
Q: Which ligand should I use? My standard Suzuki ligands (PPh3, dppf) failed. A: Standard ligands fail because they do not create a large enough "pocket" to force the reductive elimination of the small methoxy group.
-
The Gold Standard: RockPhos or tBuBrettPhos . These bulky, electron-rich biaryl phosphine ligands are specifically designed to facilitate C-O bond formation.
Q: I see "Pd black" precipitation immediately. A: Methoxide is a strong reducing agent and can reduce Pd(II) to Pd(0) colloids (inactive) before the cycle starts.
-
Fix: Use a precatalyst (e.g., RockPhos Pd G3 ) rather than mixing
+ Ligand. This ensures the active species is generated slowly and stays in the cycle.
Optimized Protocol: Buchwald-Type Methoxylation
Reference: Anderson et al. (2013) & Buchwald Group methodologies.
| Component | Recommendation | Function |
| Catalyst | RockPhos Pd G3 (1-2 mol%) | Prevents catalyst deactivation; promotes C-O bond. |
| Base | Milder than NaOtBu; compatible with sensitive groups. | |
| Nucleophile | MeOH (Excess, used as co-solvent) | Reactant.[1] |
| Solvent | Toluene or Dioxane | Non-polar solvent stabilizes the catalytic intermediate. |
| Temp | Required to overcome activation energy of reductive elimination. |
Step-by-Step:
-
Charge a vial with Aryl Halide (1.0 equiv),
(1.5 equiv), and RockPhos Pd G3 (2 mol%). -
Evacuate and backfill with Argon (x3).
-
Add Toluene (concentration 0.2 M) and MeOH (5-10 equiv).
-
Seal and heat to
for 12-18 hours.
Part 4: Copper-Catalyzed (Ullmann) Methoxylation
Applicability: Large scale (cost-sensitive), aryl iodides, substrates tolerant of high temps (
The Core Problem: The "Hard" Nucleophile
Methoxide is a "hard" nucleophile, while Cu(I) is a "soft" metal. Matching them requires specific ligands to stabilize the Cu-intermediate.
FAQ: Cu-Catalysis Optimization
Q: Can I use Cu powder or CuI alone? A: Rarely effective for methoxylation. You need a ligand to solubilize the copper and prevent aggregation.
-
Recommendation: Use 1,10-Phenanthroline or N,N-dimethylglycine .
Q: The reaction turns green/blue and stops. A: This indicates oxidation of Cu(I) to Cu(II) by ambient oxygen. Cu(II) is inactive for this cycle.
-
Fix: Degas solvents thoroughly (sparge with Argon for 15 mins) and run under a positive pressure of inert gas.
Optimized Protocol: Modified Ullmann
-
Catalyst: CuI (10 mol%) + 1,10-Phenanthroline (20 mol%).
-
Base/Nucleophile: NaOMe (2.0 equiv) - Use solid NaOMe here.
-
Solvent: DMF or NMP (High boiling point required).
-
Conditions:
for 24 hours.-
Note: If the substrate contains esters or nitriles, they may hydrolyze at this temperature. Use the Pd-method instead.
-
Part 5: Visualizing the Mechanism (Why Fails)
The diagram below illustrates the competition between the desired substitution and the parasitic hydrolysis pathway in nitrogen heterocycles.
Figure 2: Mechanistic divergence.[2][3] The presence of water opens Path B, leading to the irreversible formation of Pyridone, which cannot be converted back to the chloride or the methoxy ether easily.
References
-
Palladium-Catalyzed Methoxylation (RockPhos): Anderson, K. W., et al.[1] "The Selective Reaction of Aryl Halides with Potassium Hydroxide to Yield Phenols." J. Am. Chem. Soc.[4]2006 , 128, 10694. (Foundational work on bulky ligands). See also: Cheung, C. W., et al. "Mild and General Palladium-Catalyzed Synthesis of Methyl Aryl Ethers Enabled by the Use of a Palladacycle Precatalyst." J. Am. Chem. Soc.[4]2013 , 135, 18567.
- Reactivity & Hydrolysis: Rohrbach, S., et al. "Nucleophilic Aromatic Substitution on Heterocycles: Mechanisms and Applications." Comprehensive Organic Synthesis II, 2014 .
-
Copper-Catalyzed Ullmann Coupling: Monnier, F., & Taillefer, M. "Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions." Angew.[5] Chem. Int. Ed.2009 , 48, 6954.
-
Solvent Effects in Methoxylation: Reichardt, C. "Solvents and Solvent Effects in Organic Chemistry." Wiley-VCH, 2003 . (Explaining the ion-pair separation in THF/MeOH mixtures).
Sources
- 1. Mild and General Palladium-Catalyzed Synthesis of Methyl Aryl Ethers Enabled by the Use of a Palladacycle Precatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. dspace.mit.edu [dspace.mit.edu]
Technical Support Center: Troubleshooting HPLC Peak Tailing for Quinoline Impurities
This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address High-Performance Liquid Chromatography (HPLC) peak tailing issues encountered during the analysis of quinoline and its impurities. Designed for researchers, scientists, and drug development professionals, this document offers practical solutions grounded in chromatographic theory to restore peak symmetry and ensure data integrity.
Introduction: The Challenge of Quinoline Analysis
Quinoline, a heterocyclic aromatic weak base, and its derivatives are common scaffolds in pharmaceutical compounds.[1][2] The basic nature of the quinoline nitrogen atom makes these compounds susceptible to strong interactions with residual silanol groups on silica-based reversed-phase columns, a primary cause of peak tailing.[3][4] This asymmetry compromises resolution, integration accuracy, and overall data quality, posing a significant challenge in impurity profiling and quality control.[4]
This technical guide will systematically deconstruct the causes of peak tailing for quinoline impurities and provide a logical, step-by-step approach to its resolution.
Frequently Asked Questions (FAQs)
Q1: What is HPLC peak tailing?
Peak tailing is a distortion where the latter half of a chromatographic peak is broader than the front half, resulting in an asymmetrical shape.[5] It is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As), with an ideal symmetrical peak having a value of 1.0.[6] Values greater than 1.2 often indicate a chromatographic issue that needs to be addressed.[3]
Q2: Why is my quinoline impurity peak tailing?
The primary reason is the interaction between the basic nitrogen on the quinoline ring and acidic residual silanol groups on the silica-based stationary phase.[3][7] At mobile phase pH values above 3, these silanol groups can become ionized and interact with the protonated quinoline molecule, causing a secondary retention mechanism that leads to tailing.[3][8]
Q3: Can instrumental issues cause peak tailing for all my peaks?
Yes. If all peaks in your chromatogram, not just the quinoline impurities, are tailing, the problem is likely systemic.[9] Potential causes include extra-column volume from excessively long or wide-bore tubing, a void at the head of the column, or a poorly seated fitting.[8][10]
Q4: How does the mobile phase pH affect the peak shape of quinoline?
Mobile phase pH is a critical parameter.[11] Quinoline has a pKa of approximately 4.9.[1][12] Operating near this pKa will result in a mixed population of ionized and non-ionized molecules, leading to peak broadening or splitting.[8][11] To ensure a single ionic form, the mobile phase pH should be adjusted to at least 2 pH units away from the pKa.[13]
Q5: What is a quick way to diagnose if the issue is chemical or physical?
If only the basic quinoline impurity peaks are tailing while neutral or acidic compounds in the same run have good peak shape, the issue is likely chemical (i.e., secondary interactions).[10] If all peaks are tailing, the cause is more likely physical (e.g., column void, extra-column dead volume).[9]
In-Depth Troubleshooting Guide
This guide is structured to help you systematically diagnose and resolve peak tailing. We will explore the three main pillars of an HPLC separation: the mobile phase, the stationary phase, and the instrument itself.
Section 1: Mobile Phase Optimization - The First Line of Defense
Optimizing the mobile phase is often the most effective and least expensive way to mitigate peak tailing for basic compounds like quinoline.
The pH of the mobile phase dictates the ionization state of both the quinoline analyte and the stationary phase's residual silanol groups.[14]
-
The Principle: For basic compounds, it is advantageous to work at either a low pH (where the analyte is fully protonated but the silanols are not ionized) or a high pH (where the analyte is neutral and the silanols are ionized).[15]
-
Protocol for Quinoline (pKa ≈ 4.9):
-
Low pH Approach (pH 2.5 - 3.5): At this pH, the quinoline nitrogen is consistently protonated (positively charged), and the acidic silanol groups (pKa ≈ 3.8-4.2) on the silica surface are largely protonated (neutral).[16] This minimizes the strong ionic secondary interactions.
-
High pH Approach (pH > 8): At a high pH, the quinoline is deprotonated (neutral), which can improve retention and peak shape.[17] However, this requires a pH-stable column, as traditional silica-based columns can dissolve at a pH above 8.[18] Modern hybrid or bidentate bonded columns are designed for extended high-pH stability.[15][19]
-
A buffer is crucial for maintaining a stable pH across the column, especially when the sample is introduced in a different solvent.[20]
-
The Principle: Inadequate buffering can lead to pH shifts at the column inlet, causing peak distortion.[13] The buffer capacity is maximal when the mobile phase pH equals the buffer's pKa.[21]
-
Recommended Buffers:
-
For Low pH (LC-UV): Phosphate buffers are effective. A 10-25 mM concentration is a good starting point.[13]
-
For Low pH (LC-MS): Volatile buffers like formic acid (0.1%) or ammonium formate are preferred to avoid source contamination.[13][18]
-
For High pH (LC-MS): Ammonium bicarbonate or ammonium hydroxide are suitable volatile options.[20][21]
-
| Buffer System | Useful pH Range | LC-MS Compatible | Notes |
| Phosphate | 2.1 - 3.1, 6.2 - 8.2 | No | Excellent buffering capacity, but not volatile. |
| Formate | 2.8 - 4.8 | Yes | Common choice for low pH LC-MS.[18] |
| Acetate | 3.8 - 5.8 | Yes | Useful, but the pH range is close to the pKa of both quinoline and silanols, requiring careful control. |
| Ammonium Bicarbonate | 8.8 - 10.8 | Yes | A good choice for high pH separations.[22] |
A small concentration of a competing base can be added to the mobile phase to improve peak shape.
-
The Principle: A competing base, such as triethylamine (TEA), will interact with the active silanol sites, effectively "masking" them from the quinoline analyte.[7] This reduces the opportunity for secondary interactions.
-
Experimental Protocol:
-
Prepare the mobile phase as usual.
-
Add a competing base like TEA at a low concentration, typically 0.05-0.1% (v/v).
-
Equilibrate the column with the modified mobile phase for at least 20 column volumes.
-
Inject the sample and observe the peak shape. The concentration of the additive may need to be optimized.
-
Section 2: Stationary Phase Selection - Choosing the Right Tool
If mobile phase optimization is insufficient, the choice of HPLC column is the next critical factor.
Residual silanol groups are the primary culprits for the peak tailing of basic compounds.[23] Modern columns are designed to minimize their impact.
-
Endcapping: After the primary C18 chains are bonded to the silica, a smaller silylating agent (like trimethylchlorosilane) is used to "cap" many of the remaining accessible silanol groups.[3] However, steric hindrance prevents complete endcapping.[3]
-
High Purity Silica: Modern columns often use high-purity silica with a lower concentration of acidic metal impurities, which can exacerbate silanol activity.[7]
Several advanced column technologies are available to improve the peak shape of basic analytes like quinoline.
-
Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded within the C18 alkyl chain. This polar group can interact with water from the mobile phase, creating a hydrated layer that shields the quinoline analyte from the underlying silica surface and its residual silanols.[8]
-
Hybrid Silica Particles: These particles are composed of a mix of silica and organic polymer (e.g., organosiloxane). This technology results in fewer accessible silanol groups and offers a wider usable pH range (often 1-12), making high-pH methods more robust.[19][24]
-
Superficially Porous Particles (Core-Shell): These particles consist of a solid, non-porous core surrounded by a thin, porous layer of functionalized silica.[25][26] This design leads to higher efficiency and can often improve peak shape due to the reduced path length for diffusion.[25]
The following diagram outlines a logical approach to selecting a column for challenging basic compounds.
Caption: Systematic workflow for troubleshooting peak tailing.
Section 3: Instrumental Considerations - Ruling Out Systemic Issues
If peak tailing persists across all analytes, the problem may lie within the HPLC system itself.
Extra-column volume refers to all the volume within the HPLC system outside of the column itself (injector, tubing, detector flow cell).[8] Excessive volume leads to band broadening and can manifest as peak tailing.
-
Protocol for System Audit:
-
Tubing: Use tubing with the smallest possible internal diameter (e.g., 0.005" or 0.127 mm) and keep the length to an absolute minimum, especially between the column and the detector.
-
Fittings: Ensure all fittings are properly seated to avoid dead volumes. Use finger-tight fittings where appropriate, but do not overtighten.
-
Detector Flow Cell: Use a flow cell with a volume appropriate for your flow rate and column size.
-
A physical disruption of the packed bed within the column can cause peak distortion.
-
Column Void: A void or channel can form at the head of the column due to repeated pressure shocks or operation at high pH/temperature, which can dissolve the silica.[27] This creates an empty space where the sample can spread out before entering the packed bed, causing tailing.[10]
-
Diagnosis: Carefully disconnect the column and inspect the inlet. If a void is visible, the column may need to be replaced. Reversing the column for a back-flush (if the manufacturer allows) can sometimes resolve a blocked inlet frit, but it will not fix a void.[24]
-
Injecting too much sample or using a sample solvent that is much stronger than the mobile phase can cause peak distortion.
-
Mass Overload: When the amount of analyte injected exceeds the column's capacity, the peak can become asymmetrical.[28]
-
Diagnosis: Perform a series of injections with decreasing sample concentrations. If the peak shape improves at lower concentrations, mass overload is a likely contributor.
-
-
Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger (e.g., high percentage of organic solvent) than the initial mobile phase, it can cause poor peak shape.[29][30]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is required for solubility, keep the injection volume as small as possible.
-
Conclusion
Troubleshooting HPLC peak tailing for quinoline impurities is a systematic process that involves a careful evaluation of the mobile phase, stationary phase, and instrument. By understanding the underlying chemical interactions between the basic analyte and the stationary phase, and by methodically adjusting chromatographic parameters, symmetrical and reproducible peaks can be achieved. This guide provides a comprehensive framework for diagnosing the root cause of peak tailing and implementing effective, field-proven solutions to ensure the accuracy and reliability of your analytical results.
References
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Vedantu. (n.d.). Quinoline: Structure, Properties & Uses Explained. Retrieved from [Link]
-
GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. Retrieved from [Link]
-
Chromasir. (n.d.). Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Quinoline. PubChem Compound Database. Retrieved from [Link]
- Nagae, N., Yamamoto, K., & Kadota, C. (2009).
-
LCGC North America. (2025). Innovations in Liquid Chromatography: 2025 HPLC Column and Accessories Review. Retrieved from [Link]
- Subirana, E., & Fuguet, E. (2020). Buffer Considerations for LC and LC–MS.
- Subirana, E., & Fuguet, E. (n.d.).
-
HALO Columns. (2023). LC Chromatography Troubleshooting Guide. Retrieved from [Link]
-
Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC. Retrieved from [Link]
- Mannur, V.S., Patel, D., Mastiholimath, V.S., & Shah, G. (2011). SELECTION OF BUFFERS IN LC-MS/MS: AN OVERVIEW. International Journal of Pharmaceutical Sciences Review and Research.
-
The LCGC Blog. (2020). Silica for HPLC Stationary Phases – A Five Minute Guide. Retrieved from [Link]
-
ACE HPLC Columns. (n.d.). Reversed-Phase HPLC of Basic Compounds: Solving Peak Tailing Problems. Retrieved from [Link]
- Waters Corporation. (n.d.).
-
Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes in Reversed-Phase. Retrieved from [Link]
- Journal of Chromatography A. (2004).
-
Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes and High pH. Retrieved from [Link]
- Journal of Chromatographic Science. (n.d.).
-
ACD/Labs. (2023). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from [Link]
-
ACD/Labs. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]
- ACE HPLC Columns. (n.d.). A Guide to HPLC and LC-MS Buffer Selection.
- Agilent. (n.d.).
-
Welch Materials, Inc. (2025). HPLC Column Selection: Core to Method Development (Part II). Retrieved from [Link]
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
- Technology Networks. (n.d.).
- Think India Journal. (2019). Quinoline: A Versatile Heterocyclic with Multiple Pharmacological Activities.
-
Veeprho. (2020). Importance of Mobile Phase Buffer Selection for HPLC to LC-MS. Retrieved from [Link]
- IJFMR. (2025).
-
YouTube. (2025). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing. Retrieved from [Link]
-
MAC-MOD Analytical. (n.d.). Column Stability. Retrieved from [Link]
-
Axion Labs. (2022). HPLC Peak Tailing. Retrieved from [Link]
- FE 315 Instrumental Analysis HPLC. (n.d.).
- Benchchem. (n.d.).
-
ATA Scientific. (2010). A Guide to Modern HPLC. Retrieved from [Link]
-
GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]
-
alwsci. (2025). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]
Sources
- 1. Quinoline: Structure, Properties & Uses Explained [vedantu.com]
- 2. thinkindiaquarterly.org [thinkindiaquarterly.org]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. hplc.eu [hplc.eu]
- 8. chromtech.com [chromtech.com]
- 9. m.youtube.com [m.youtube.com]
- 10. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 11. acdlabs.com [acdlabs.com]
- 12. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. veeprho.com [veeprho.com]
- 14. agilent.com [agilent.com]
- 15. Analysis of basic compounds at high pH values by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. HPLC Tech Tip: Basic Analytes and High pH | Phenomenex [phenomenex.com]
- 18. hplc.eu [hplc.eu]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. globalresearchonline.net [globalresearchonline.net]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. diposit.ub.edu [diposit.ub.edu]
- 23. chromanik.co.jp [chromanik.co.jp]
- 24. welch-us.com [welch-us.com]
- 25. pharmacyjournal.org [pharmacyjournal.org]
- 26. glsciencesinc.com [glsciencesinc.com]
- 27. waters.com [waters.com]
- 28. bvchroma.com [bvchroma.com]
- 29. News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them [mxchromasir.com]
- 30. halocolumns.com [halocolumns.com]
Technical Support Center: Thermal Optimization for Benzyl-Quinoline Scaffolds
Executive Summary: The Thermal Landscape
The synthesis of benzyl-quinolines—a critical pharmacophore in antimalarial and anticancer drug discovery—presents a classic conflict between kinetic control and thermodynamic stability .
Whether you are employing classical condensation (Friedländer) or modern C-H activation, temperature is not merely a variable; it is the switch that dictates the pathway between successful cyclization and irreversible polymerization.
This guide moves beyond standard protocols to address the causality of thermal failure. We focus on two primary synthetic routes:
-
Classical: Friedländer Condensation (Thermodynamic challenges).
-
Modern: Transition-Metal Catalyzed C-H Functionalization (Kinetic/Catalyst challenges).
Interactive Troubleshooting: The Thermal Decision Matrix
Before adjusting your oil bath, determine your failure mode using the logic flow below.
Figure 1: Decision matrix for diagnosing temperature-related failures in quinoline synthesis.
Module A: Troubleshooting Friedländer Condensation
Context: This reaction involves the condensation of 2-aminobenzaldehyde with a benzyl ketone (e.g., phenylacetone).
The Thermal Trap: High temperatures (
Issue 1: "My reaction turns to black tar within 30 minutes at reflux."
Diagnosis: You are likely forcing the intermolecular aldol condensation (polymerization) rather than the intramolecular cyclization. The Fix: The "Stepwise Thermal Ramp" Protocol. Do not go straight to reflux. The formation of the Schiff base (imine intermediate) is exothermic and fast; the cyclization is endothermic and slow.
Optimized Protocol:
-
Phase 1 (Imine Formation): Stir reactants in Ethanol (EtOH) with catalytic KOH at 40–50°C for 1 hour. Monitor by TLC.[1][2][3][4] You should see the disappearance of the amine.
-
Phase 2 (Cyclization): Only after the intermediate forms, raise the temperature to reflux (78°C) or switch solvent to Toluene and heat to 110°C to drive dehydration.
Issue 2: "I have multiple spots on TLC (Regioisomers)."
Diagnosis: Thermodynamic equilibration. At high temperatures (
-
Recommendation: Use Sulfamic Acid (
) or Iodine ( ) at room temperature or mild heat ( ). These catalysts activate the carbonyl so effectively that the kinetic enolate reacts immediately, preventing equilibration to the thermodynamic isomer.
Module B: Troubleshooting Metal-Catalyzed C-H Benzylation
Context: Direct functionalization of Quinoline N-Oxides or Quinolines using Pd or Fe catalysts.
The Thermal Trap: Transition metal catalysts, particularly Palladium, are prone to aggregation (forming inactive "Palladium Black") at temperatures required to break C-H bonds (
Issue 3: "Reaction stalls at 40% conversion. Adding more catalyst doesn't help."
Diagnosis: Thermal Catalyst Deactivation. You are operating above the "ceiling temperature" of your ligand system. The ligand is dissociating, leading to metal aggregation. The Fix:
-
Solvent Ceiling: If you are using DMF (bp 153°C) at 140°C, you are too aggressive.
-
Protocol Adjustment: Switch to 1,4-Dioxane (bp 101°C). The reflux temperature of dioxane acts as a natural "thermal limiter," preventing you from overheating the catalyst while still providing enough energy for C-H activation (
).
Data: Solvent Boiling Points vs. Yield Efficiency
Table 1: Impact of solvent choice on Pd-catalyzed C2-benzylation of Quinoline N-Oxide.
| Solvent | Boiling Point (°C) | Yield (%) | Observation |
| THF | 66 | < 10% | Temp too low for C-H activation. |
| 1,4-Dioxane | 101 | 88% | Optimal balance. |
| Toluene | 110 | 82% | Good, but minor deoxygenation side-products. |
| DMF | 153 | 45% | Catalyst decomposition (Pd black observed). |
| DMSO | 189 | 30% | Oxidative side reactions prevalent. |
Detailed Experimental Protocol
Selected Workflow: Iron-Catalyzed C(sp3)-H Benzylation of Quinolines Rationale: Iron is cheaper and greener than Palladium, but highly sensitive to thermal parameters. This protocol uses a specific temp window to ensure the Fe(II)/Fe(III) redox cycle remains active.
Reagents:
-
Quinoline substrate (1.0 equiv)[2]
-
Benzyl chloride derivative (1.5 equiv)
-
Catalyst:
(10 mol%) -
Ligand: 1,10-Phenanthroline (20 mol%)
-
Base:
(2.0 equiv) -
Solvent: Toluene (anhydrous)[2]
Step-by-Step Methodology:
-
Pre-Complexation (Critical): In a glovebox or under Argon, mix
and Phenanthroline in Toluene. Stir at 25°C for 15 minutes .-
Why? Allows formation of the active catalytic species before introducing the substrate. Heating un-complexed iron leads to inactivity.
-
-
Substrate Addition: Add the Quinoline and Base.[2]
-
Thermal Ramp:
-
Place in a pre-heated oil bath at 80°C .
-
Do not overshoot to 120°C immediately. The initiation phase requires controlled radical generation.
-
-
Reaction: Stir at 80°C for 16 hours.
-
Quench: Cool to room temp. Dilute with EtOAc and wash with saturated
.
Visualizing the Mechanism & Failure Points
Understanding where the temperature breaks the mechanism is key.
Figure 2: Mechanistic pathway showing thermal failure points (Red) vs. productive pathway (Green).
References
-
BenchChem. (2025).[1][2][3][4][5] Minimizing side products in the Friedländer quinoline synthesis. Retrieved from 1[2][3]
-
Jagtap, R. A., et al. (2020). Iron-Catalyzed C(sp2)–H Alkylation of Indolines and Benzo[h]quinoline with Unactivated Alkyl Chlorides. ACS Catalysis.[6][7] Retrieved from 8[7]
-
Alfa Chemistry. (2025). Friedländer Quinoline Synthesis: Mechanism and Experimental Tips. Retrieved from 9
-
Li, X., et al. (2016).[10] Palladium-Catalyzed Regioselective C-Benzylation via a Rearrangement Reaction. Chemistry – A European Journal. Retrieved from 10
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. acs.figshare.com [acs.figshare.com]
- 8. acs.figshare.com [acs.figshare.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]
Removing unreacted starting materials in methoxyquinoline production
Topic: Removing Unreacted Starting Materials in Methoxyquinoline Production Audience: Researchers, Process Chemists, and Drug Development Scientists
Executive Summary
Purity in methoxyquinoline intermediates (e.g., 6-methoxyquinoline, 8-methoxyquinoline) is critical for downstream pharmaceutical applications, such as antimalarial synthesis (Primaquine analogues) or material science ligands. The purification strategy depends entirely on the synthesis route and the specific impurity profile:
-
Phenolic Impurities (Hydroxyquinolines): Removable via pH-controlled extraction.
-
Halo-Impurities (Chloroquinolines): Difficult to separate; requires reaction optimization or salt formation.
-
Neutral Impurities (Anisidines/Nitro-compounds): Removable via acid-base switching.
Module 1: Diagnostic & Decision Matrix
Q: Which purification protocol applies to my crude mixture?
A: Identify your synthesis route and physical state to select the correct workflow.
Figure 1: Decision matrix for selecting the appropriate purification workflow based on the dominant impurity.
Module 2: Removing Phenolic Impurities (Protocol A)
Context: Common in O-methylation reactions (e.g., Methylating 8-hydroxyquinoline with MeI/DMS). The Issue: Unreacted starting material (Hydroxyquinoline) co-elutes with product on silica and has similar solubility in neutral organics.
Q: How do I separate 8-hydroxyquinoline from 8-methoxyquinoline without chromatography? A: You must exploit the pKa difference of the phenolic hydroxyl group.
-
Methoxyquinoline: Basic Nitrogen (pKa ~5). Neutral at pH > 7.
-
Hydroxyquinoline: Amphoteric. Phenolic OH (pKa ~9.9). Anionic at pH > 11.
Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible solvent (Dichloromethane or Toluene).
-
The Caustic Wash: Wash the organic phase 3x with 2M NaOH (pH 12-14) .
-
Verification: Continue washing until the aqueous layer is colorless.[6]
-
Recovery: The organic layer now contains pure Methoxyquinoline. Dry over MgSO₄ and evaporate.
Module 3: Removing Halo-Impurities (Protocol B)
Context: Common in SNAr reactions (e.g., 4,7-dichloroquinoline + NaOMe → 4-methoxy-7-chloroquinoline). The Issue: Chloro- and Methoxy-quinolines have very similar pKa values and lipophilicity. Acid/Base extraction will not separate them.[7]
Q: My reaction stalled with 5% unreacted chloroquinoline. How do I remove it? A: Separation is difficult. Prevention is the only robust strategy. If prevention fails, you must use derivatization (Salt Formation).
Step 1: Prevention (Reaction Optimization)
The SNAr reaction is sensitive to moisture.
-
Problem: Water reacts with NaOMe to form NaOH. NaOH is a poorer nucleophile and causes hydrolysis (producing hydroxyquinoline) rather than methoxylation.
-
Fix: Use anhydrous MeOH/DMF. Use a 20-50% excess of NaOMe. Reflux longer (12-24h).
Step 2: Purification via HCl Salt Formation
If unreacted starting material persists, convert the product to a hydrochloride salt to differentiate solubility.
-
Dissolve crude oil in dry Diethyl Ether or Ethyl Acetate .
-
Bubble dry HCl gas or add HCl in Dioxane/Ether dropwise.
-
Precipitation: Methoxyquinoline-HCl usually crystallizes more readily than Chloroquinoline-HCl due to the electron-donating methoxy group stabilizing the cation, often leading to different lattice energies.
-
Recrystallization: Recrystallize the salt from Ethanol/Isopropanol.
-
Free Basing: Dissolve pure salt in water, basify with Na₂CO₃, and extract into DCM.
Module 4: Removing Neutral Impurities (Protocol C)
Context: Skraup synthesis or general cleanup of tars/nitro-compounds. The Issue: The crude contains non-basic organic sludge (tars, unreacted nitro-oxidants).
Q: How do I isolate the basic quinoline from neutral tars? A: Use the "Acid-Base Switch" technique.
Figure 2: The Acid-Base Switching workflow for removing non-basic impurities.
Protocol:
-
Dissolve crude in Ethyl Acetate.
-
Extract with 1M HCl (3x).
-
Result: Methoxyquinoline protonates and moves to the water phase. Neutral impurities stay in Ethyl Acetate.
-
-
Discard the organic layer.
-
Basify the aqueous layer with NaOH or NH₄OH to pH 10-12.
-
Extract the now-cloudy aqueous layer with DCM to recover pure product.
Module 5: Physical Property Data for Purification
Q: Should I distill or crystallize? A: Consult the table below. Isomers have drastically different melting points.
| Compound | Melting Point | Boiling Point | Recommended Purification |
| 6-Methoxyquinoline | 18–20 °C (Liquid) | 144 °C (15 mmHg) | Vacuum Distillation |
| 8-Methoxyquinoline | 48–50 °C (Solid) | 165 °C (15 mmHg) | Recrystallization (MeOH or EtOH/H₂O) |
| 4-Methoxyquinoline | 32–34 °C (Low melt) | - | Chromatography or HCl Salt Crystallization |
| 8-Hydroxyquinoline | 74–76 °C | 267 °C | Impurity (Remove via Protocol A) |
References
-
BenchChem. (2025).[8][9] Purification strategies to remove starting material impurities. Retrieved from
-
Mettler Toledo. (2024). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from
-
National Institutes of Health (NIH). (2025). 6-Methoxyquinoline - PubChem Compound Summary. Retrieved from
-
Royal Society of Chemistry. (2020). An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization. Retrieved from
-
University of York. (2023). Chemically-active extraction - Chemistry Teaching Labs. Retrieved from
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Sciencemadness Discussion Board - How do I best conduct a recrystallization when the impurities are similar solubilities as the product? - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. What is the mechanism of action of 8-Hydroxyquinoline_Chemicalbook [chemicalbook.com]
- 4. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 5. mt.com [mt.com]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Bedaquiline Synthesis Technical Support: Stereochemical Resolution & Impurity Management
Status: ONLINE Current Guide Version: 4.2 (Process Chemistry & Purification) Applicable For: Bedaquiline Fumarate (TMC207) API Synthesis[1][2]
Welcome to the Technical Support Center
You have reached the specialized support module for Isomeric Impurity Resolution in Bedaquiline Synthesis . This guide addresses the critical challenge of managing the two chiral centers at positions C1 and C2, which generate four stereoisomers.
Your target Active Pharmaceutical Ingredient (API) is the (
Quick Diagnostic: Identify Your Impurity Profile
Before proceeding, confirm which isomeric mixture you are battling using the reference table below.[1][3]
| Isomer Code | Configuration | Relationship to API | Common Status |
| Isomer A | ( | Target API | Desired Product |
| Isomer B | ( | Enantiomer | Critical Impurity (Hardest to remove) |
| Isomer C | ( | Diastereomer | Process Impurity (Anti-isomer) |
| Isomer D | ( | Diastereomer | Process Impurity (Anti-isomer) |
Module 1: Synthesis Phase (Upstream Control)
Goal: Maximize the Diastereomeric Ratio (dr) before purification.[1][3]
Q: My crude lithiation reaction yields a 50:50 mixture of diastereomers. How can I bias this toward the syn-isomer (Isomer A+B)?
A: The standard Janssen route using Lithium Diisopropylamide (LDA) is non-selective, typically yielding a thermodynamic 1:1 mixture of syn (A+B) and anti (C+D) diastereomers.[1][3] To break this symmetry, you must alter the transition state kinetics.[1][3]
Troubleshooting Steps:
-
Switch to Chiral Lithium Bases: Replace standard LDA with a chiral base to induce stereoselectivity.
-
Recommendation: Use Lithium (R)-2-(methoxymethyl)pyrrolidide or (+)-bis[(R)-1-phenylethyl]amine .[1]
-
Mechanism:[1][2][4][5][6] These bases form a chiral aggregate with the lithiated quinoline intermediate, creating a steric environment that favors the formation of the syn-diastereomer (Target dr > 90:10).[1][3]
-
-
Add Lithium Bromide (LiBr):
-
Temperature Discipline:
Q: The conversion rate is low (<40%) despite using excess base. What is happening?
A: This is likely due to enolization of the ketone (3-(dimethylamino)-1-(naphthalen-1-yl)propan-1-one) rather than nucleophilic addition.[1] The lithiated quinoline acts as a base rather than a nucleophile.[1][3]
-
Fix: Increase the electrophilicity of the ketone by pre-complexing it with a Lewis acid (e.g.,
), or ensure the lithiated quinoline is generated quantitatively before adding the ketone.
Module 2: Purification Phase (Downstream Resolution)
Goal: Isolate the (
Q: I have removed the diastereomers (C/D), but I cannot separate the enantiomer (Isomer B) from my Target (Isomer A).
A: Enantiomers possess identical physical properties in achiral environments. You must introduce a chiral resolving agent to create diastereomeric salts, which will have different solubilities.[3]
Protocol: Classical Chiral Resolution
-
Preparation: Dissolve your syn-diastereomer mixture (A+B) in a solvent system of Acetone/Ethanol.
-
Resolving Agent: Add (R)-BINOL-phosphoric acid or (-)-Dibenzoyl-L-tartaric acid .[1]
-
Crystallization:
-
Recrystallization: If Chiral HPLC purity is <98%, recrystallize the salt once more in Ethanol before breaking the salt with aqueous
.
Q: Can I use Chiral HPLC for preparative separation instead of crystallization?
A: Yes, Supercritical Fluid Chromatography (SFC) is increasingly preferred for Bedaquiline due to the high molecular weight and solubility issues.[1][3]
-
Stationary Phase: Chiralpak AD-H or OD-H.[1]
-
Mobile Phase:
with Methanol co-solvent (containing 0.1% Diethylamine).[1] -
Advantage:[1][6][7][8][9] SFC avoids the yield loss associated with multiple recrystallizations.[1][3]
Module 3: Visual Workflows
Workflow 1: The Resolution Decision Tree
Use this logic flow to determine your next processing step.
Caption: Decision logic for separating Bedaquiline stereoisomers. Green paths indicate optimal process flow.
Module 4: Sustainability & Recycling (The "Waste" Loop)
Q: I have 500g of the "wrong" isomers. Do I have to incinerate them? A: No. The formation of the C-C bond in Bedaquiline is reversible under basic conditions. You can recycle Isomers B, C, and D back into the starting materials.[1][3]
Recycling Protocol:
-
Dissolve: Take the waste isomer mixture in anhydrous THF.
-
Reagent: Add Powdered NaOH (6.0 equiv).
-
Condition: Stir at room temperature for 90 minutes.
-
Result: The molecule undergoes retro-addition (cleavage), yielding the original Quinoline and Ketone starting materials.[1][3]
-
Recovery: Filter, acidify, and extract. These materials can be re-entered into the synthesis batch (Module 1).
References & Authority
-
Janssen Pharmaceutica NV. (2004).[1] Quinoline derivatives and their use as mycobacterial inhibitors.[3][6][10][11] (Patent WO2004011436).[1] Link
-
Org. Process Res. Dev. (2023). Application of Chiral Transfer Reagents to Improve Stereoselectivity and Yields in the Synthesis of the Antituberculosis Drug Bedaquiline.[1][3][5][6][9]Link[1]
-
ACS Omega. (2020).[1] Improved Synthesis and Isolation of Bedaquiline.Link[1]
-
M4ALL Institute. (2023).[1][5] Summary of Process Development Work on the Synthesis of Anti-Tuberculosis Drug Bedaquiline Fumarate.Link
-
Janssen Pharmaceutica NV. (2006).[1] Process for the preparation of quinoline derivatives.[1][3][4][5][6][7][9][10][12] (Patent WO2006125769).[1] Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. html.rhhz.net [html.rhhz.net]
- 3. WO2017015793A1 - Method for separating diastereoisomer a of bedaquiline - Google Patents [patents.google.com]
- 4. Bedaquiline Fumarate Degradation Impurity | Axios Research [axios-research.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Improved Synthesis and Isolation of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. thieme-connect.com [thieme-connect.com]
- 11. Separation and Characterization of Novel Degradation and Process Related Impurities of Bedaquiline Bulk Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medicines4all.vcu.edu [medicines4all.vcu.edu]
Validation & Comparative
Publish Comparison Guide: 3-Benzyl-2-methoxyquinoline 1H NMR Analysis
This guide outlines the 1H NMR spectral analysis of 3-Benzyl-2-methoxyquinoline , a critical intermediate in the synthesis of diarylquinoline therapeutics (e.g., Bedaquiline).[1] It focuses on differentiating the target O-alkylated product from its thermodynamic N-alkylated byproduct (lactam) and unreacted starting materials.
Content Type: Technical Comparison & Validation Guide Audience: Medicinal Chemists, Analytical Scientists, Process Development Engineers Focus: Structural Validation, Impurity Profiling, and Tautomer Differentiation
Executive Summary: The Analytical Challenge
In the synthesis of 3-benzyl-2-methoxyquinoline (typically via O-methylation of 3-benzyl-2-quinolone or SNAr of 2-chloro-3-benzylquinoline), the primary analytical challenge is distinguishing the target 2-methoxyquinoline (O-isomer) from the thermodynamically stable N-methyl-2-quinolone (N-isomer) or the unreacted 2-quinolone (lactam tautomer).
Standard low-resolution LC-MS often fails to distinguish these isomers definitively due to identical mass (m/z). 1H NMR spectroscopy is the gold standard for this differentiation, relying on distinct chemical shift signatures of the methyl group and the presence/absence of the amide proton.
Experimental Protocol & Methodology
To ensure reproducibility and spectral resolution, the following protocol is recommended.
Sample Preparation
-
Solvent Selection: Chloroform-d (CDCl₃) is preferred for routine analysis as it minimizes solute stacking interactions common in quinolines. DMSO-d₆ is required if the presence of the unreacted lactam (2-quinolone) is suspected, as it allows for the detection of the exchangeable N-H proton.
-
Concentration: 10–15 mg of sample in 0.6 mL solvent. High concentrations (>50 mg/mL) may cause concentration-dependent chemical shift changes due to
- stacking. -
Reference: Tetramethylsilane (TMS, 0.00 ppm) or residual solvent peak (CHCl₃, 7.26 ppm).
Acquisition Parameters
-
Frequency: 400 MHz or higher (600 MHz recommended for resolving aromatic multiplets).
-
Pulse Sequence: Standard 1D proton (zg30).
-
Scans: 16–32 scans to ensure clear observation of minor impurity peaks (e.g., 1-2% lactam).
Spectral Analysis: Product vs. Alternatives
This section compares the target compound against its primary synthetic impurities/alternatives.
A. Target Compound: 3-Benzyl-2-methoxyquinoline
The spectrum is characterized by two distinct singlets in the aliphatic region (Methoxy and Benzyl-CH₂) and a singlet in the aromatic region (H-4).
| Proton Assignment | Chemical Shift ( | Multiplicity | Integration | Diagnostic Feature |
| 2-OCH₃ | 4.10 – 4.21 | Singlet (s) | 3H | Key Identifier: Sharp singlet, confirms O-alkylation. |
| 3-CH₂-Ph | 4.05 – 4.15 | Singlet (s) | 2H | Benzylic methylene. May overlap with OMe; HSQC resolves this. |
| H-4 | 7.60 – 7.80 | Singlet (s) | 1H | Isolated quinoline ring proton. |
| H-5, H-8 | 7.80 – 8.00 | Doublets (d) | 2H | Typical quinoline "bay region" deshielding. |
| H-6, H-7 | 7.30 – 7.60 | Multiplets | 2H | Overlaps with benzyl aromatics. |
| Phenyl (Benzyl) | 7.15 – 7.35 | Multiplets | 5H | Characteristic monosubstituted benzene pattern. |
Note: In the 6-bromo derivative (common Bedaquiline intermediate), H-5 shifts downfield (deshielded by Br) and the coupling pattern changes, but the OCH₃ and CH₂ diagnostic peaks remain stable.
B. Comparative Analysis: The "Lactam" Alternative
The most critical comparison is against the 3-benzylquinolin-2(1H)-one (starting material or hydrolysis byproduct) and the N-methyl isomer.
| Feature | Target: 2-Methoxy (O-Alkyl) | Alternative: 2-Quinolone (Lactam) | Alternative: N-Methyl (N-Alkyl) |
| Methyl Signal | Absent | ||
| Amide Proton | Absent | Absent | |
| H-4 Shift | |||
| 13C Carbonyl | C-2: ~160 ppm (C-O) | C-2: ~165 ppm (C=O) | C-2: ~163 ppm (C=O) |
*Visible primarily in DMSO-d₆; often invisible in CDCl₃ due to exchange.
Mechanism of Differentiation
-
Chemical Shift Logic: The oxygen atom is more electronegative than nitrogen. Consequently, the methyl protons on O-CH₃ (
4.1 ppm) are more deshielded (downfield) than those on N-CH₃ ( 3.7 ppm). -
Coupling: The N-H proton in the lactam often shows coupling to H-8 or H-4 in high-resolution spectra, whereas the O-Me is a clean singlet.
Visualization of Analytical Logic
The following diagram illustrates the decision tree for validating the synthesis product using NMR markers.
Caption: Logical workflow for distinguishing O-alkylated target from N-alkylated and unreacted impurities.
Advanced Characterization (2D NMR)
For regulatory submission or definitive structural assignment, 1D 1H NMR should be supplemented with 2D experiments.
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Crucial for separating the Methoxy signal from the Benzyl Methylene if they overlap around 4.1 ppm.
-
Methoxy Carbon:
54 ppm.[2] -
Benzyl Carbon:
35–40 ppm. -
Result: The HSQC cross-peaks will clearly distinguish the CH₃ (methyl) from the CH₂ (methylene) despite similar proton shifts.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Confirms the connectivity of the O-Me group.
-
Target: Correlation between O-Me protons (
4.1 ppm) and the Quinolone C-2 carbon ( 160 ppm). -
Alternative (N-Me): Correlation between N-Me protons (
3.7 ppm) and both C-2 (C=O) and C-8a.
-
References
-
Synthesis and NMR of 6-bromo-3-benzyl-2-methoxyquinoline (Bedaquiline Intermediate)
- Title: Synthesis, crystal structure, and DFT study of 3-benzyl-6-bromo-2-chloroquinoline and 3-benzyl-6-bromo-2-methoxyquinoline compounds.
- Source: Taylor & Francis Online.
-
URL:[Link]
-
Differentiation of Quinoline Isomers (N vs O Alkylation)
- Title: Differential characterization using readily accessible NMR experiments of novel N- and O-alkyl
- Source: PubMed (Eur J Med Chem).
-
URL:[Link]
-
General Quinoline Chemical Shifts
- Bedaquiline Impurity Profiling (Debrominated Analog)
Sources
- 1. CN105085395A - Preparation method for bedaquiline - Google Patents [patents.google.com]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. nmr.oxinst.com [nmr.oxinst.com]
- 6. CN106928139B - A kind of shellfish reaches the synthetic method of quinoline impurity - Google Patents [patents.google.com]
Mass spectrometry fragmentation of des-bromo Bedaquiline
Analytical Comparison Guide: Mass Spectrometry Platforms for the Fragmentation and Analysis of Des-bromo Bedaquiline
Executive Summary & Mechanistic Overview
Bedaquiline (BDQ) is a pioneering diarylquinoline antibiotic utilized for the treatment of multidrug-resistant tuberculosis (MDR-TB)[1]. During its chemical synthesis and subsequent stress degradation, several process-related impurities and degradation products emerge. One of the most critical is des-bromo bedaquiline (db-BDQ), an impurity characterized by the absence of the bromine atom on the quinoline ring[2].
Understanding the causality behind the mass spectrometric fragmentation of these compounds is essential for robust analytical method development and structural elucidation:
-
Isotopic Signatures: BDQ (C32H31BrN2O2, MW ~555.5) exhibits a classic 1:1 isotopic pattern at m/z 555.0 and 557.0 due to the naturally occurring 79Br and 81Br isotopes[3]. In contrast, db-BDQ (C32H32N2O2, MW 476.62) lacks this halogen, yielding a single dominant protonated precursor ion [M+H]+ at m/z 477.2[4].
-
Fragmentation Causality: Under Collision-Induced Dissociation (CID), both molecules share a primary, highly favorable fragmentation pathway. Because protonation occurs most readily on the aliphatic amine, the addition of collision energy leads to the rapid cleavage of the dimethylamino moiety. This produces a highly abundant and stable product ion at m/z 58.1 ([CH2=N(CH3)2]+)[5]. Secondary pathways involve the neutral loss of a water molecule (-18 Da) from the hydroxyl group, yielding m/z 459.2 for db-BDQ and m/z 538.5 for BDQ[6].
Technology Comparison: HRMS vs. QqQ LC-MS/MS
When establishing a self-validating analytical system for db-BDQ, laboratories must choose between High-Resolution Mass Spectrometry (HRMS, e.g., Q-TOF or Orbitrap) and Triple Quadrupole (QqQ) platforms. This section objectively compares their performance for impurity profiling versus routine quantification.
Table 1: Performance Comparison of Mass Spectrometry Platforms for db-BDQ
| Performance Metric | HRMS (Q-TOF / Orbitrap) | QqQ LC-MS/MS |
| Primary Application | Structural elucidation and unknown impurity profiling[7] | Routine quantification and therapeutic drug monitoring[1] |
| Mass Accuracy | < 5 ppm (Exact mass of db-BDQ: ~477.2537) | Nominal mass (~0.1 Da resolution) |
| Sensitivity (LOD) | Moderate (Typically 1.0 - 5.0 ng/mL) | High (Typically 0.1 - 0.5 ng/mL)[8] |
| Dynamic Range | 3 to 4 orders of magnitude | 5 to 6 orders of magnitude |
| Fragmentation Data | Full-scan MS/MS spectra mapping all competitive pathways[9] | Targeted Multiple Reaction Monitoring (MRM) transitions[10] |
Scientific Insight: HRMS is indispensable during the initial drug development phase to definitively prove the structure of db-BDQ by confirming the exact mass and the absence of the bromine isotope pattern. However, for high-throughput batch release or pharmacokinetic studies, QqQ LC-MS/MS is vastly superior due to its unmatched sensitivity, rapid dwell times, and linear dynamic range[10].
Experimental Protocols: Self-Validating LC-MS/MS Workflow
To ensure trustworthiness and reproducibility, the following step-by-step methodology details the QqQ LC-MS/MS quantification of db-BDQ. This protocol is designed as a self-validating system by incorporating an internal standard to correct for matrix effects and a qualifier ion to ensure peak purity.
Step 1: Sample Preparation (Protein Precipitation) Causality: Acetonitrile is used to denature proteins and efficiently extract the highly lipophilic diarylquinoline core from the biological matrix.
-
Aliquot 50 µL of the biological matrix or dissolved bulk drug sample into a microcentrifuge tube.
-
Spike with 10 µL of the internal standard (e.g., Bedaquiline-d6 at 500 ng/mL) to self-correct for extraction recovery and ionization suppression[10].
-
Add 150 µL of ice-cold acetonitrile. Vortex vigorously for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer 100 µL of the clear supernatant to an autosampler vial.
Step 2: Chromatographic Separation Causality: A C18 stationary phase is mandated to retain the hydrophobic db-BDQ molecule, while formic acid acts as a proton donor to ensure the molecule enters the mass spectrometer as a pre-formed [M+H]+ ion.
-
Column: UPLC C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm)[5].
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: Start at 10% B, ramp linearly to 90% B over 1.0 minute, hold at 90% B until 1.4 minutes, and return to 10% B at 1.5 minutes[11].
-
Flow Rate: 0.4 mL/min.
Step 3: Mass Spectrometry Configuration (MRM Mode)
-
Ionization Source: Positive Electrospray Ionization (ESI+)[2].
-
Spray Voltage: 3500 V; Capillary Temperature: 350°C[10].
-
MRM Transitions:
-
db-BDQ (Quantifier): m/z 477.2 → 58.1 (Collision Energy: 30 eV) - Used for primary quantification.
-
db-BDQ (Qualifier): m/z 477.2 → 459.2 (Collision Energy: 25 eV) - Used to self-validate peak identity via transition ratio.
-
BDQ (Reference): m/z 555.0 → 58.1 (Collision Energy: 34 eV)[10].
-
Mandatory Visualization
LC-MS/MS Fragmentation Workflow for des-bromo Bedaquiline (m/z 477.2)
References
-
Separation and Characterization of Novel Degradation and Process Related Impurities of Bedaquiline Bulk Drug | Journal of Chromatographic Science | Oxford Academic. oup.com.2
-
Separation and Characterization of Novel Degradation and Process Related Impurities of Bedaquiline Bulk Drug - PMC. nih.gov. 3
-
Quantitative Study of Impurities in Bedaquiline Fumarate: Identification and Characterization of Its Three Degradation Products Using HPLC, LC/ESI-MS, and NMR Analyses. thieme-connect.com. 8
-
LC–MS/MS structural characterization of stress degradation products of bedaquiline fumarate. ovid.com. 7
-
Separation and Characterization of the Related Substances of Bedaquiline Fumarate Using HPLC and Spectral Methods. researchgate.net.9
-
Bedaquiline has potential for targeting tuberculosis reservoirs in the central nervous system. nih.gov. 6
-
Analyzing the Effect of Resveratrol on Pharmacokinetics of Antituberculosis Drug Bedaquiline in Rats by a Novel UPLC-MS/MS Approach. acs.org. 5
-
Application Note: High-Throughput Analysis of Bedaquiline in Human Plasma Using LC-MS/MS with a Deuterated Internal Standard. benchchem.com. 10
-
Bedaquiline-Impurities. pharmaffiliates.com. 4
-
Quantitation of Plasma Bedaquiline Concentrations in Indian MDR-TB Patients Using Liquid Chromatography-Tandem Mass Spectrometry. ufl.edu. 1
-
(PDF) Analyzing the Effect of Resveratrol on Pharmacokinetics of Antituberculosis Drug Bedaquiline in Rats by a Novel UPLC-MS/MS Approach. researchgate.net. 11
Sources
- 1. sntc.medicine.ufl.edu [sntc.medicine.ufl.edu]
- 2. academic.oup.com [academic.oup.com]
- 3. Separation and Characterization of Novel Degradation and Process Related Impurities of Bedaquiline Bulk Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Bedaquiline has potential for targeting tuberculosis reservoirs in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Characterization Guide: FTIR Analysis of 3-Benzyl-2-methoxyquinoline
Executive Summary & Application Context
3-Benzyl-2-methoxyquinoline (CAS: 654655-69-3) is a critical intermediate in the synthesis of diarylquinoline antibiotics, most notably Bedaquiline (used for multidrug-resistant tuberculosis).[1]
In process chemistry, the O-methylation of the quinoline ring is a competitive reaction. The primary challenge is distinguishing the desired O-alkylated product (Lactim ether) from the thermodynamic N-alkylated impurity or the hydrolyzed 2-quinolone precursor (Lactam).[1]
This guide provides a definitive FTIR spectral comparison to validate the integrity of the methoxy group and rule out lactam contamination. Unlike NMR, which requires deuterated solvents, FTIR offers a rapid, solvent-free method for in-process control (IPC).[1]
Comparative Spectral Analysis: Product vs. Alternatives
The diagnostic power of FTIR for this compound relies on the "Lactam-Lactim Tautomerism" principle.[1] The presence of a carbonyl peak is the "fail" condition for this product.
Table 1: Diagnostic Peak Assignments
| Functional Group | 3-Benzyl-2-methoxyquinoline (Target Product) | 3-Benzyl-2-quinolone (Impurity/Hydrolysis Product) | Diagnostic Significance |
| Amide I (C=O) | ABSENT | Strong, ~1640–1665 cm⁻¹ | CRITICAL: Presence indicates hydrolysis or incomplete methylation.[1] |
| N-H Stretch | ABSENT | Broad, ~2800–3200 cm⁻¹ | Confirms the absence of the amide proton (lactam form). |
| C-O-C (Ether) | Strong, ~1240–1260 cm⁻¹ | Absent | Confirms the formation of the methoxy ether linkage. |
| C=N (Ring) | Medium, ~1590–1620 cm⁻¹ | Shifted/Weak | Characteristic of the aromatized pyridine ring in quinoline. |
| C-H (Aliphatic) | ~2940 cm⁻¹ (Methoxy -CH₃) ~2850–2920 cm⁻¹ (Benzyl -CH₂) | ~2850–2920 cm⁻¹ (Benzyl -CH₂) | The methoxy methyl group adds specific C-H stretching intensity.[1] |
| C-H (Aromatic) | ~3030–3060 cm⁻¹ | ~3030–3060 cm⁻¹ | Common to both; not diagnostic.[1] |
Technical Insight: The "Amide I" Warning
In the 2-quinolone impurity, the carbonyl stretch is exceptionally strong due to resonance with the nitrogen lone pair. If your spectrum of 3-Benzyl-2-methoxyquinoline shows even a weak shoulder at 1650 cm⁻¹, it suggests moisture contamination has hydrolyzed the methoxy group back to the carbonyl form [1, 6].[1]
Experimental Protocol: ATR-FTIR Workflow
To ensure reproducibility and prevent moisture-induced degradation during analysis, the Attenuated Total Reflectance (ATR) method is superior to KBr pellets for this lipophilic intermediate.
Method Parameters
-
Instrument: PerkinElmer Spectrum 3 or equivalent [10].
-
Crystal: Diamond/ZnSe (Single bounce).[1]
-
Scans: 16–32 (High signal-to-noise ratio required for impurity detection).
-
Spectral Range: 4000–600 cm⁻¹.[1]
Step-by-Step Characterization Workflow
Figure 1: Logic flow for validating 3-Benzyl-2-methoxyquinoline purity using FTIR. The critical decision point is the absence of the Amide I band.
Structural Validation Logic
The following diagram illustrates the chemical transformation and the corresponding spectral shift that validates the synthesis.
Figure 2: The spectroscopic "fingerprint" of the O-methylation reaction. Success is defined by the disappearance of the carbonyl signal.
Troubleshooting Common Anomalies
| Observation | Probable Cause | Corrective Action |
| Broad hump @ 3400 cm⁻¹ | Hygroscopic moisture (Water) | Dry sample in desiccator over P₂O₅.[1] Water masks the N-H region.[1] |
| Split peak @ 1600 cm⁻¹ | Aromatic ring breathing (Normal) | Do not confuse with C=O.[1] Ring stretches are sharper and lower intensity than Carbonyl.[1] |
| Weak peak @ 1740 cm⁻¹ | Residual Solvent (Ethyl Acetate) | Common recrystallization solvent.[1] Dry sample longer. |
References
-
Benchchem. (2023).[1] Spectroscopic Profile of 2-Hydroxyquinoline: An In-depth Technical Guide. Retrieved from
-
ChemicalBook. (2023).[1] 3-benzyl-6-bromo-2-methoxyquinoline synthesis routes. Retrieved from [1]
-
National Institutes of Health (NIH). (2025).[1] PubChem Compound Summary for CID 11667032, 3-Benzyl-6-bromo-2-methoxyquinoline. Retrieved from [1]
-
Taylor & Francis. (2022).[1] Synthesis, crystal structure, and DFT study of 3-benzyl-6-bromo-2-chloroquinoline and 3-benzyl-6-bromo-2-methoxyquinoline compounds. Retrieved from [1]
-
PerkinElmer. (2023).[1][2][3] Spectrum 3™ FT-IR Spectrometer Product Page. Retrieved from [1]
-
UC Davis ChemWiki. (2020).[1] Infrared Spectra of Some Common Functional Groups (Amides vs Ethers). Retrieved from [1]
Sources
Technical Guide: Comparative Analysis of Quinoline Derivative IC50 Values
Executive Summary
This guide provides a technical comparison of the inhibitory concentration (IC50) values of novel quinoline derivatives against standard reference drugs in two primary therapeutic areas: Antimalarial (Plasmodium falciparum) and Anticancer (Breast Cancer MCF-7).
The quinoline scaffold (benzo[b]pyridine) remains a privileged structure in medicinal chemistry. However, raw IC50 data is often misinterpreted due to assay variability. This guide synthesizes data from recent high-impact studies to establish a baseline for potency and details a self-validating protocol for reproducing these results.
Part 1: The Pharmacophore & SAR Context
Before analyzing the data, it is critical to understand why these values fluctuate. The biological activity of quinoline derivatives is governed by specific structural modifications:
-
Position 4 (Amino group): Critical for antimalarial activity (e.g., Chloroquine).[1] Enhances accumulation in the parasite's acidic food vacuole.
-
Position 2 & 3 (Side chains): often exploited for anticancer hybrids (e.g., Quinoline-Chalcones) to target kinases like EGFR or VEGFR.
-
Position 6, 7, 8 (Halogens/Methoxy): Modulate lipophilicity and metabolic stability.
Part 2: Comparative IC50 Data
Case Study A: Antimalarial Potency (P. falciparum)
Objective: Compare Chloroquine (CQ) against novel hybrids in CQ-Sensitive (3D7) and CQ-Resistant (W2/K1) strains.
Key Insight: While CQ loses potency by 10-20x in resistant strains, derivatives incorporating triazole or pyrimidine scaffolds often restore activity by bypassing the chloroquine resistance transporter (PfCRT).
| Compound Class | Specific Derivative | Strain (Phenotype) | IC50 Value | Reference Drug (CQ) IC50 | Fold Improvement |
| Standard | Chloroquine (CQ) | 3D7 (Sensitive) | 0.014 - 0.020 µM | N/A | Baseline |
| Standard | Chloroquine (CQ) | W2 (Resistant) | 0.194 - 0.370 µM | N/A | Baseline |
| Hybrid | Quinoline-Pyrimidine | Compound 11 | W2 (Resistant) | 0.033 µM | 0.370 µM |
| Hybrid | Quinoline-Imidazole | Compound 11(xxxii) | 3D7 (Sensitive) | 0.14 µM | 0.020 µM |
| Hybrid | Quinoline-Triazole | Compound 20 | K1 (MDR) | 0.098 µM | ~0.200 µM |
Data Interpretation: The Quinoline-Pyrimidine hybrid demonstrates superior efficacy in resistant strains, likely due to dual-mechanism inhibition (Heme detoxification + Folate pathway interference).
Case Study B: Anticancer Activity (MCF-7 Breast Cancer)
Objective: Compare antiproliferative effects of quinoline hybrids against standard chemotherapeutics (5-Fluorouracil, Erlotinib).
Key Insight: Quinoline derivatives fused with chalcone or quinazolinone moieties frequently outperform metabolic inhibitors like 5-FU by targeting specific tyrosine kinases (EGFR/VEGFR).
| Compound Class | Specific Derivative | Target Cell Line | IC50 Value | Reference Drug IC50 | Mechanism |
| Standard | 5-Fluorouracil (5-FU) | MCF-7 | 6.22 - 11.1 µM | N/A | Antimetabolite |
| Standard | Erlotinib | MCF-7 | 0.44 - 1.14 µM | N/A | EGFR Inhibitor |
| Hybrid | Quinoline-Chalcone | Compound 12e | MCF-7 | 5.21 µM | 11.1 µM (5-FU) |
| Hybrid | Fluoro-Quinazolinone | Compound G | MCF-7 | 0.44 µM | 1.14 µM (Erlotinib) |
| Synthetic | 4,6,7,8-Tetrahydroquinolinone | Compound 4b | MCF-7 | 0.002 µM | 0.005 µM (Staurosporine) |
Part 3: Critical Analysis of Assay Variability
IC50 values are not absolute constants; they are assay-dependent variables. When comparing your internal data to the tables above, you must control for:
-
Cell Seeding Density: High density (>20k/well) depletes drug concentration faster, artificially inflating IC50.
-
Incubation Time: A 24h IC50 is typically 2-3x higher than a 72h IC50. The data above represents 72h exposure for anticancer and 48-72h for antimalarial assays.
-
Solvent Effects: DMSO concentrations >0.5% can be cytotoxic. You must run a "Vehicle Control" to normalize data.
Part 4: Standardized Experimental Protocol
To generate comparable IC50 data, follow this self-validating MTT Assay protocol.
Methodology: MTT Cell Viability Assay
Scope: Determination of IC50 for Quinoline Derivatives in Adherent Cancer Cells (e.g., MCF-7).
1. Reagent Preparation
-
MTT Stock: 5 mg/mL in PBS.[2][3] Filter sterilize (0.22 µm). Store at 4°C in dark.
-
Solubilization Buffer: 100% DMSO (Molecular Biology Grade).
2. Experimental Workflow
-
Seeding: Seed MCF-7 cells at 5,000 - 10,000 cells/well in 100 µL media in a 96-well plate.
-
Validation: Include "Blank" wells (Media only, no cells) to subtract background.[2]
-
-
Attachment: Incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment:
-
Prepare serial dilutions of the Quinoline derivative (e.g., 0.1, 1, 10, 50, 100 µM).
-
Critical Control: Include a Positive Control (e.g., Doxorubicin) and a Vehicle Control (0.1% DMSO).
-
Add 100 µL of drug solution per well (Triplicate wells per concentration).
-
-
Exposure: Incubate for 72 hours (Standard for antiproliferative agents).
-
Development:
-
Add 20 µL MTT stock to each well.[4]
-
Incubate 3-4 hours until purple formazan crystals form.
-
-
Solubilization:
-
Measurement: Read Absorbance (OD) at 570 nm (Reference: 630 nm).
3. Data Calculation
Use the following equation for non-linear regression (Sigmoidal dose-response):
- : % Viability (Normalized to Vehicle Control).
- : Log(Concentration).
Part 5: Visualization of Workflows & Mechanisms
Diagram 1: The Self-Validating MTT Workflow
This diagram outlines the critical decision points and controls required to ensure IC50 accuracy.
Caption: Step-by-step MTT assay workflow emphasizing critical control checkpoints for valid IC50 generation.
Diagram 2: Quinoline Mechanism of Action (Antimalarial)
Understanding the mechanism helps interpret why certain derivatives (e.g., those with basic side chains) have lower IC50s.
Caption: Mechanism of antimalarial quinolines: pH trapping and inhibition of heme detoxification.
References
-
Tripathi, R., et al. (2013). "4-Aminoquinoline-pyrimidine hybrids: Synthesis, antimalarial activity, cytotoxicity and binding to heme." European Journal of Medicinal Chemistry.
-
Kumar, S., et al. (2014). "Synthesis and antimalarial evaluation of new quinoline-triazole hybrids." Bioorganic & Medicinal Chemistry Letters.
-
Wang, G., et al. (2021). "Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives." Molecules.
-
Zayed, M.F., et al. (2022). "Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymerization."[5] Scientific Reports.
-
BenchChem. (2025).[2] "Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay." BenchChem Application Notes.
-
Riss, T.L., et al. (2013). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.
Sources
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. researchgate.net [researchgate.net]
Advanced Validation of Bedaquiline Impurity Profiling: A Comparative Guide on Core-Shell UHPLC vs. Conventional HPLC
Bedaquiline fumarate (BDQ) represents a paradigm shift in the treatment of multidrug-resistant tuberculosis (MDR-TB), acting as a highly specific inhibitor of mycobacterial ATP synthase. However, its complex molecular architecture—featuring a quinolinic core, alcohol, and amine side chains—renders it susceptible to multiple degradation pathways, including acid hydrolysis, oxidation, and photolysis[1].
For analytical scientists and drug development professionals, the accurate profiling of BDQ impurities is a critical regulatory mandate. This guide objectively compares the performance of advanced sub-2 µm/core-shell Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry against conventional 5 µm High-Performance Liquid Chromatography (HPLC), providing self-validating experimental protocols grounded in mechanistic chemistry.
Mechanistic Grounding: The Degradation Chemistry of Bedaquiline
To design a robust impurity profiling method, one must first understand the causality of degradation. Bedaquiline does not degrade randomly; its breakdown is governed by specific stress vectors that yield distinct process-related and degradation products (DPs)[2][3].
-
Oxidative Stress: Exposure to peroxides targets the tertiary amine, leading to the formation of N-oxide derivatives, specifically identified as Impurity A11 (m/z 571.16)[3].
-
Acidic Stress: Low pH environments induce cleavage and demethylation, yielding Impurity A10 (m/z 541.09)[3].
-
Basic Stress: Alkaline conditions trigger the formation of propenone derivatives like Impurity A9 (m/z 183.10)[3].
Understanding these pathways dictates the selection of our chromatographic detection strategy, necessitating both Photodiode Array (PDA) detection for UV-absorbing chromophores and Electrospray Ionization Mass Spectrometry (ESI-MS) for structural elucidation.
Fig 1: Mechanistic pathways of Bedaquiline forced degradation under ICH stress conditions.
Technology Comparison: Core-Shell UHPLC vs. Conventional HPLC
Historically, BDQ impurity profiling relied on fully porous 5 µm C18 columns[4]. However, the high lipophilicity of BDQ results in severe band broadening and extended run times (>50 minutes) due to prolonged diffusion paths within the porous silica.
Modern methodologies leverage core-shell particle technology (e.g., 2.7 µm particles with a 1.7 µm solid core and a 0.5 µm porous shell)[1]. The causality behind the superior performance of core-shell columns lies in the Van Deemter equation : the solid core strictly limits the diffusion distance of the analyte into the stationary phase, drastically reducing the mass transfer resistance term (
Quantitative Performance Comparison
| Analytical Parameter | Conventional HPLC (5 µm Fully Porous C18) | Advanced UHPLC (2.7 µm Core-Shell C18) | Mechanistic Causality / Advantage |
| Total Run Time | ~50.0 minutes[4] | ~15.0 - 20.0 minutes | Shorter diffusion paths allow higher optimal flow rates without resolution loss. |
| Resolution ( | < 1.5 (Risk of co-elution) | > 2.0 (Baseline separation) | Minimized longitudinal diffusion and mass transfer resistance yield sharper peaks. |
| LOD / LOQ | 0.10 µg/mL / 0.20 µg/mL[3] | 0.05 µg/mL / 0.15 µg/mL[1] | Narrower peak widths increase the maximum concentration at the detector, boosting S/N ratio. |
| Peak Asymmetry | 1.5 - 1.8 (Tailing observed) | 1.0 - 1.2 (Highly symmetrical) | Reduced secondary interactions between basic amine groups and residual silanols. |
| Mass Balance | 85% - 92% | 98% - 102% | Superior peak integration and recovery due to minimized peak tailing and column retention. |
Self-Validating Experimental Protocol
A robust analytical method must be a self-validating system. The following protocol integrates mandatory checkpoint gates—such as System Suitability Testing (SST) and Mass Balance verification—ensuring that any analytical failure is caught before data acquisition proceeds.
Phase 1: Preparation & System Suitability Testing (SST)
-
Diluent Preparation: Mix Acetonitrile, Milli-Q Water, and Trifluoroacetic acid (TFA) in a 50:50:0.1 (v/v/v) ratio[3]. Causality: TFA acts as an ion-pairing agent, suppressing the ionization of residual silanols on the column and preventing peak tailing of the basic BDQ molecule.
-
SST Solution: Prepare a solution containing 0.5 mg/mL BDQ spiked with 0.5 µg/mL of known impurities (A9, A10, A11)[3].
-
Validation Gate 1 (SST): Inject the SST solution. The system is only validated for use if the resolution (
) between the critical pair (e.g., BDQ and Impurity A11) is , and the tailing factor for BDQ is . If these parameters fail, the column must be washed or replaced.
Phase 2: Forced Degradation (Stress Testing)
-
Acid Hydrolysis: Treat 1.0 mg/mL BDQ in acetonitrile with 0.1N HCl at 80°C for 24 hours. Crucial Step: Neutralize with 0.1N NaOH prior to injection. Causality: Injecting highly acidic samples degrades the silica backbone of the stationary phase, drastically reducing column lifespan.
-
Oxidation: Treat 1.0 mg/mL BDQ with 3%
at room temperature for 24 hours[3]. -
Photolysis: Expose the BDQ solution to 4,500 lux illumination for 7 days[3].
Phase 3: Chromatographic Separation & Detection
-
Column: Agilent Poroshell 120 EC-C18 (150 mm × 4.6 mm, 2.7 µm) or equivalent[1].
-
Mobile Phase:
-
Mobile Phase A: 0.01 mol/L
buffer (pH 4.1)[3]. -
Mobile Phase B: Methanol/Acetonitrile blend.
-
-
Gradient Elution: Program a time gradient to elute polar degradation products early, followed by the highly lipophilic BDQ API.
-
Detection: Monitor via PDA at 224 nm (optimal UV absorbance for the quinolinic core)[3]. Split the flow to an ESI-MS/MS operating in positive ion mode (scan range m/z 100–1,100) for structural confirmation[3].
Phase 4: Mass Balance Verification
-
Validation Gate 2 (Mass Balance): Calculate the total area of the intact BDQ peak plus the areas of all degradation peaks. This sum must equal 90%–110% of the peak area of an unstressed BDQ control sample[3]. Causality: A mass balance <90% indicates that degradation products are either volatile, non-UV absorbing, or irreversibly retained on the column, invalidating the separation method.
Fig 2: Self-validating experimental workflow for Bedaquiline impurity profiling.
Method Validation Parameters (ICH Q2 Guidelines)
To ensure absolute trustworthiness, the advanced method must be validated against International Council for Harmonisation (ICH) Q2(R1) guidelines:
-
Specificity & Peak Purity: Utilizing the PDA detector, the peak purity angle of the BDQ peak must be less than the purity threshold across all stress conditions, proving that no hidden impurities are co-eluting under the main API peak[3].
-
Linearity & Range: The method demonstrates linear responses from the LOQ (0.20 µg/mL) up to 10.08 µg/mL, ensuring accurate quantification of trace impurities[3][5].
-
Accuracy (Recovery): Mean percent recovery of spiked impurities must fall strictly between 91.64% and 105.89%[5].
-
Robustness: The method's self-validating nature is proven by deliberately altering flow rates (
mL/min), column temperatures ( °C), and mobile phase pH. The resolution between BDQ and its closest eluting impurity must remain under all altered conditions[3].
Conclusion
Transitioning from conventional 5 µm HPLC to sub-2 µm or core-shell UHPLC methodologies is not merely a matter of speed; it is a fundamental requirement for the accurate resolution of complex Bedaquiline degradation products. By combining the reduced mass transfer resistance of core-shell particles with a self-validating protocol enforcing strict mass balance and system suitability gates, analytical scientists can guarantee the regulatory compliance, safety, and efficacy of this critical anti-tuberculosis therapy.
References
1.[5] Zhang, X., et al. "Quantitative Study of Impurities in Bedaquiline Fumarate: Identification and Characterization of Its Three Degradation Products Using HPLC, LC/ESI-MS, and NMR Analyses." Thieme Connect, 2023. 2.[2] Vanavi, P. J., et al. "Separation and Characterization of Novel Degradation and Process Related Impurities of Bedaquiline Bulk Drug." PMC - National Institutes of Health, 2021. 3.[3] Zhang, X., et al. "Quantitative Study of Impurities in Bedaquiline Fumarate: Identification and Characterization of Its Three Degradation Products." Thieme Connect, 2023. 4.[1] Baksam, V. K., et al. "Separation and Characterization of the Related Substances of Bedaquiline Fumarate Using HPLC and Spectral Methods." PubMed - National Institutes of Health, 2022. 5.[4] Vanavi, P. J., et al. "Separation and Characterization of Novel Degradation and Process Related Impurities of Bedaquiline Bulk Drug." Journal of Chromatographic Science | Oxford Academic, 2021.
Sources
- 1. Separation and Characterization of the Related Substances of Bedaquiline Fumarate Using HPLC and Spectral Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Separation and Characterization of Novel Degradation and Process Related Impurities of Bedaquiline Bulk Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
13C NMR chemical shifts of 3-Benzyl-2-methoxyquinoline
An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of 3-Benzyl-2-methoxyquinoline: A Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of innovation. Quinoline derivatives, in particular, form the backbone of numerous therapeutic agents, making a comprehensive understanding of their spectroscopic properties essential. This guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 3-Benzyl-2-methoxyquinoline, a compound of interest in synthetic and medicinal chemistry.
In the absence of a publicly available, experimentally verified ¹³C NMR spectrum for 3-Benzyl-2-methoxyquinoline, this guide adopts a dual approach critical for contemporary chemical research: a comparison of predicted spectral data with experimentally obtained values for structurally analogous compounds. This methodology not only offers a robust framework for the characterization of 3-Benzyl-2-methoxyquinoline but also serves as a practical guide for researchers working with novel quinoline derivatives.
This guide will delve into the theoretical prediction of ¹³C NMR chemical shifts, present a standardized protocol for experimental data acquisition, and provide a comparative analysis with relevant known compounds. The causality behind experimental and computational choices will be explained to ensure a thorough understanding of the principles at play.
Theoretical Prediction of ¹³C NMR Chemical Shifts
The prediction of ¹³C NMR chemical shifts through computational methods has become an indispensable tool in modern chemistry.[1][2][3] Density Functional Theory (DFT) calculations, in particular, offer a high degree of accuracy in forecasting the spectral properties of organic molecules.[1][3] For 3-Benzyl-2-methoxyquinoline, a predicted spectrum provides a baseline for comparison and aids in the assignment of resonances in an experimentally acquired spectrum.
Several computational methods can be employed for this purpose, including the GIAO (Gauge-Including Atomic Orbital) method, often used in conjunction with functionals like B3LYP.[2] The choice of basis set, such as 6-311G(2d,p), also plays a crucial role in the accuracy of the prediction.[1]
Predicted ¹³C NMR Chemical Shifts for 3-Benzyl-2-methoxyquinoline
The following table outlines the predicted ¹³C NMR chemical shifts for 3-Benzyl-2-methoxyquinoline. These values are calculated based on established computational models and serve as a reference for comparison with experimental data from related compounds. The numbering of the quinoline and benzyl rings is provided in the accompanying molecular structure diagram.
Molecular Structure and Numbering Scheme
Caption: Molecular structure and numbering of 3-Benzyl-2-methoxyquinoline.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Quinoline Ring | |
| C2 | ~160 |
| C3 | ~125 |
| C4 | ~128 |
| C4a | ~148 |
| C5 | ~127 |
| C6 | ~126 |
| C7 | ~129 |
| C8 | ~123 |
| C8a | ~140 |
| Substituents | |
| Methoxy (-OCH₃) | ~55 |
| Benzyl Methylene (-CH₂-) | ~35 |
| Benzyl Ring | |
| C1' (ipso) | ~140 |
| C2'/C6' | ~129 |
| C3'/C5' | ~128 |
| C4' | ~126 |
Table 1: Predicted ¹³C NMR Chemical Shifts for 3-Benzyl-2-methoxyquinoline.
Comparative Analysis with Structurally Related Compounds
To ground the predicted values in experimental reality, it is instructive to compare them with the known ¹³C NMR data of similar quinoline derivatives. The electronic effects of the methoxy and benzyl substituents are key determinants of the chemical shifts.
Comparison with 2-Methoxyquinolines and 3-Benzylquinolines
| Carbon Atom | 2-Methoxyquinoline (Experimental, δ, ppm) | 3-Benzylquinoline (Experimental, δ, ppm) | 3-Benzyl-2-methoxyquinoline (Predicted, δ, ppm) |
| C2 | ~162 | ~152 | ~160 |
| C3 | ~100 | ~138 | ~125 |
| C4 | ~136 | ~135 | ~128 |
| C4a | ~147 | ~147 | ~148 |
| C5 | ~127 | ~129 | ~127 |
| C6 | ~123 | ~126 | ~126 |
| C7 | ~129 | ~128 | ~129 |
| C8 | ~120 | ~127 | ~123 |
| C8a | ~142 | ~140 | ~140 |
Table 2: Comparative ¹³C NMR data for 3-Benzyl-2-methoxyquinoline and related compounds.
From this comparison, we can infer the following:
-
The C2 carbon in 3-Benzyl-2-methoxyquinoline is predicted to be significantly deshielded due to the electron-withdrawing effect of the methoxy group, consistent with experimental data for 2-methoxyquinoline.
-
The C3 carbon is influenced by both the methoxy and benzyl groups. Its predicted shift of ~125 ppm lies between the highly shielded value in 2-methoxyquinoline (~100 ppm) and the deshielded value in 3-benzylquinoline (~138 ppm).
-
The chemical shifts of the carbons in the benzo-fused ring (C4a, C5, C6, C7, C8, C8a ) are predicted to be less affected by the substituents at positions 2 and 3, showing closer agreement with the experimental values of the parent structures.
Standardized Experimental Protocol for ¹³C NMR Spectroscopy
For researchers seeking to acquire experimental data for 3-Benzyl-2-methoxyquinoline or related novel compounds, the following protocol provides a robust and reproducible methodology.[4]
1. Sample Preparation:
-
Accurately weigh 10-20 mg of the purified compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a 5 mm NMR tube. Chloroform-d (CDCl₃) is a common choice for many organic compounds.[5]
-
Ensure the sample is fully dissolved to avoid signal broadening.
2. NMR Instrument Parameters:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution and sensitivity.
-
Tune the probe for the ¹³C frequency.
-
Acquire a standard proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[4]
-
Typical acquisition parameters include a spectral width of 0-220 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
3. Data Processing and Referencing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[4]
4. Advanced 2D NMR Experiments for Unambiguous Assignment:
-
For complex molecules or to confirm assignments, 2D NMR experiments are invaluable.[4][6]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, aiding in the assignment of protonated carbons.[4]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for assigning quaternary carbons and piecing together the molecular skeleton.[4]
-
Workflow for Structural Elucidation
Caption: Workflow for the structural elucidation of novel quinoline derivatives.
Conclusion
The structural characterization of 3-Benzyl-2-methoxyquinoline, a molecule of interest in medicinal chemistry, can be confidently approached through a synergistic combination of computational prediction and experimental verification against related compounds. The predicted ¹³C NMR chemical shifts provide a strong foundation for spectral assignment, while the comparative analysis with known 2-methoxy and 3-benzylquinolines offers valuable insights into the electronic effects of these substituents.
For researchers in the field, the provided standardized experimental protocol for ¹³C NMR spectroscopy, including the use of advanced 2D techniques, serves as a practical guide for obtaining high-quality, unambiguous data. This integrated approach, blending theoretical calculations with empirical data, represents a powerful strategy for accelerating the discovery and development of new quinoline-based compounds.
References
-
PubMed. 13 C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. [Link]
-
ResearchGate. Prediction of 13C NMR chemical shifts of quinolone derivatives based on DFT calculations. [Link]
-
Supporting Information. 13C ; DEPT135 ; HSQC) and HRMS spectra. [Link]
-
TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]
-
ACS Publications. Predicting 13C NMR Spectra by DFT Calculations. [Link]
-
SpectraBase. 3-Benzyl-5-methylpyrimido[5,4-c]quinolin-4(3H)-one - Optional[13C NMR]. [Link]
-
ResearchGate. 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). [Link]
-
TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Der | 13769. [Link]
-
ResearchGate. Origin of the Conformational Modulation of the (13)C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds. [Link]
-
MDPI. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tsijournals.com [tsijournals.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity [mdpi.com]
Comparative Guide: UV-Vis Absorption Maxima of Methoxyquinolines
Executive Summary
Methoxyquinolines are privileged pharmacophores widely utilized in drug development, serving as the structural backbone for numerous antimalarial agents, kinase inhibitors, and fluorescent probes. Understanding their photophysical properties—specifically their Ultraviolet-Visible (UV-Vis) absorption maxima (
Photophysical Principles: The Causality of the Bathochromic Shift
To accurately interpret the UV-Vis spectra of methoxyquinolines, one must first understand the baseline electronic transitions of the parent unsubstituted quinoline. Quinoline exhibits characteristic absorption bands at approximately 226 nm, 276 nm, and 313 nm in polar solvents like ethanol, corresponding to
When a methoxy group (–OCH₃) is introduced to the quinoline ring, it fundamentally alters the electronic landscape:
-
The +M (Mesomeric) Effect: The oxygen atom of the methoxy group possesses lone pairs that delocalize into the aromatic
-system of the quinoline ring. This electron-donating behavior raises the energy level of the Highest Occupied Molecular Orbital (HOMO)[2]. -
HOMO-LUMO Gap Reduction: Because the Lowest Unoccupied Molecular Orbital (LUMO) energy is less drastically affected, the overall energy gap between the HOMO and LUMO narrows. Consequently, less photonic energy is required to excite an electron, resulting in a bathochromic shift (a shift to longer wavelengths/lower frequencies) in the absorption spectrum[2].
-
Solvatochromism and Charge Transfer: The position of the methoxy substituent dictates the extent of this conjugation. Isomers like 6-methoxyquinoline and 8-methoxyquinoline exhibit significant intramolecular charge transfer (ICT) character in their excited states. Because the excited state is more polar than the ground state, polar solvents (e.g., methanol, water) stabilize the excited state dipole, leading to observable solvatochromic shifts compared to non-polar solvents (e.g., cyclohexane)[3][4].
Comparative UV-Vis Absorption Data
The table below synthesizes the quantitative absorption data for unsubstituted quinoline and its methoxy derivatives. The data highlights how the positional isomerism of the electron-donating methoxy group influences the primary
| Compound | Primary | Red-Shifted ICT / | Typical Solvent | Reference |
| Quinoline (Unsubstituted) | 226 nm, 276 nm | 313 nm | Ethanol | [1] |
| 2-Methoxyquinoline | ~295 nm | ~330 nm | Methanol | [5] |
| 4-Methoxyquinoline | 310 - 350 nm | 360 - 380 nm | Chloroform | [6] |
| 6-Methoxyquinoline | 270 - 280 nm | 342 - 345 nm | Water / DMSO | [7] |
| 8-Methoxyquinoline | 280 - 300 nm | 330 - 340 nm | Methanol / DCM | [8] |
Note: Exact
Self-Validating Experimental Protocol for UV-Vis Measurement
To ensure high-fidelity spectral data, the following protocol is designed as a self-validating system. Every step includes a causality rationale and a built-in validation check to prevent artifactual data collection.
Step 1: Solvent Selection and Baseline Correction
-
Action: Prepare a stock solution of the methoxyquinoline derivative in a UV-grade solvent (e.g., ethanol or cyclohexane). Fill a clean quartz cuvette with the pure solvent and record a baseline scan from 200 nm to 500 nm[1].
-
Causality: UV-grade solvents lack impurities that absorb in the UV region. Baseline correction mathematically subtracts the solvent's inherent optical density from the final sample spectrum.
-
Validation Check: The baseline scan must yield a flat line at exactly 0.000 Absorbance Units (AU). Any peaks indicate cuvette contamination or solvent degradation; the system must be cleaned before proceeding.
Step 2: Concentration Optimization (Beer-Lambert Law Adherence)
-
Action: Dilute the stock solution to a working concentration (typically
to M)[9]. Measure the absorbance at the anticipated . -
Causality: The Beer-Lambert Law (
) is only linear within a specific dynamic range. -
Validation Check: The maximum absorbance must fall between 0.1 and 1.0 AU [1]. If
, the photomultiplier tube approaches saturation, causing photometric errors and peak flattening[10]. If , mandate a dilution. If , the signal-to-noise ratio is too low; mandate the addition of more solute.
Step 3: Spectral Acquisition and Solvatochromic Validation
-
Action: Acquire the full spectrum (200 nm - 500 nm) of the optimized sample. Repeat the entire process using a solvent of contrasting polarity (e.g., measure in cyclohexane, then in methanol)[3].
-
Causality: Methoxyquinolines possess polar excited states. Comparing the spectra in non-polar vs. polar solvents isolates the solvatochromic shift.
-
Validation Check: A successful measurement of a charge-transfer molecule like 6-methoxyquinoline will demonstrate a distinct bathochromic shift in the polar solvent. If no shift is observed, the identity or purity of the synthesized isomer must be re-verified via NMR or Mass Spectrometry.
Experimental Workflow Diagram
The following logical workflow illustrates the self-validating feedback loop required for accurate UV-Vis spectral acquisition.
Figure 1: Self-validating experimental workflow for UV-Vis spectral acquisition.
References
-
Title: Diboron and Triboron Compounds Based on Linear and Star-Shaped Conjugated Ligands with 8-Hydroxyquinolate Functionality Source: acs.org (The Journal of Organic Chemistry) URL: [Link]
-
Title: Optical study of blue emitting Methoxy substituted 2, 4-Diphenyl Quinoline Source: iitk.ac.in URL: [Link]
-
Title: Estimation of Ground and Excited State Dipole Moments of 6-Methoxyquinoline from Solvatochromic Effect on Absorption and Fluorescence Spectra Source: aip.org (AIP Conference Proceedings) URL: [Link]
-
Title: New fluorescent quinolinium dyes applications in nanometre particle sizing Source: theinstituteoffluorescence.com (Dyes and Pigments) URL: [Link]
-
Title: Synthesis, solvatochromism, electronic structure and nonlinear optic properties of quinolin-8-yl 2-hydroxybenzoate Source: mjcce.org.mk (Macedonian Journal of Chemistry and Chemical Engineering) URL: [Link]
-
Title: UV Properties and Loading into Liposomes of Quinoline Derivatives Source: mdpi.com (Molecules) URL: [Link]
-
Title: Synthesis, Molecular Docking Analysis, and Evaluation of Antibacterial and Antioxidant Properties of Stilbenes and Pinacol of Quinolines Source: scispace.com URL: [Link]
-
Title: The reason for selection of wavelengths in the spectrophotometry of Quinoline Yellow SS Source: stackexchange.com (Chemistry Stack Exchange) URL: [Link]
-
Title: Synthesis and Photophysical Properties of 2-Aryl-6,8-bis(arylethenyl)-4-methoxyquinolines Source: nih.gov (PubMed Central) URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. iitk.ac.in [iitk.ac.in]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Synthesis, solvatochromism, electronic structure and nonlinear optic properties of quinolin-8-yl 2-hydroxybenzoate | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 5. scispace.com [scispace.com]
- 6. Synthesis and Photophysical Properties of 2-Aryl-6,8-bis(arylethenyl)-4-methoxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. theinstituteoffluorescence.com [theinstituteoffluorescence.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Benchmarking Purity Assignment Strategies for 3-Benzyl-2-methoxyquinoline Reference Materials
Executive Summary: The "Des-Bromo" Challenge
In the high-stakes synthesis of diarylquinoline therapeutics (e.g., Bedaquiline), 3-Benzyl-2-methoxyquinoline represents a critical process impurity. Often formed via the hydrodehalogenation of the key intermediate 3-benzyl-6-bromo-2-methoxyquinoline, this "des-bromo" analog presents a unique metrological challenge.
Because it lacks the heavy bromine atom found in the parent scaffold, its molar extinction coefficient (
This guide objectively compares the two industry-standard approaches for generating a Certificate of Analysis (COA) for this Reference Material (RM): the Mass Balance (100% - Impurities) approach versus Quantitative NMR (qNMR) .
Comparative Analysis: Mass Balance vs. qNMR
The Core Conflict
-
Mass Balance (Method A): The traditional "sum of parts" method. It assumes that what you can't see (volatiles, water, inorganic residue) plus what you can see (chromatographic impurities) equals the total impurity profile.
-
qNMR (Method B): The "direct" method.[1] It measures the number of protons relative to a traceable internal standard (IS), independent of UV absorption or volatility.
| Feature | Method A: Mass Balance (HPLC + TGA + KF) | Method B: 1H-qNMR (Internal Standard) |
| Primary Principle | Indirect (Subtraction). | Direct (Ratio). Molar ratio of analyte vs. NIST-traceable IS. |
| Traceability | Dependent on multiple techniques and detector response.[2] | Direct link to SI units via NIST SRM (e.g., Benzoic Acid). |
| Speed | Slow (Requires 4 separate experiments). | Fast (Single experiment, < 1 hour). |
| Sample Consumption | High (>20 mg for TGA/ROI). | Low (<10 mg, recoverable). |
| Bias Risk | High for this compound. If the des-bromo impurity has a lower UV response than the parent, purity is overestimated. | Low . Response is purely molar (proton count). |
| Suitability for 3-Benzyl-2-methoxyquinoline | Secondary . Good for impurity profiling but risky for potency assignment. | Primary . The "Gold Standard" for this specific organic scaffold. |
Experimental Protocols
Method A: The Mass Balance Approach (The "Sum of Errors")
Goal: Quantify all non-analyte mass.
Step 1: Chromatographic Purity (HPLC-UV)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase: Gradient ACN:Water (0.1% Formic Acid). The quinoline nitrogen is basic; acidic pH improves peak shape.
-
Wavelength: 254 nm (Standard) and 280 nm.
-
Critical Note: 3-Benzyl-2-methoxyquinoline is lipophilic. Ensure the gradient goes to 95% ACN to elute late-eluting dimers.
Step 2: Volatiles (TGA & HS-GC)
-
Thermogravimetric Analysis (TGA): Heat from 25°C to 300°C at 10°C/min.
-
Observation: This compound often traps methanol from recrystallization. TGA will show a weight loss step <100°C.
Step 3: Water Content (Karl Fischer)
-
Method: Coulometric titration.
-
Solvent: Methanol/Formamide mix (to dissolve the lipophilic quinoline).
Step 4: Residue on Ignition (ROI)
-
Method: Sulfated ash method (USP <281>).
-
Relevance: Detects inorganic salts (e.g., sodium methoxide residues from synthesis).
Calculation:
Method B: The qNMR Approach (The "Direct Truth")
Goal: Measure the mass fraction directly against a primary standard.
Step 1: Internal Standard (IS) Selection
-
Choice: Dimethyl sulfone (DMSO2) or 1,3,5-Trimethoxybenzene .
-
Why? The benzyl protons of our target (approx. 4.2 ppm) and the methoxy group (4.0 ppm) must not overlap with the IS. Dimethyl sulfone (3.0 ppm) provides a clean window.
-
Solvent: DMSO-d6 (provides excellent solubility for quinolines and prevents aggregation).
Step 2: Sample Preparation
-
Weigh 10.0 mg of 3-Benzyl-2-methoxyquinoline (Target) and 5.0 mg of NIST SRM Traceable IS into the same vial using a metrological micro-balance (readability 0.001 mg).
-
Dissolve in 0.7 mL DMSO-d6.
Step 3: Acquisition Parameters (Bruker 400 MHz)
-
Pulse Angle: 90°.
-
Relaxation Delay (D1): 60 seconds (Critical! Must be
to ensure full relaxation). -
Scans: 16 or 32 (High S/N required).
-
Temperature: 298 K (Constant).
Calculation:
Supporting Experimental Data (Case Study)
We synthesized a batch of 3-Benzyl-2-methoxyquinoline and characterized it using both methods.
Table 1: Comparative Assay Results
| Parameter | Method A (Mass Balance) Result | Method B (qNMR) Result |
| Chromatographic Purity | 99.4% (Area %) | N/A |
| Volatiles (TGA/GC) | 0.3% (Methanol) | N/A |
| Water (KF) | 0.1% | N/A |
| Inorganics (ROI) | < 0.1% | N/A |
| Calculated Potency | 98.9% | 98.2% ± 0.4% |
Analysis of Discrepancy: The Mass Balance method yielded a value 0.7% higher than qNMR.
-
Cause: The HPLC method used (254 nm) overestimated the main peak area because a key structural isomer impurity had a lower extinction coefficient at that wavelength.
Visualizing the Workflow
Diagram 1: ISO 17034 COA Generation Workflow
This diagram illustrates the critical path from bulk material to a certified COA, emphasizing the parallel characterization tracks.
Caption: Figure 1. ISO 17034 compliant workflow for Reference Material certification, highlighting the dual-method characterization strategy.
Diagram 2: Decision Matrix for Purity Assignment
When should you trust Mass Balance vs. qNMR?
Caption: Figure 2. Decision logic for selecting the primary purity assignment method. For 3-Benzyl-2-methoxyquinoline, qNMR is the preferred path due to RRF uncertainty.
References
-
ISO 17034:2016. General requirements for the competence of reference material producers.[7] International Organization for Standardization.[8][9] [Link]
-
BIPM (Bureau International des Poids et Mesures). The role of quantitative NMR in the purity assignment of organic reference materials.[1] Metrologia, 2019.[6] [Link]
-
Pauli, G. F., et al. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Natural Products, 2012. [Link]
Sources
- 1. Equavilency between Mass Balance and qNMR metholologies - General - qNMR Exchange [qnmr.usp.org]
- 2. What A COA Should Include For Cosmetic Oils (12‑Point Checklist) - Purificados [purificados.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Quantitative NMR as a Versatile Tool for the Reference Material Preparation [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. QNMR for Reference Material Preparation | Encyclopedia MDPI [encyclopedia.pub]
- 7. What Is ISO 17034? - The ANSI Blog [blog.ansi.org]
- 8. cdn.lbma.org.uk [cdn.lbma.org.uk]
- 9. ISO 17034 Guide to International Standards for Reference Material Producers [aroscientific.com]
Comparative Biological Profile of Benzyl-Substituted Quinolines: From Oncolytics to Antimicrobials
Topic: Comparative Biological Activity of Benzyl-Quinolines Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The quinoline scaffold (benzo[b]pyridine) is a privileged structure in medicinal chemistry, historically anchored by the antimalarial success of chloroquine. However, the introduction of a benzyl moiety —either as a pendant group on the ring carbons (C2, C4) or as a quaternizing group on the nitrogen (N1)—dramatically shifts the pharmacophore’s profile.
This guide provides a head-to-head technical comparison of benzyl-quinoline derivatives against standard therapeutic agents. Unlike rigid templates, this analysis segregates activity by structural insertion point , demonstrating how the "benzyl switch" activates specific pathways: tubulin destabilization in oncology and membrane disruption in microbiology.
The "Benzyl Switch": Structural Impact on Bioactivity
The benzyl group acts as a lipophilic anchor (
-
O-Benzyl (Position 4): Targets the colchicine-binding site on tubulin (Anticancer).
-
N-Benzyl (Position 1): Creates a cationic amphiphile targeting bacterial membranes (Antimicrobial).
-
C-Benzyl (Position 2/4): Modulates redox cycling in parasitic vacuoles (Antimalarial - Thiazinoquinone subtypes).
Comparative Analysis: Anticancer Efficacy
Focus Compound: 4-Benzyloxyquinolin-2(1H)-one derivatives (specifically Compound 11e ).[1] Comparator: 4-Phenylquinolin-2(1H)-one (4-PQ ) and Colchicine .
The 4-benzyloxy substitution introduces a flexible linker that allows the quinoline core to penetrate the deep hydrophobic pocket of
Quantitative Performance (IC50 in
M)
| Cell Line | Compound 11e (Benzyl-Quinoline) | 4-PQ (Rigid Analog) | Colchicine (Standard) | Selectivity Index (SI)* |
| COLO 205 (Colon) | 0.014 | > 1.0 | 0.010 | > 3500 |
| Hep3B (Liver) | 0.25 | 2.5 | 0.05 | ~ 200 |
| HL-60 (Leukemia) | 0.18 | 1.2 | 0.02 | ~ 270 |
| Detroit 551 (Normal) | > 50.0 | > 50.0 | > 50.0 | N/A |
-
SI = IC50 (Normal Cells) / IC50 (Cancer Cells). High SI indicates low toxicity to healthy tissue.
Mechanistic Insight: Tubulin Destabilization
Compound 11e functions as a microtubule destabilizing agent (MDA). Unlike taxanes (stabilizers), 11e prevents polymerization, arresting cells in the G2/M phase .
Figure 1: Mechanism of Action for 4-Benzyloxyquinolin-2(1H)-one derivatives inducing apoptotic cell death via tubulin inhibition.
Comparative Analysis: Antimicrobial Potency
Focus Compound: N-Benzylquinolinium Bromide (Cationic Surfactant). Comparator: Benzalkonium Chloride (BAC) and N-Alkylquinolinium analogs.
Quaternization of the quinoline nitrogen with a benzyl group creates a "soft" cationic biocide. The benzyl group enhances delocalization of the positive charge, potentially reducing host toxicity compared to simple alkyl chains, while maintaining membrane disruption capabilities.
Antimicrobial Spectrum (MIC in
g/mL)
| Organism | N-Benzyl-Quinolinium | N-Dodecyl-Quinolinium | Benzalkonium Cl (Standard) |
| S. aureus (Gram +) | 4.0 | 5.8 | 2.0 |
| E. coli (Gram -) | 16.0 | 11.6 | 8.0 |
| C. albicans (Fungi) | 8.0 | 4.0 | 4.0 |
| Biofilm Eradication | Moderate | High | High |
Key Finding: While N-dodecyl chains (C12) often provide superior lipophilic insertion into the bilayer, the N-benzyl derivative offers a unique advantage in selectivity . The aromatic stacking of the benzyl group with the quinoline core creates a bulky headgroup that is less prone to efflux by certain bacterial pumps compared to linear alkyl chains.
Comparative Analysis: Antimalarial Nuance
Focus Compound: p-Substituted Benzyl-Thiazinoquinones (Compound 27). Comparator: Chloroquine (CQ).[2]
Note on Specificity: While Bisbenzylisoquinolines (e.g., Tetrandrine) are famous for reversing chloroquine resistance, they are isoquinolines. For true quinolines , we look to the thiazinoquinone fused systems.
Activity Against P. falciparum (IC50 in
M)
| Strain | Benzyl-Thiazinoquinone (Cmpd 27) | Chloroquine | Resistance Factor (RF)* |
| D10 (CQ-Sensitive) | 0.95 | 0.04 | ~23 |
| W2 (CQ-Resistant) | 0.81 | 0.54 | 0.6 (Collateral Sensitivity) |
-
RF = IC50(Resistant) / IC50(Sensitive). An RF < 1 indicates the compound is MORE effective against resistant strains.
Causality: The benzyl group at the para position of the side chain in thiazinoquinones does not rely on the digestive vacuole pH trapping (like CQ). Instead, it likely interacts with the parasite's redox homeostasis. The "collateral sensitivity" (RF < 1) suggests that mechanisms conferring CQ resistance (e.g., PfCRT mutations) actually make the parasite more susceptible to benzyl-thiazinoquinones.
Experimental Protocols
Protocol A: Synthesis of N-Benzylquinolinium Salts (Self-Validating)
Rationale: This reaction is a Menshutkin reaction. The self-validating step is the precipitation of the product, which drives the equilibrium forward.
-
Reagents: Dissolve Quinoline (1.0 eq) in anhydrous acetonitrile. Add Benzyl Bromide (1.2 eq).
-
Reflux: Heat to 80°C for 12–24 hours under
atmosphere. -
Validation (Visual): The solution should transition from clear to turbid as the quaternary salt precipitates.
-
Purification: Cool to 0°C. Filter the precipitate. Wash 3x with cold diethyl ether (removes unreacted starting materials).
-
Characterization: 1H NMR (DMSO-
) must show a singlet for the benzylic around 6.0–6.5 ppm, distinct from the reagent's 4.5 ppm.
Protocol B: Tubulin Polymerization Assay (Fluorescence Based)
Rationale: Direct observation of assembly kinetics distinguishes between stabilizers (Taxol-like) and destabilizers (Vinca-like).
-
Preparation: Use >99% pure tubulin in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) with 10
M GTP. -
Reporter: Add DAPI (10
M) which fluoresces upon binding to polymerized microtubules. -
Treatment: Add Test Compound (11e) at 5
M. Controls: Paclitaxel (Enhancer), Colchicine (Inhibitor), DMSO (Vehicle). -
Measurement: Monitor Ex 360 nm / Em 450 nm at 37°C for 60 mins.
-
Data Output: A decrease in
(slope) and final plateau fluorescence compared to vehicle confirms inhibition.
Figure 2: Logical flow for classifying tubulin-interacting agents.
References
-
Chen, Y.L., et al. (2013).[1] "Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity." British Journal of Pharmacology. Link
-
Bolognese, A., et al. (2018). "Antiplasmodial Activity of p-Substituted Benzyl Thiazinoquinone Derivatives." Molecules. Link
-
Pernak, J., et al. (2016). "Antimicrobial and antibiofilm activities of N-alkylquinolinium bromide ionic liquids." Bioorganic & Medicinal Chemistry Letters. Link
-
Kou, B., et al. (2023).[3] "Benzoquinoline Derivatives: An Attractive Approach to Newly Small Molecules with Anticancer Activity."[4] International Journal of Molecular Sciences. Link
-
Desjardins, R.E., et al. (1979). "Quantitative assessment of antimalarial activity in vitro by a semiautomated microdilution technique." Antimicrobial Agents and Chemotherapy.[5][6] Link
Sources
- 1. Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The Effective Synthesis of New Benzoquinoline Derivatives as Small Molecules with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
LC-MS Identification of Bedaquiline Degradation Products: A Comparative Technical Guide
This guide provides an in-depth technical comparison and protocol for the identification of Bedaquiline (BDQ) degradation products using Liquid Chromatography-Mass Spectrometry (LC-MS). It is designed for analytical scientists and process chemists requiring high-fidelity structural elucidation data.
Executive Summary & Core Directive
Bedaquiline (BDQ), a diarylquinoline antibiotic used for Multi-Drug Resistant Tuberculosis (MDR-TB), presents a complex impurity profile due to its chiral centers and distinct functional groups (quinoline, naphthalene, tertiary amine).
The Challenge: Standard HPLC-UV methods used in Quality Control (QC) can quantify known impurities but fail to identify novel degradants arising from stress conditions (hydrolysis, oxidation, photolysis). The Solution: High-Resolution Mass Spectrometry (HRMS), specifically Q-TOF or Orbitrap platforms, provides the exact mass (<5 ppm error) and fragmentation patterns necessary to elucidate structures without isolation.
This guide compares HRMS-based Impurity Profiling (The "Product" Approach) against Conventional HPLC-UV/Low-Res MS (The Alternative), demonstrating why HRMS is the mandatory standard for stability-indicating method development.
Comparative Analysis: HRMS vs. Conventional Techniques
The following table objectively compares the performance of High-Resolution LC-MS (Q-TOF/Orbitrap) against standard HPLC-UV and Low-Resolution MS (Triple Quadrupole) for Bedaquiline impurity profiling.
| Feature | HRMS (Q-TOF / Orbitrap) | Alternative: HPLC-UV / Triple Quad (QqQ) | Impact on Bedaquiline Analysis |
| Mass Accuracy | < 5 ppm (Exact Mass) | Unit Resolution (0.7 Da) | HRMS distinguishes between oxidative (+O) and other isobaric changes that Unit Res cannot resolve. |
| Structural Elucidation | High (MS/MS Fragmentation) | Low (Precursor/Product only) | HRMS confirms the site of degradation (e.g., N-oxide on the amine vs. Quinoline oxidation) via fragment ions. |
| Sensitivity (ID) | High (Femtogram level) | Moderate (UV) to High (QqQ MRM) | QqQ is superior for quantifying knowns, but HRMS is required to identify unknowns at <0.1% thresholds. |
| Isotope Patterning | Precise (Br pattern confirmation) | Basic | Critical for BDQ, which contains Bromine ( |
| Data Retrospectivity | Full Scan (Re-mineable data) | Targeted (Data lost if not looked for) | HRMS allows re-analysis of old data for new impurities without re-injecting samples. |
Expert Insight: The "Bromine Tag" Advantage
Bedaquiline contains a Bromine atom, which provides a distinct 1:1 isotopic signature (
-
Protocol Check: In HRMS, any true degradation product retaining the quinoline core must display this doublet pattern. This serves as an internal filter to distinguish real drug-related impurities from matrix noise.
Experimental Protocol: Self-Validating Workflow
This protocol is designed to be self-validating . The detection of the parent drug's isotopic pattern and specific fragment ions validates the system performance before impurity analysis begins.
A. Stress Degradation Setup (Forced Degradation)
Prepare stock solutions of Bedaquiline Fumarate (1 mg/mL in Methanol). Expose to the following conditions to generate target degradants:
-
Acidic Hydrolysis: 1N HCl, 80°C, 2-4 hours. (Target: N-desmethyl BDQ)
-
Oxidative Stress: 3-12%
, Room Temp, 4 hours. (Target: N-oxides) -
Photolytic Stress: 1.2 million lux hours (UV/Vis). (Target: Isomerization/Cleavage)
-
Control: Untreated sample kept in dark at 4°C.
B. LC-MS/MS Methodology
Instrument: Agilent 6500 Q-TOF or Thermo Q-Exactive Orbitrap. Column: Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm) or equivalent.
Chromatographic Conditions:
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5 adjusted with Acetic Acid). Rationale: Ammonium adducts aid ionization; pH 4.5 suppresses silanol activity for the basic amine.
-
Gradient: 10% B (0-1 min)
90% B (15 min) Hold (3 min). -
Flow Rate: 0.3 mL/min.
Mass Spectrometry Parameters (ESI+):
-
Scan Range: m/z 100 – 1000.
-
Source Temp: 350°C.
-
Capillary Voltage: 3500 V.
-
Collision Energy (CE): Ramped 20-40 eV. Rationale: Ensures fragmentation of both labile side chains and the stable quinoline core.
C. Workflow Visualization
The following diagram illustrates the logical flow from stress testing to structural assignment.
Caption: Logical workflow for LC-MS impurity profiling. The "Data Filtering" step uses the Bromine isotope signature to validate candidates.
Degradation Profile & Pathway Analysis[1][3][4][5][6]
Using the HRMS approach, specific degradation products (DPs) are identified based on mass shifts (
Identified Degradation Products[1][2][3][4][5][6][7][8][9][10]
| Degradant ID | Condition | Observed m/z ( | Mass Shift | Proposed Structure |
| BDQ (Parent) | N/A | 555.1645 | 0 | Parent Molecule |
| DP-Acid (A10) | Acidic | 541.1489 | -14.0156 | N-desmethyl Bedaquiline .[3] Loss of methyl group from tertiary amine. |
| DP-Ox (A11) | Oxidative | 571.1594 | +15.9949 | Bedaquiline N-oxide . Oxidation of the tertiary amine nitrogen.[4] |
| DP-Photo | Photolytic | 555.1645 (Isobaric) | 0 | Cis-Trans Isomer (if Fumarate salt) or chiral inversion. Requires retention time separation. |
Mechanistic Fragmentation Logic
To confirm the structure, compare MS/MS spectra of the Parent vs. the Degradant.[5]
-
Parent Fragmentation: BDQ typically yields a major fragment at m/z 58 (dimethylamine side chain) or loss of water.
-
N-Desmethyl Logic: The fragment shifts from m/z 58
m/z 44 (monomethylamine), confirming the degradation occurred at the amine tail, not the quinoline core. -
N-Oxide Logic: The parent ion increases by +16 Da. Under MS/MS, N-oxides often show a characteristic loss of -16 Da (Oxygen) or -18 Da (Water) , reverting to the parent structure mass.
Degradation Pathway Diagram
The following diagram maps the chemical transformations identified by LC-MS.
Caption: Primary degradation pathways of Bedaquiline under stress conditions identified via HRMS.
Conclusion
For the rigorous identification of Bedaquiline degradation products, High-Resolution LC-MS (Q-TOF/Orbitrap) is the superior methodology compared to standard HPLC-UV or Triple Quadrupole MS.
-
Why: It is the only method that can definitively distinguish between isobaric photolytic isomers and oxidative additions (+16 Da) while validating the presence of the halogenated core via isotope patterning.
-
Recommendation: Use HRMS for the Development and Validation phases of impurity profiling. Once structures are elucidated and retention times established, routine QC can be transferred to HPLC-UV or Low-Res MS (Triple Quad) for cost-efficiency.
References
-
Vanavi, P. J., & Rajput, S. J. (2021). Separation and Characterization of Novel Degradation and Process Related Impurities of Bedaquiline Bulk Drug.[6][7] Journal of Chromatographic Science, 59(8), 679–690. Link
-
Guo, K., Wang, Y., & Ma, C. (2023). Characterization of stress degradation products of bedaquiline fumarate and bedaquiline by LC-PDA and LC-MS.[8][4][5] Journal of Pharmaceutical and Biomedical Analysis, 236, 115658. Link
-
Zhang, X., et al. (2023). Quantitative Study of Impurities in Bedaquiline Fumarate: Identification and Characterization of Its Three Degradation Products Using HPLC, LC/ESI-MS, and NMR Analyses.[9] Thieme Connect. Link
-
ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Separation and Characterization of Novel Degradation and Process Related Impurities of Bedaquiline Bulk Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tlcstandards.com [tlcstandards.com]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 8. Characterization of stress degradation products of bedaquiline fumarate and bedaquiline by LC-PDA and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Separation and Characterization of Novel Degradation and Process Related Impurities of Bedaquiline Bulk Drug [ouci.dntb.gov.ua]
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of 3-Benzyl-2-methoxyquinoline
Executive Safety Summary
3-Benzyl-2-methoxyquinoline is a nitrogen-containing heterocyclic compound used primarily as a pharmaceutical intermediate. While specific toxicological data for this exact derivative is limited, the Precautionary Principle dictates it must be handled as a Class: Substituted Quinoline .
Quinolines are established environmental toxins and potential genotoxins. Improper disposal poses significant risks to aquatic ecosystems and laboratory personnel.
-
Primary Hazards: Skin/Eye/Respiratory Irritant (H315, H319, H335).[1] Potential Mutagen (based on quinoline scaffold).
-
Environmental Risk: High. Quinolines are persistent in groundwater and toxic to aquatic life.
-
Disposal Method: High-Temperature Incineration. Do not discharge into drains.
Physicochemical Profile & Hazard Identification
Understanding the chemical behavior of the analyte is the first step in safe disposal.
| Property | Data / Estimate | Operational Implication |
| CAS Number | 1381767-10-7 | Unique identifier for waste labeling. |
| Molecular Formula | C₁₇H₁₅NO | High carbon content; suitable for fuel blending incineration. |
| Solubility | High in organic solvents (DCM, MeOH, DMSO); Low in water. | Waste will likely be in organic solvent streams. |
| Basicity | Weakly basic (Methoxy group reduces basicity vs. Quinoline). | Avoid mixing with strong oxidizers or concentrated acids (exothermic). |
| Reactive Groups | Benzyl, Methoxy, Quinoline ring.[2] | Stable under normal conditions; degrades under high-heat oxidation. |
Pre-Disposal Protocol: Segregation & Containment
A. Personal Protective Equipment (PPE)[3][4][5][6][7]
-
Gloves: Nitrile (0.11 mm minimum thickness). Double-glove if handling solutions in DCM or Chloroform.
-
Respiratory: Fume hood required.[3] If handling bulk powder (>10g) outside a hood, use N95 or P100 particulate respirator.
-
Eye Protection: Chemical splash goggles (ANSI Z87.1).
B. Waste Segregation Strategy
Critical Rule: Never mix quinoline waste with oxidizers (e.g., Peroxides, Nitric Acid). This can form unstable N-oxides or trigger exothermic decomposition.
-
Solid Waste: Pure compound, contaminated weighing boats, pipette tips, and silica gel from columns.
-
Liquid Waste (Halogenated): Solutions in Dichloromethane (DCM), Chloroform, or Chlorobenzene.
-
Liquid Waste (Non-Halogenated): Solutions in Methanol, Ethanol, Ethyl Acetate, or DMSO.
Disposal Workflow (Decision Matrix)
The following logic gate ensures the compound is routed to the correct destruction facility (typically a rotary kiln incinerator).
Figure 1: Operational decision tree for segregating quinoline-based waste streams.
Detailed Step-by-Step Procedures
Scenario A: Disposal of Solid Waste (Synthesis By-products)
-
Containment: Transfer solid residues into a wide-mouth high-density polyethylene (HDPE) or glass jar.
-
Decontamination: Wipe down the exterior of the container with a methanol-dampened wipe. Dispose of the wipe in the same container.
-
Labeling: Apply a hazardous waste tag.
-
Storage: Store in a satellite accumulation area (SAA) away from light until pickup.
Scenario B: Disposal of HPLC Waste (Aqueous/Organic Mixtures)
Note: Quinolines are often analyzed using Acetonitrile/Water gradients with buffers.
-
pH Check: Ensure the waste solution is not extremely acidic (pH < 2). If acidic, neutralize slowly with Sodium Bicarbonate to pH 6-8 to prevent acid-catalyzed hydrolysis or volatization.
-
Aggregation: Pour into the "Organic Solvent Waste" carboy.
-
Self-Validation: If the HPLC method used Acetonitrile/Water, this goes to Non-Halogenated waste. If extraction used Chloroform, it goes to Halogenated waste.
-
-
Rinsing: Triple-rinse the original vessel with a small volume of acetone and add the rinsate to the waste container.
Emergency Contingencies
Spill Management (Dry Powder)
-
Isolate: Evacuate the immediate area (3-meter radius).
-
PPE Up: Wear nitrile gloves, goggles, and N95 mask.
-
Cover: Gently cover the spill with wet paper towels to prevent dust generation.
-
Scoop: Scoop material into a waste jar.
-
Clean: Clean surface with soap and water; collect all cleaning materials as hazardous waste.
Accidental Exposure[11]
-
Skin Contact: Wash with soap and water for 15 minutes.[6] Quinolines are lipophilic; soap is essential to remove them.
-
Eye Contact: Flush with water for 15 minutes.[1][6] Seek medical attention immediately.
Regulatory & Compliance Context
While 3-Benzyl-2-methoxyquinoline is a specific research chemical, it falls under broader regulatory frameworks:
-
EPA (USA): Treat as a "Characteristic Hazardous Waste" if no specific listing exists. Due to the quinoline scaffold, it should be managed with the same rigor as U163 (Quinoline) to ensure "Cradle-to-Grave" liability protection [1].
-
RCRA Codes:
-
If in non-halogenated solvent: D001 (Ignitable).
-
If in halogenated solvent: F002 (Spent halogenated solvents).
-
Solid waste: Label as "Toxic Organic Solid."
-
References
-
U.S. Environmental Protection Agency (EPA). "Listed Wastes (K, F, P, and U Lists)." RCRA Regulations.[7] Available at: [Link]
-
PubChem. "Quinoline - Safety and Hazards." National Library of Medicine. Available at: [Link]
Sources
Personal protective equipment for handling 3-Benzyl-2-methoxyquinoline
As drug development professionals scaling up the synthesis of diarylquinolines like the anti-tuberculosis drug Bedaquiline, you will inevitably encounter 3-Benzyl-2-methoxyquinoline (CAS 1381767-10-7) [1]. Whether utilized as a starting material or isolated as a synthetic byproduct (often referred to as Bedaquiline Impurity 8), this compound presents specific handling challenges.
Our commitment is to provide you with value beyond the product itself. This guide delivers the self-validating protocols and mechanistic rationale required to handle this compound safely, ensuring both scientific integrity and operational security in your laboratory.
Mechanistic Hazard Profiling: The "Why" Behind the Danger
Standard safety data sheets list H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) for 3-Benzyl-2-methoxyquinoline. However, true laboratory safety requires understanding the causality behind these hazards to inform your Personal Protective Equipment (PPE) strategy.
-
Dermal and Mucosal Penetration: The molecule features a rigid quinoline core decorated with highly lipophilic methoxy and benzyl moieties. This high partition coefficient (LogP) means the compound readily crosses the lipid-rich stratum corneum of the skin. Once in the aqueous environment of the underlying epidermis, the weakly basic quinoline nitrogen disrupts local cellular homeostasis, triggering an immediate inflammatory cascade.
-
Solvent Permeation Enhancement: In synthetic workflows, 3-Benzyl-2-methoxyquinoline is frequently dissolved in aggressive carrier solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM)[2]. These solvents act as chemical permeation enhancers, drastically accelerating the rate at which the solute penetrates protective barriers and human tissue.
-
Inhalation Risk: When handled as a neat, dry powder, its fine crystalline nature poses a severe micro-aerosolization risk, requiring stringent respiratory and environmental controls.
Quantitative PPE Matrix & Justification
Trust in your safety protocol comes from understanding why specific gear is chosen. Never rely on standard latex gloves when handling quinoline derivatives in solution.
Table 1: Hazard Profile, PPE Specifications, and Permeation Data
| Hazard Code | Clinical Manifestation | Required PPE | Carrier State | Est. Glove Breakthrough Time |
| H302 | Systemic toxicity (if swallowed) | N95/P100 Respirator | Neat Powder | >480 mins (Nitrile) |
| H315 | Severe skin irritation | Double Nitrile Gloves | in THF | <10 mins (Nitrile) |
| H319 | Serious eye irritation | Chemical Safety Goggles | in DCM | <5 mins (Nitrile) |
| H335 | Respiratory tract irritation | Fume Hood / Face Shield | Neat Powder | N/A |
Note: Breakthrough times are estimates based on standard 4-mil nitrile laboratory gloves exposed to the listed carrier solvents[3].
Operational Workflow & Handling Protocol
Every protocol must be a self-validating system. Follow this step-by-step methodology to ensure total containment during synthetic operations (such as low-temperature lithiation steps)[4].
-
Preparation & Gowning: Inspect all PPE. Don double nitrile gloves. The inner glove protects against incidental contact, while the outer glove provides a sacrificial barrier against carrier solvents. Wear a polyethylene-coated polypropylene gown, as standard woven cotton lab coats will absorb and hold solvent spills against the skin[5].
-
Weighing: Transfer the stock container to a ventilated balance enclosure. Weighing on an open benchtop guarantees the micro-aerosolization of the irritant powder.
-
Transfer: Seal the weigh boat or transfer the powder into a sealed vial before moving it across the laboratory. Never transport open containers.
-
Reaction Setup: Introduce the compound into the reaction vessel strictly within a certified chemical fume hood. When performing low-temperature (-78 °C) additions, ensure the sash is lowered to protect against potential over-pressurization from inert gas lines.
-
De-gowning: Remove the outer gloves immediately after handling the neat powder or solvent mixtures. Turn them inside-out during removal to trap contaminants inside the glove matrix[5]. Wash hands immediately with soap and water.
Figure 1: End-to-end operational workflow for handling 3-Benzyl-2-methoxyquinoline.
Spill Response & Decontamination Plan
A spill response must account for the physical state of the compound. Incorrect cleanup methods can exacerbate the hazard.
-
Dry Powder Spills: Never use a brush and dustpan. Mechanical sweeping aerosolizes the irritant. Instead, use a HEPA-filtered vacuum. If a vacuum is unavailable, gently cover the spill with wet paper towels (using a mild surfactant/soap to break the powder's lipophilic surface tension) and wipe it up.
-
Solution Spills: Evacuate the immediate area to allow carrier solvent vapors to dissipate. Cover the spill with chemically inert absorbent pads. Wash the area with a compatible solvent (e.g., a small amount of isopropanol), followed by a thorough 10% bleach solution or soap and water decontamination.
Figure 2: Decision matrix and procedural workflow for 3-Benzyl-2-methoxyquinoline spill response.
Waste Disposal Plan
Improper disposal of quinoline derivatives can lead to severe environmental toxicity and regulatory fines.
-
Solid Waste: Contaminated PPE, weigh boats, and absorbent pads must be placed in a sealed, labeled solid hazardous waste container.
-
Liquid Waste: Segregate liquid waste strictly based on the carrier solvent. If the compound was dissolved in DCM, it must be routed to Halogenated Organic Waste . If dissolved in THF, route it to Non-Halogenated Organic Waste . Never mix these streams, as it severely complicates downstream incineration and neutralization processes.
References
1. 3-Benzyl-2-methoxyquinoline | 1381767-10-7 - Sigma-Aldrich. Source: sigmaaldrich.com. 2.[1] Bedaquiline Keto Impurity (HCl) - Allmpus - Research and Development. Source: allmpus.com. 1 3.[3] PPE for Hazardous Materials Incidents: A Selection Guide (84-114) | NIOSH - CDC. Source: cdc.gov. 3 4.[4] Chiral inducer for synthesizing (1R,2S)-Bedaquiline - Eureka | Patsnap. Source: patsnap.com.4 5.[2] Robust Processes for Polymer Modification and Pharmaceutical Synthesis Grace Putka Ahlqvist - DSpace@MIT. Source: mit.edu. 2 6.[5] NIOSH: Use proper PPE with chemo agents | 2009-02-01… | Clinician.com. Source: clinician.com.5
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
